molecular formula C24H31FO4 B1666763 (S)-AL-8810 CAS No. 246246-19-5

(S)-AL-8810

Cat. No.: B1666763
CAS No.: 246246-19-5
M. Wt: 402.5 g/mol
InChI Key: WTYSXBKKVNOOIX-JTGCGUAKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AL 8810 is a long-chain fatty acid.
a prostaglandin F(2alpha) receptor antagonist;  structure in first source

Properties

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYSXBKKVNOOIX-JTGCGUAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017217
Record name AL 8810
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246246-19-5
Record name (5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246246-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AL 8810
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246246195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AL 8810
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AL-8810
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QE8J6004
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-AL-8810: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, playing a crucial role in the elucidation of FP receptor-mediated physiological and pathological processes.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Selective FP Receptor Antagonism

This compound is a synthetic analog of prostaglandin F2α (PGF2α).[1] It functions primarily as a competitive antagonist at the FP receptor, a G-protein coupled receptor (GPCR).[3][4][5] Its antagonistic properties have been demonstrated through its ability to inhibit the functional responses induced by FP receptor agonists like fluprostenol.[4]

While predominantly an antagonist, this compound also exhibits weak partial agonist activity at the FP receptor, stimulating the phospholipase C (PLC) pathway to a much lesser extent than full agonists.[4]

Quantitative Pharmacological Data

The pharmacological profile of AL-8810 has been characterized in various cell lines, providing key quantitative metrics of its potency and efficacy.

ParameterCell LineValueReference
EC50 (Partial Agonist) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[4]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[4]
Emax (Partial Agonist) A7r5 cells (relative to cloprostenol)19%[4]
3T3 fibroblasts (relative to cloprostenol)23%[4]
pA2 (Antagonist) A7r5 cells (against fluprostenol)6.68 ± 0.23[4]
3T3 cells (against fluprostenol)6.34 ± 0.09[4]
Ki (Antagonist) A7r5 cells (against fluprostenol)426 ± 63 nM[4]
Mouse 3T3 cells0.2 ± 0.06 µM[6]
Rat A7r5 cells0.4 ± 0.1 µM[6]

Receptor Selectivity: this compound demonstrates high selectivity for the FP receptor. Even at a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors, including TP, DP, EP2, and EP4 subtypes.[4] Furthermore, it does not antagonize the phospholipase C-coupled V1-vasopressin receptor, highlighting its specificity.[4]

Signaling Pathways Modulated by this compound

This compound's interaction with the FP receptor influences two distinct downstream signaling cascades: the canonical Gq/PLC pathway and a divergent, Gq-independent pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).

Canonical Gq/Phospholipase C Pathway

As a partial agonist, this compound weakly activates the Gq alpha subunit of the heterotrimeric G protein coupled to the FP receptor. This initiates the following cascade:

  • Activation of Phospholipase C (PLC): Gαq activates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5]

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC.

As an antagonist, this compound competitively inhibits the activation of this pathway by full FP receptor agonists like PGF2α.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Ca2->PKC S_AL_8810 This compound S_AL_8810->FP_Receptor Antagonist/ Partial Agonist PGF2a PGF2α (Agonist) PGF2a->FP_Receptor Agonist

Canonical Gq/PLC Signaling Pathway.
Divergent EGFR Transactivation and ERK1/2 Signaling

Interestingly, this compound can potently activate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway in a Gq-independent manner. This occurs through the transactivation of the Epidermal Growth Factor Receptor (EGFR). The proposed mechanism is as follows:

  • Src Kinase Activation: Binding of this compound to the FP receptor leads to the activation of Src kinase.

  • Matrix Metalloprotease (MMP) Activation: Activated Src stimulates the activity of matrix metalloproteases.

  • EGF Ligand Shedding: MMPs cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) on the cell surface, releasing mature EGF.

  • EGFR Activation: The shed EGF binds to and activates the EGFR.

  • ERK1/2 Activation: Activated EGFR initiates the downstream MAPK/ERK cascade, leading to the phosphorylation and activation of ERK1/2.

This pathway is distinct from the PGF2α-mediated ERK1/2 activation, which is primarily dependent on the canonical Gq/PLC/PKC pathway.

ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor Src Src Kinase FP_Receptor->Src Activates MMP MMP Src->MMP Activates pro_HB_EGF pro-HB-EGF MMP->pro_HB_EGF Cleaves EGF EGF pro_HB_EGF->EGF Releases EGFR EGFR ERK1_2 ERK1/2 Activation EGFR->ERK1_2 Initiates Cascade S_AL_8810 This compound S_AL_8810->FP_Receptor Binds EGF->EGFR Activates

Divergent EGFR Transactivation and ERK1/2 Signaling.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays.

Phosphatidylinositol (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a direct product of PLC activity, to quantify the activation of the Gq pathway.

Objective: To determine the agonist and antagonist properties of this compound at the FP receptor by measuring its effect on PLC activity.

General Methodology:

  • Cell Culture: A7r5 or 3T3 cells are cultured to near confluence in appropriate media.

  • Radiolabeling: Cells are incubated with myo-[3H]inositol overnight to label the cellular phosphoinositide pools.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Compound Treatment:

    • Agonist Mode: Cells are treated with varying concentrations of this compound to determine its ability to stimulate IP production.

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of an FP agonist (e.g., fluprostenol).

  • Assay Termination: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid or perchloric acid).

  • Separation of Inositol Phosphates: The aqueous soluble IPs are separated from the lipid fraction by ion-exchange chromatography.

  • Quantification: The amount of [3H]-labeled IPs is determined by liquid scintillation counting.

  • Data Analysis: Data are analyzed to determine EC50 and Emax values for agonist activity, and pA2 or Ki values for antagonist activity.

PI_Turnover_Workflow Start Start Cell_Culture Culture A7r5 or 3T3 cells Start->Cell_Culture Radiolabeling Incubate with myo-[3H]inositol Cell_Culture->Radiolabeling Pre_incubation Pre-incubate with LiCl Radiolabeling->Pre_incubation Compound_Treatment Treat with this compound and/or FP agonist Pre_incubation->Compound_Treatment Termination Stop reaction with acid Compound_Treatment->Termination Separation Separate IPs by ion-exchange chromatography Termination->Separation Quantification Quantify [3H]-IPs by scintillation counting Separation->Quantification Data_Analysis Calculate EC50, Emax, pA2, Ki Quantification->Data_Analysis End End Data_Analysis->End

References

(S)-AL-8810: A Selective FP Receptor Antagonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-AL-8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This document consolidates key pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action to support researchers and drug development professionals in utilizing this critical pharmacological tool.

Introduction to this compound

This compound is a synthetic analog of prostaglandin F2α (PGF2α) and is distinguished by its selective antagonist activity at the FP receptor. Chemically, it is an 11β-fluoro analog of PGF2α. Unlike its endogenous counterpart, PGF2α, which is a potent agonist, this compound effectively blocks the signaling cascade initiated by the activation of the FP receptor. This selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the FP receptor in various biological systems.

Mechanism of Action: Antagonism of the FP Receptor Signaling Pathway

The prostaglandin F2α receptor (FP receptor) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, such as by PGF2α, the FP receptor activates a well-defined signaling cascade. This compound acts as a competitive antagonist, binding to the FP receptor and preventing the initiation of this cascade.

The primary signaling pathway initiated by FP receptor activation is as follows:

  • Gq Protein Activation: Agonist binding to the FP receptor induces a conformational change, leading to the activation of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme, phospholipase C.

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium levels, activates protein kinase C, which in turn phosphorylates a variety of downstream protein targets, leading to a cellular response.

This compound competitively inhibits the initial step of this pathway, agonist binding, thereby preventing all subsequent downstream signaling events.

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets IP3R->Ca_release PGF2a PGF2α (Agonist) PGF2a->FP_receptor Binds & Activates S_AL_8810 This compound (Antagonist) S_AL_8810->FP_receptor Binds & Blocks PI_Turnover_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 24-well plates B Label with [³H]-inositol overnight A->B C Wash and add LiCl-containing medium B->C D Pre-incubate with This compound or vehicle C->D E Stimulate with FP receptor agonist D->E F Terminate with ice-cold TCA E->F G Apply extract to Dowex column F->G H Wash column G->H I Elute [³H]-inositol phosphates H->I J Quantify radioactivity (Scintillation Counting) I->J

(S)-AL-8810: A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AL-8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, represents a significant milestone in the pharmacological exploration of prostanoid signaling. This technical guide provides an in-depth overview of its discovery, historical context, pharmacological properties, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Discovery and History

This compound emerged from the research laboratories of Alcon Laboratories, Inc., as a novel analog of prostaglandin F2α (PGF2α). Its discovery was a pivotal development, as it provided the scientific community with a much-needed selective pharmacological tool to investigate the physiological and pathological roles of the FP receptor. The initial characterization of AL-8810, and its C-15 (S)-epimer, was first published in a seminal 1999 paper in the Journal of Pharmacology and Experimental Therapeutics by Griffin, Klimko, Crider, and Sharif.[1]

Prior to the discovery of this compound, the field lacked well-characterized, selective antagonists for the FP receptor, hindering a deeper understanding of its functions.[2][3] this compound, the 11β-fluoro analog of PGF2α, demonstrated a unique profile as a competitive antagonist with low intrinsic efficacy at the FP receptor, setting it apart from previously synthesized PGF2α derivatives.[1][3] Its selectivity and competitive nature made it an invaluable tool for delineating FP receptor-mediated effects in a variety of biological systems.[2][3] Following its initial characterization, this compound was made commercially available, leading to its widespread use in preclinical research across various fields, including ophthalmology, neuroscience, and reproductive biology.[3] There is no publicly available evidence to suggest that this compound has been evaluated in human clinical trials.

Pharmacological Profile

This compound is distinguished by its high affinity and selectivity for the FP receptor. It acts as a competitive antagonist, effectively blocking the actions of PGF2α and other FP receptor agonists. The following tables summarize the key quantitative pharmacological data for this compound from preclinical studies.

Table 1: In Vitro Agonist and Antagonist Activity of this compound
ParameterCell LineAgonistValueReference
EC50 (Agonist activity)A7r5 rat thoracic aorta smooth muscle cellsThis compound261 ± 44 nM[1]
Swiss mouse 3T3 fibroblastsThis compound186 ± 63 nM[1]
Emax (Relative to cloprostenol)A7r5 rat thoracic aorta smooth muscle cellsThis compound19%[1]
Swiss mouse 3T3 fibroblastsThis compound23%[1]
pA2 (Antagonist activity)A7r5 rat thoracic aorta smooth muscle cellsFluprostenol6.68 ± 0.23[1]
Swiss mouse 3T3 fibroblastsFluprostenol6.34 ± 0.09[1]
Ki (Antagonist activity)A7r5 rat thoracic aorta smooth muscle cellsFluprostenol426 ± 63 nM[1]
Mouse 3T3 cellsNot Specified0.2 ± 0.06 µM[4]
Rat A7r5 cellsNot Specified0.4 ± 0.1 µM[4]
Table 2: Selectivity of this compound for Prostanoid Receptors
Receptor SubtypeActivityConcentrationReference
TP, DP, EP2, EP4No significant inhibitionUp to 10 µM[1]
V1-vasopressinNo antagonismNot Specified[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the FP receptor involves its coupling to Gq/11 proteins.

Canonical Gq/11-Phospholipase C Pathway

Upon activation by an agonist like PGF2α, the FP receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This compound competitively inhibits this entire cascade by preventing the initial binding of the agonist to the FP receptor.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_R FP Receptor PGF2a->FP_R Binds & Activates SAL8810 This compound (Antagonist) SAL8810->FP_R Competitively Binds & Blocks Gq11 Gq/11 FP_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ [Ca2+]i IP3R->Ca_release Ca_release->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets

Canonical FP Receptor Signaling Pathway.
Non-Canonical ERK1/2 Activation

Interestingly, while acting as an antagonist of the canonical Gq/11 pathway, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] This activation occurs through a non-canonical, G-protein-independent pathway involving the transactivation of the epidermal growth factor receptor (EGFR). This biased agonism highlights the complexity of GPCR signaling and suggests that this compound can modulate cellular responses in a manner distinct from its classical antagonist effects. The proposed mechanism involves Src kinase-mediated shedding of a membrane-bound EGFR ligand, such as heparin-binding EGF-like growth factor (HB-EGF), which then activates the EGFR and the downstream MAPK/ERK cascade.[5]

Biased_Agonism_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SAL8810 This compound FP_R FP Receptor SAL8810->FP_R Binds Src Src Kinase FP_R->Src Activates MMP MMP Src->MMP Activates proHBEGF pro-HB-EGF MMP->proHBEGF Cleaves HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR Binds & Activates MAPK_cascade MAPK Cascade (Ras/Raf/MEK) EGFR->MAPK_cascade Initiates ERK12 ERK1/2 MAPK_cascade->ERK12 Phosphorylates pERK12 p-ERK1/2 ERK12->pERK12 Transcription Gene Transcription pERK12->Transcription Regulates

This compound-Induced Non-Canonical ERK1/2 Activation.

Key Experimental Protocols

The following sections provide an overview of the methodologies used in the initial characterization of this compound.

Phospholipase C (PLC) Activity Assay

This assay measures the production of inositol phosphates (IPs), the downstream products of PLC activation.

  • Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts are cultured to near confluency in appropriate media.

  • Radiolabeling: Cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Treatment: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then treated with the test compounds (this compound, agonist, or vehicle). For antagonist studies, cells are pre-incubated with this compound before the addition of an FP receptor agonist (e.g., fluprostenol).

  • Extraction: The reaction is terminated with the addition of a cold acid solution (e.g., trichloroacetic acid).

  • Separation: The aqueous phase containing the radiolabeled IPs is separated from the lipid phase.

  • Quantification: The total [3H]IPs are quantified by liquid scintillation counting.

PLC_Assay_Workflow start Start: Culture Cells (A7r5 or 3T3) radiolabeling Radiolabel with [3H]myo-inositol start->radiolabeling preincubation Pre-incubate with LiCl radiolabeling->preincubation treatment Treat with Compounds (this compound, Agonist, etc.) preincubation->treatment termination Terminate Reaction (Cold Acid) treatment->termination extraction Extract Inositol Phosphates termination->extraction quantification Quantify [3H]IPs (Scintillation Counting) extraction->quantification end End: Data Analysis quantification->end

Workflow for Phospholipase C Activity Assay.
Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.

  • Cell Culture: Cells endogenously expressing or transfected with the FP receptor are seeded in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Treatment: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Test compounds are added to the wells.

  • Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured in real-time.

  • Data Analysis: The peak fluorescence response is quantified to determine agonist potency or antagonist activity.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation state of ERK1/2 as a measure of its activation.

  • Cell Culture and Serum Starvation: Cells are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

  • Treatment: Cells are treated with test compounds for various time points.

  • Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensities for p-ERK1/2 are normalized to total ERK1/2 to determine the extent of activation.

Conclusion

This compound has proven to be an indispensable pharmacological tool for the study of prostaglandin F2α receptor function. Its discovery by researchers at Alcon Laboratories filled a critical gap in the available pharmacological agents, enabling a more precise dissection of FP receptor-mediated signaling pathways in both physiological and pathological contexts. The unique property of this compound to act as a biased agonist, antagonizing the canonical Gq/11 pathway while activating the non-canonical ERK1/2 pathway, underscores the intricate nature of GPCR signaling and opens new avenues for therapeutic intervention. This technical guide provides a comprehensive resource for researchers utilizing or investigating this important compound.

References

Pharmacological Profile of (S)-AL-8810: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, exhibiting a unique pharmacological profile characterized by partial agonism and competitive antagonism. This technical guide provides a comprehensive overview of its pharmacological properties, experimental methodologies used for its characterization, and its mechanism of action at the molecular level.

Core Pharmacological Properties

This compound, the C-15 (S)-epimer of AL-8810, is a synthetic analog of prostaglandin F2α (PGF2α). Its primary pharmacological action is the selective blockade of the FP receptor, a G-protein coupled receptor involved in various physiological processes.[1] While predominantly acting as an antagonist, this compound also displays weak partial agonist activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound at the FP receptor.

Table 1: Partial Agonist Activity of this compound at the FP Receptor

Cell LineAssayEC50 (nM)Emax (% of Cloprostenol)Reference
A7r5 rat thoracic aorta smooth muscle cellsPhospholipase C Activity261 ± 4419%[2]
Swiss mouse 3T3 fibroblastsPhospholipase C Activity186 ± 6323%[2]

Table 2: Antagonist Activity of this compound at the FP Receptor

Cell LineAssayAgonist UsedpA2Schild SlopeKi (nM)Reference
A7r5 rat thoracic aorta smooth muscle cellsPhospholipase C ActivityFluprostenol6.68 ± 0.230.80 - 0.92426 ± 63[2]
Swiss mouse 3T3 fibroblastsPhospholipase C ActivityFluprostenol6.34 ± 0.090.80 - 0.92~400-500[2][3]
HEK-293 cells (cloned human ocular FP receptor)Phospholipase C ActivationFluprostenol--~400-500[3]
Human ciliary body FP receptor (cloned)Not specifiedPotent agonists--1000 - 2000[4]

Table 3: Selectivity Profile of this compound

Receptor SubtypeFunctional Response Inhibition (at 10 µM)Reference
TP (Thromboxane)Not significant[2]
DP (Prostaglandin D2)Not significant[2]
EP2 (Prostaglandin E2)Not significant[2]
EP4 (Prostaglandin E2)Not significant[2]
IP (Prostacyclin)Not significant[3]
V1-vasopressinNot significant[2]

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action. It acts as a competitive antagonist at the FP receptor, thereby inhibiting the canonical Gq-mediated signaling pathway. However, it also demonstrates biased agonism, activating downstream signaling through an alternative pathway.

Canonical FP Receptor Signaling (Antagonized by this compound)

The primary signaling pathway of the FP receptor involves its coupling to the Gq/11 G-protein. Activation by an agonist like PGF2α leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This compound competitively blocks this pathway in the presence of a full agonist.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Activates S_AL_8810 This compound S_AL_8810->FP_Receptor Antagonizes Gq Gq/11 FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Figure 1: Canonical Gq-mediated signaling pathway of the FP receptor antagonized by this compound.

Biased Agonism and EGFR Transactivation

Interestingly, this compound itself can act as a biased agonist, promoting the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This activation is independent of Gq and PKC but relies on the transactivation of the Epidermal Growth Factor Receptor (EGFR). This pathway involves Src kinase and the shedding of EGF-like ligands, which then activate EGFR, leading to the activation of the Ras/Raf/MEK/ERK cascade.[5][6]

Biased_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol S_AL_8810 This compound FP_Receptor FP Receptor S_AL_8810->FP_Receptor Activates Src Src Kinase FP_Receptor->Src Activates MMP MMP Src->MMP Activates pro_EGF pro-EGF MMP->pro_EGF Cleaves EGF EGF pro_EGF->EGF EGFR EGFR EGF->EGFR Activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription

Figure 2: Biased signaling pathway of this compound leading to ERK1/2 activation via EGFR transactivation.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the pharmacological profile of this compound.

Phospholipase C (PLC) Activity Assay

This functional assay measures the production of inositol phosphates (IPs), a downstream product of PLC activation, to determine the agonist and antagonist properties of compounds at the FP receptor.

Methodology:

  • Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts are cultured to near confluence in appropriate media.

  • Radiolabeling: Cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Compound Incubation:

    • Agonist Mode: Cells are treated with varying concentrations of this compound to determine its ability to stimulate IP production. A full agonist like cloprostenol (B1669231) is used as a positive control.

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of a potent FP agonist (e.g., fluprostenol).

  • IP Extraction and Quantification: The reaction is terminated, and water-soluble inositol phosphates are extracted using ion-exchange chromatography. The amount of [³H]-IPs is quantified by scintillation counting.

  • Data Analysis: Dose-response curves are generated to calculate EC50 and Emax values for agonist activity and pA2 or Ki values for antagonist activity.

PLC_Workflow A Cell Culture (e.g., A7r5, 3T3) B Radiolabeling with myo-[³H]inositol A->B C Compound Incubation (Agonist or Antagonist mode) B->C D Termination of Reaction C->D E Extraction of Inositol Phosphates (Ion-exchange chromatography) D->E F Quantification of [³H]-IPs (Scintillation Counting) E->F G Data Analysis (EC50, Emax, pA2, Ki) F->G

Figure 3: General workflow for the Phospholipase C (PLC) activity assay.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the FP receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: A baseline fluorescence is established before the automated addition of test compounds.

    • Agonist Mode: this compound is added at various concentrations.

    • Antagonist Mode: Cells are pre-treated with this compound followed by the addition of an FP agonist.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The magnitude of the fluorescence change is used to generate dose-response curves and determine EC50 or IC50 values.

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay is used to detect the activation of the ERK1/2 signaling pathway.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HEK293 or MG-63) are serum-starved and then treated with this compound or PGF2α for various time points.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry Analysis: The intensity of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to quantify the level of ERK1/2 activation.

References

(S)-AL-8810: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, making it an invaluable tool in ophthalmic, neurological, and physiological research. This technical guide provides an in-depth overview of its core applications, experimental protocols, and the signaling pathways it modulates.

Core Properties and Mechanism of Action

This compound, chemically described as the C-15 epimer of AL-8810, is a fluorine-containing analog of prostaglandin F2α (PGF2α). Its primary mechanism of action is the competitive antagonism of the FP receptor, a G-protein coupled receptor (GPCR).[1] While PGF2α and its agonists typically activate the FP receptor leading to various physiological responses, this compound binds to the receptor without initiating the full downstream signaling cascade, thereby blocking the effects of endogenous and synthetic FP receptor agonists.

This selective blockade allows researchers to investigate the specific roles of the PGF2α/FP receptor system in various biological processes, most notably in the regulation of intraocular pressure (IOP), a key factor in glaucoma. It is also utilized in studies related to neuroscience and smooth muscle contraction.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the FP receptor across different cell lines.

ParameterCell LineValueReference
EC50 A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[3]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[3]
Ki Mouse 3T3 cells0.2 ± 0.06 µM[2]
Rat A7r5 cells0.4 ± 0.1 µM[2]
A7r5 cells (antagonizing 100 nM fluprostenol)426 ± 63 nM[3]
pA2 A7r5 cells6.68 ± 0.23[3]
3T3 cells6.34 ± 0.09[3]
Emax (relative to cloprostenol)A7r5 cells19%[3]
3T3 fibroblasts23%[3]

Signaling Pathways

This compound has been shown to influence two distinct signaling pathways downstream of the FP receptor. The canonical pathway initiated by FP receptor agonists like PGF2α involves the Gq/11 protein and subsequent activation of Phospholipase C (PLC). In contrast, this compound can induce a non-canonical pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).

Canonical FP Receptor Signaling (Blocked by this compound)

Gq_PLC_Pathway PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates Gq11 Gq/11 FP_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream AL8810 This compound AL8810->FP_receptor Binds & Blocks

Caption: Canonical Gq/PLC signaling pathway activated by PGF2α and inhibited by this compound.

This compound-Induced EGFR Transactivation Pathway

EGFR_Transactivation_Pathway AL8810 This compound FP_receptor FP Receptor AL8810->FP_receptor Binds & Activates Src Src Kinase FP_receptor->Src Activates MMP Matrix Metalloproteinases (MMPs) Src->MMP Activates pro_EGF pro-EGF MMP->pro_EGF Cleaves EGF EGF pro_EGF->EGF EGFR EGFR EGF->EGFR Binds & Activates MAPK_cascade MAPK Cascade (ERK1/2) EGFR->MAPK_cascade Activates Nuclear_events Nuclear Events (e.g., Gene Transcription) MAPK_cascade->Nuclear_events

Caption: EGFR transactivation pathway activated by this compound leading to ERK1/2 phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established research and can be adapted for specific experimental needs.

Phospholipase C (PLC) Activity Assay

This assay measures the production of inositol (B14025) phosphates (IPs), a downstream product of PLC activation, to quantify FP receptor agonism and antagonism.

Materials:

  • Cell line expressing FP receptors (e.g., A7r5, 3T3)

  • [³H]myo-inositol

  • Agonist (e.g., PGF2α, fluprostenol)

  • This compound

  • LiCl solution

  • Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin

  • Scintillation cocktail

Procedure:

  • Cell Culture and Labeling: Plate cells in 24-well plates and grow to near confluency. Label cells by incubating with [³H]myo-inositol (0.5 µCi/well) in inositol-free medium for 24-48 hours.

  • Pre-incubation: Wash cells with serum-free medium and pre-incubate with LiCl (10 mM) for 15-30 minutes to inhibit inositol monophosphatase.

  • Treatment: For antagonist studies, pre-incubate cells with varying concentrations of this compound for 15-30 minutes before adding the agonist. For agonist studies, add the agonist directly. Incubate for 30-60 minutes at 37°C.

  • Extraction: Terminate the reaction by adding ice-cold TCA (5-10%). Scrape the cells and centrifuge to pellet cellular debris.

  • Purification of IPs: Apply the supernatant to Dowex AG1-X8 columns. Wash the columns with water and then elute the IPs with ammonium (B1175870) formate.

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the concentration-response curves to determine EC50, Ki, and pA2 values.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon FP receptor activation.

Materials:

  • Cell line expressing FP receptors

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Agonist (e.g., PGF2α)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading: Wash cells with HBSS and incubate with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells gently with HBSS to remove excess dye.

  • Treatment: Place the plate in a fluorescence plate reader. For antagonist experiments, add this compound and incubate for a short period before adding the agonist.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for Fura-2, ratio of emission at 510 nm with excitation at 340 nm and 380 nm) over time.

  • Data Analysis: The change in fluorescence intensity or ratio reflects the change in [Ca²⁺]i. Analyze the peak response to generate concentration-response curves.

ERK1/2 Phosphorylation Western Blot

This protocol is used to detect the activation of the MAPK/ERK pathway.

Materials:

  • Cell line expressing FP receptors

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.

Experimental Workflow for Antagonist Characterization

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo / Ex Vivo Studies cell_culture Cell Culture (FP Receptor Expressing) plc_assay Phospholipase C Assay cell_culture->plc_assay ca_assay Calcium Mobilization Assay cell_culture->ca_assay erk_assay ERK1/2 Phosphorylation Assay cell_culture->erk_assay data_analysis Data Analysis (EC50, Ki, pA2) plc_assay->data_analysis ca_assay->data_analysis erk_assay->data_analysis animal_model Animal Model (e.g., Glaucoma Model) data_analysis->animal_model Inform In Vivo Dosing iop_measurement Intraocular Pressure Measurement animal_model->iop_measurement tissue_analysis Tissue Analysis (e.g., Histology) animal_model->tissue_analysis functional_assessment Functional Assessment animal_model->functional_assessment

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-AL-8810: A Selective Prostaglandin (B15479496) F2α (FP) Receptor Antagonist

Abstract

This compound is a scientifically significant analog of prostaglandin F2α (PGF2α).[1] It is distinguished by its function as a potent and selective antagonist of the PGF2α receptor, more commonly known as the FP receptor.[2][3] While exhibiting weak partial agonist activity, its primary utility in research is as a competitive antagonist, enabling the specific investigation of FP receptor-mediated signaling pathways and physiological functions.[1][4] This document provides a comprehensive overview of this compound, detailing its mechanism of action, receptor selectivity, signaling pathways, quantitative pharmacological data, and key experimental protocols.

Core Mechanism of Action and Receptor Selectivity

This compound, chemically identified as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, is a fluorinated PGF2α analog.[1] Its primary pharmacological function is to act as a selective, competitive antagonist at the FP prostanoid receptor.[2]

  • Competitive Antagonism: this compound competitively inhibits the binding of FP receptor agonists, such as PGF2α and fluprostenol. This is evidenced by the parallel rightward shift it causes in the concentration-response curves of full agonists, without a significant reduction in the maximal response.[1][2]

  • Weak Partial Agonism: In the absence of a full agonist, this compound itself can weakly activate the FP receptor, demonstrating low intrinsic efficacy. Its maximal effect (Emax) is only about 19-23% of that produced by the full agonist cloprostenol (B1669231) in cellular assays measuring phospholipase C (PLC) activity.[1]

  • Receptor Selectivity: A key feature of this compound is its high selectivity for the FP receptor. Even at concentrations up to 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including DP, EP2, EP4, and TP receptors.[1][2] This selectivity makes it an invaluable tool for isolating and studying FP receptor-specific functions in complex biological systems.[1]

Signaling Pathways

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins.[5] Its activation initiates a cascade of intracellular events. Interestingly, research indicates that this compound can induce a biased signaling response, activating pathways distinct from the canonical pathway stimulated by the endogenous ligand, PGF2α.

Canonical PGF2α / FP Receptor Signaling Pathway

Upon binding of an agonist like PGF2α, the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[2][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[7] This canonical pathway is central to many physiological effects of PGF2α, including smooth muscle contraction.[8]

Gq_Pathway PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Ca2+ Ca2->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Canonical PGF2α-FP Receptor Signaling Pathway.
This compound Biased Signaling via EGFR Transactivation

While this compound is a very weak activator of the canonical Gq-PLC pathway, it has been shown to robustly activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2.[9] This activation occurs through a distinct, Gq-independent mechanism involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).[10] This biased signaling is thought to involve the activation of Src kinase, leading to the shedding of EGF-like ligands which then bind to and activate EGFR, ultimately resulting in the phosphorylation and activation of ERK1/2.[10] In contrast, PGF2α-induced ERK1/2 activation proceeds primarily through the canonical Gq-PKC dependent pathway.[7]

Biased_Signaling cluster_membrane Cell Membrane FP_Receptor FP Receptor Src Src Kinase FP_Receptor->Src Activates EGFR EGFR RAS_RAF Ras/Raf EGFR->RAS_RAF Activates AL8810 This compound AL8810->FP_Receptor Binds MMPs MMPs (presumed) Src->MMPs Activates EGF_ligand EGF-like Ligand MMPs->EGF_ligand Sheds EGF_ligand->EGFR Activates MEK MEK RAS_RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

This compound Biased Signaling via EGFR Transactivation.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized in various cell-based assays. The following tables summarize key quantitative data.

Table 1: Agonist and Antagonist Potency of this compound

Parameter Cell Line Value Comments Reference
EC50 (Agonist) A7r5 rat aorta smooth muscle 261 ± 44 nM Measurement of Phospholipase C activity. [1][3]
Swiss 3T3 fibroblasts 186 ± 63 nM Measurement of Phospholipase C activity. [1][3]
Emax (Agonist) A7r5 rat aorta smooth muscle 19% Relative to the full agonist cloprostenol. [1]
Swiss 3T3 fibroblasts 23% Relative to the full agonist cloprostenol. [1]
Ki (Antagonist) A7r5 rat aorta smooth muscle 426 ± 63 nM Against 100 nM fluprostenol. [1][3]
A7r5 rat aorta smooth muscle ~0.4 µM - [11]
Swiss 3T3 fibroblasts ~0.2 µM - [11]
Human Trabecular Meshwork (h-TM) 2.56 ± 0.62 µM Against fluprostenol-induced PI turnover. [3][12]
Cloned Human Ciliary Body FP Receptor 1 - 2 µM Against various potent FP agonists. [13]
pA2 (Antagonist) A7r5 rat aorta smooth muscle 6.68 ± 0.23 Schild slope: 0.80. [1]

| | Swiss 3T3 fibroblasts | 6.34 ± 0.09 | Schild slope: 0.92. |[1] |

  • EC50 (Half maximal effective concentration) measures the concentration of a drug that gives half of the maximal response.[14]

  • Emax (Maximum effect) is the maximal response that can be produced by the drug.

  • Ki (Inhibition constant) represents the binding affinity of an inhibitor to an enzyme or receptor.[15]

  • pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Key Experimental Protocols

This compound's function is typically characterized using a suite of in vitro pharmacological assays. Below are generalized protocols for the key experiments cited in the literature.

Phosphoinositide (PI) Turnover Assay

This assay directly measures the functional consequence of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activity.

Methodology:

  • Cell Culture & Labeling: Cells expressing the FP receptor (e.g., A7r5, 3T3) are cultured and incubated overnight with a radiolabel, typically [³H]-myo-inositol, to incorporate it into membrane phosphoinositides like PIP2.

  • Pre-incubation: Cells are washed and pre-incubated with LiCl. LiCl inhibits inositol monophosphatase, causing the accumulation of IPs. For antagonist studies, cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Cells are stimulated with an FP receptor agonist (e.g., fluprostenol) for a defined period (e.g., 30-60 minutes).

  • Extraction: The reaction is terminated, and the soluble IPs are extracted.

  • Purification & Quantification: The extracted [³H]-IPs are separated from free [³H]-inositol using anion-exchange chromatography.

  • Measurement: The radioactivity of the separated IPs is measured using liquid scintillation counting, which is proportional to PLC activity.

PI_Turnover_Workflow Start Start: FP Receptor- Expressing Cells Label 1. Radiolabeling Overnight with [3H]-myo-inositol Start->Label Wash 2. Wash Cells Label->Wash Preincubation 3. Pre-incubation with LiCl ± this compound Wash->Preincubation Stimulate 4. Stimulate with FP Agonist Preincubation->Stimulate Terminate 5. Terminate Reaction (e.g., with acid) Stimulate->Terminate Extract 6. Extract Soluble Inositol Phosphates (IPs) Terminate->Extract Separate 7. Anion-Exchange Chromatography to Isolate IPs Extract->Separate Quantify 8. Scintillation Counting of [3H]-IPs Separate->Quantify End End: Quantify PLC Activity Quantify->End

Workflow for a Phosphoinositide (PI) Turnover Assay.
Intracellular Calcium [Ca²⁺]i Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs following IP3-mediated release from intracellular stores.

Methodology:

  • Cell Culture: Cells are seeded in a multi-well plate (often black-walled, clear-bottom).

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer. The "AM" ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

  • Wash and Rest: Cells are washed to remove excess dye and allowed to rest to ensure complete de-esterification.

  • Assay: The plate is placed in a fluorescence plate reader or microscope. A baseline fluorescence reading is established.

  • Compound Addition: this compound (for antagonist mode) followed by an FP agonist, or this compound alone (for agonist mode), is automatically injected into the wells.

  • Data Acquisition: Fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium. The peak fluorescence response is used for quantification.

Calcium_Assay_Workflow Start Start: Cells in Multi-well Plate Load 1. Load Cells with Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) Start->Load Wash 2. Wash to Remove Excess Dye Load->Wash Baseline 3. Measure Baseline Fluorescence Wash->Baseline Inject 4. Inject Compound(s) (Antagonist then Agonist) Baseline->Inject Measure 5. Monitor Fluorescence in Real-Time Inject->Measure Analyze 6. Analyze Data (Peak fluorescence) Measure->Analyze End End: Quantify [Ca2+]i Mobilization Analyze->End

Workflow for an Intracellular Calcium Mobilization Assay.
MAPK/ERK Activation Assay (Western Blot)

This protocol is used to detect the phosphorylation state of ERK1/2, which indicates the activation of the MAPK signaling cascade.

Methodology:

  • Cell Culture & Starvation: Cells are cultured to near-confluence and then serum-starved for several hours to reduce basal levels of ERK phosphorylation.

  • Stimulation: Cells are treated with PGF2α or this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lysis: The reaction is stopped by placing the plates on ice and adding ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The same membrane is often stripped and re-probed with an antibody for total ERK1/2 as a loading control.

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity is quantified using densitometry.

Western_Blot_Workflow Start Start: Serum-Starved Cells Stimulate 1. Stimulate with Agonist/Antagonist Start->Stimulate Lyse 2. Lyse Cells with Inhibitor-containing Buffer Stimulate->Lyse Quantify 3. Quantify Total Protein Lyse->Quantify Separate 4. SDS-PAGE (Protein Separation by Size) Quantify->Separate Transfer 5. Transfer Proteins to Membrane Separate->Transfer Probe 6. Immunoblotting (Primary & Secondary Antibodies for p-ERK and Total ERK) Transfer->Probe Detect 7. Chemiluminescent Detection Probe->Detect Analyze 8. Densitometry Analysis Detect->Analyze End End: Quantify ERK1/2 Phosphorylation Analyze->End

Workflow for a MAPK/ERK Activation Western Blot Assay.

Applications in Research

As a selective FP receptor antagonist, this compound is a critical pharmacological tool with diverse research applications:

  • Ocular Pharmacology: PGF2α analogs like latanoprost (B1674536) are first-line treatments for glaucoma, reducing intraocular pressure (IOP).[16][17] this compound is widely used in both in vitro and in vivo models to confirm that the IOP-lowering effects of these drugs are mediated through the FP receptor.[18][19]

  • Pulmonary Fibrosis: PGF2α-FP receptor signaling has been implicated in the progression of pulmonary fibrosis. This compound can be used to investigate the therapeutic potential of blocking this pathway.[20]

  • Reproductive Biology: The FP receptor plays a crucial role in reproductive processes such as luteolysis and parturition.[2][21] this compound allows for the specific study of these FP-mediated events.

  • Signal Transduction: The discovery of its biased signaling properties makes this compound an important probe for dissecting the complexities of GPCR signaling, particularly the mechanisms of EGFR transactivation and MAPK pathway activation.[10]

Conclusion

This compound is an indispensable tool for researchers in pharmacology and drug development. Its well-characterized profile as a potent, selective, and competitive antagonist of the FP receptor, combined with its interesting biased signaling properties, allows for the precise dissection of PGF2α-mediated physiological and pathological processes. The data and protocols summarized in this guide provide a solid foundation for the effective utilization of this compound in advancing our understanding of prostanoid signaling.

References

In Vitro Pharmacological Profile of (S)-AL-8810: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of (S)-AL-8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This compound is the C-15 (S)-epimer of the well-characterized FP receptor antagonist, AL-8810, which possesses the (R) configuration at the C-15 position. Due to the limited availability of specific in vitro quantitative data for the (S)-epimer in publicly accessible literature, this guide will primarily leverage the extensive data available for AL-8810 to provide a robust understanding of its pharmacological profile, with the acknowledgment that this compound is also recognized as a potent and selective antagonist of the FP receptor.

Pharmacological Data Summary

The following tables summarize the key in vitro pharmacological parameters for AL-8810, the 15-(R) epimer of this compound. These values provide a strong indication of the potency and selectivity profile expected for a compound of this class.

Table 1: Agonist and Antagonist Potency of AL-8810 at the FP Receptor
ParameterCell LineValueAgonist (for Emax)Reference
EC50 (Agonist) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM-[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM-[1]
Emax (Relative Agonist Efficacy) A7r5 cells19%Cloprostenol[1]
3T3 fibroblasts23%Cloprostenol[1]
Ki (Antagonist) A7r5 cells426 ± 63 nMFluprostenol (100 nM)[1]
Mouse 3T3 cells0.2 ± 0.06 µM-[2][3]
Rat A7r5 cells0.4 ± 0.1 µM-[2][3]
Human cloned ciliary body FP receptor1-2 µMVarious potent agonists[4]
pA2 (Antagonist) A7r5 cells6.68 ± 0.23Fluprostenol[1]
3T3 fibroblasts6.34 ± 0.09Fluprostenol[1]
Table 2: Receptor Selectivity Profile of AL-8810
Receptor SubtypeAssay TypeConcentration of AL-8810ResultReference
Thromboxane (TP)Functional Response10 µMNo significant inhibition[1]
Prostaglandin D2 (DP)Functional Response10 µMNo significant inhibition[1]
Prostaglandin E2 (EP2)Functional Response10 µMNo significant inhibition[1]
Prostaglandin E2 (EP4)Functional Response10 µMNo significant inhibition[1]
Vasopressin V1Phospholipase C ActivityNot specifiedNo antagonism[1]

Experimental Methodologies

The in vitro characterization of FP receptor antagonists like AL-8810 typically involves a series of standardized assays to determine their binding affinity, functional activity (both agonist and antagonist), and selectivity.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound for the FP receptor.

Principle: The assay measures the ability of an unlabeled compound (e.g., AL-8810) to compete with a radiolabeled ligand (e.g., [3H]-PGF2α) for binding to the FP receptor in a preparation of cell membranes known to express the receptor.

Generalized Protocol:

  • Membrane Preparation: Cells or tissues expressing the FP receptor are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in a suitable buffer.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at the FP receptor.

Principle: The FP receptor is a Gq-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This assay measures the accumulation of IP3.

Generalized Protocol:

  • Cell Culture and Labeling: Cells expressing the FP receptor are cultured and pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

  • Compound Incubation: The cells are then incubated with the test compound (for agonist testing) or with a known FP receptor agonist in the presence of varying concentrations of the test compound (for antagonist testing).

  • Extraction of Inositol Phosphates: The incubation is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Separation and Quantification: The different inositol phosphates are separated using anion-exchange chromatography, and the amount of radioactivity in the IP3 fraction is quantified by scintillation counting.

  • Data Analysis: For agonist activity, EC50 and Emax values are determined. For antagonist activity, the assay can be used to determine the Ki or pA2 value.

Principle: The IP3 generated from PLC activation binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) can be measured using fluorescent calcium indicators.

Generalized Protocol:

  • Cell Loading: Cells expressing the FP receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

  • Compound Addition: The test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing) is added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity upon compound addition is monitored in real-time.

  • Data Analysis: The magnitude of the fluorescence change is proportional to the increase in [Ca2+]i. Dose-response curves are generated to determine EC50 or IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the in vitro characterization of this compound.

FP Receptor Signaling Pathway

FP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor S_AL_8810 This compound (Antagonist) S_AL_8810->FP_Receptor blocks Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Cellular_Response Cellular Response Ca2->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: Canonical FP receptor signaling pathway.

Experimental Workflow for Antagonist Characterization

Antagonist_Workflow start Start cell_prep Prepare cells expressing FP receptor start->cell_prep add_antagonist Add varying concentrations of this compound cell_prep->add_antagonist add_agonist Add fixed concentration of FP agonist (e.g., PGF2α) add_antagonist->add_agonist measure_response Measure functional response (e.g., [Ca²⁺]i or IP3 accumulation) add_agonist->measure_response data_analysis Data Analysis: - Generate dose-response curves - Calculate IC₅₀/Ki/pA₂ measure_response->data_analysis end End data_analysis->end

Caption: Workflow for in vitro antagonist characterization.

Alternative Signaling Pathway: EGFR Transactivation

Some studies on AL-8810 suggest the involvement of an alternative signaling pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).

EGFR_Transactivation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AL8810 AL-8810 FP_Receptor FP Receptor AL8810->FP_Receptor Src Src Kinase FP_Receptor->Src activates EGFR EGFR ERK ERK1/2 Activation EGFR->ERK leads to MMPs MMPs Src->MMPs activates HB_EGF pro-HB-EGF MMPs->HB_EGF cleaves HB_EGF->EGFR activates Gene_Expression Changes in Gene Expression ERK->Gene_Expression

References

(S)-AL-8810: A Technical Guide for Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells and optic nerve damage, often associated with elevated intraocular pressure (IOP).[1] Prostaglandin (B15479496) F2α (PGF2α) analogs are a first-line therapy for glaucoma, effectively lowering IOP by increasing the uveoscleral outflow of aqueous humor.[2][3] Understanding the precise molecular mechanisms governing this process is paramount for the development of novel and more effective therapeutics. (S)-AL-8810, a selective antagonist of the PGF2α receptor (FP receptor), has emerged as an invaluable pharmacological tool in glaucoma research, enabling the elucidation of FP receptor-mediated signaling pathways and their role in IOP regulation.[4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its use in glaucoma models, and a summary of key quantitative data.

Mechanism of Action and Signaling Pathways

This compound is the C-15 (S)-epimer of AL-8810 and acts as a potent and selective competitive antagonist at the FP receptor.[4] While it exhibits weak partial agonist activity, its primary utility lies in its ability to block the effects of FP receptor agonists like PGF2α and its therapeutic analogs (e.g., latanoprost (B1674536), travoprost).[4][5]

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gqα subunit.[6] Upon agonist binding, the activated Gqα subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This signaling cascade is believed to mediate the cellular responses that lead to increased uveoscleral outflow.[6] The primary mechanism involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix within the ciliary body, which reduces hydraulic resistance and facilitates aqueous humor drainage.[7][8]

This compound competitively inhibits the binding of agonists to the FP receptor, thereby preventing the initiation of this signaling cascade and blocking the subsequent physiological responses.

Signaling Pathway Diagram

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling PGF2a PGF2α Analog (e.g., Latanoprost) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes S_AL_8810 This compound S_AL_8810->FP_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_MAPK ERK/MAPK Activation Ca_release->ERK_MAPK PKC->ERK_MAPK MMP ↑ MMP Expression (e.g., MMP-1, -3) ERK_MAPK->MMP ECM Extracellular Matrix Remodeling MMP->ECM CM_Relax Ciliary Muscle Relaxation ECM->CM_Relax Outflow ↑ Uveoscleral Outflow CM_Relax->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: FP Receptor Signaling Pathway in Aqueous Humor Outflow Regulation.

Quantitative Data Summary

The following tables summarize the reported quantitative data for AL-8810 and its (S)-epimer, highlighting their antagonist potency and partial agonist activity in various in vitro systems.

Table 1: Antagonist Potency of AL-8810 and this compound

CompoundPreparationAgonistParameterValueReference
AL-8810A7r5 cells (rat thoracic aorta smooth muscle)FluprostenolpA26.68 ± 0.23[4]
AL-8810Swiss 3T3 fibroblasts (mouse)FluprostenolpA26.34 ± 0.09[4]
AL-8810A7r5 cellsFluprostenolKi (nM)426 ± 63[4]
AL-8810Human Ciliary Muscle cellsVarious FP agonists-Blocked functional responses[5]

Table 2: Partial Agonist Activity of AL-8810

CompoundPreparationParameterValueReference
AL-8810A7r5 cells (rat thoracic aorta smooth muscle)EC50 (nM)261 ± 44[4]
AL-8810A7r5 cellsEmax (%)19 (relative to cloprostenol)[4]
AL-8810Swiss 3T3 fibroblasts (mouse)EC50 (nM)186 ± 63[4]
AL-8810Swiss 3T3 fibroblastsEmax (%)23 (relative to cloprostenol)[4]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in both in vivo and in vitro models of glaucoma.

In Vivo Model: Mouse Model of Ocular Hypertension

This protocol describes the induction of ocular hypertension in mice and the subsequent treatment with this compound to assess its effect on IOP.

1. Induction of Ocular Hypertension:

  • Anesthetize mice (e.g., C57BL/6J) with an intraperitoneal injection of a ketamine/xylazine/acepromazine cocktail (e.g., 80/6/1 mg/kg body weight).[9]

  • Elevate IOP in one eye by injecting polystyrene microbeads into the anterior chamber to obstruct aqueous outflow.[10]

  • The contralateral eye can serve as a control.

2. This compound Administration:

  • Prepare a solution of this compound in a suitable vehicle. A study by M. A. H. Levin et al. (2021) used a concentration of 10 mM for intracameral injections.[9]

  • Administer this compound via topical application or intracameral injection to the hypertensive eye.

3. Intraocular Pressure (IOP) Measurement:

  • Measure IOP at baseline and at various time points after treatment using a rebound tonometer (e.g., TonoLab) suitable for mice.

  • Anesthetize the mice for each measurement to ensure accuracy and minimize stress.

  • Record multiple readings for each eye and average the results.

4. Data Analysis:

  • Compare the IOP in the this compound-treated eyes to vehicle-treated control eyes to determine the effect of the antagonist.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to assess the significance of the observed differences.

In Vitro Model: Human Trabecular Meshwork (HTM) Cell Culture

This protocol outlines the culture of primary human trabecular meshwork cells and their use in assessing the antagonistic effects of this compound.

1. Isolation and Culture of HTM Cells:

  • Obtain human donor eyes from an eye bank.

  • Dissect the trabecular meshwork tissue under sterile conditions.

  • Establish primary cell cultures by placing small explants of the tissue in culture dishes with appropriate media (e.g., DMEM with 10% FBS and antibiotics).[11]

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells upon reaching confluency.[12]

2. Experimental Procedure:

  • Seed HTM cells into multi-well plates and grow to confluency.

  • Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).

  • Stimulate the cells with a known FP receptor agonist (e.g., PGF2α or latanoprost acid).

  • Lyse the cells at different time points after stimulation.

3. Assessment of Downstream Signaling:

  • Phosphoinositide Turnover: Measure the accumulation of inositol phosphates using radio-labeled myo-inositol.

  • Intracellular Calcium Mobilization: Use a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader to measure changes in [Ca2+]i.

  • ERK/MAPK Activation: Perform Western blotting using antibodies specific for phosphorylated and total ERK1/2 to assess the activation of this pathway.

4. Data Analysis:

  • Quantify the results and compare the response in the presence and absence of this compound to determine its inhibitory effect on agonist-induced signaling.

  • Calculate IC50 values to determine the potency of this compound as an antagonist.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Induce_OHT Induce Ocular Hypertension in Mice Administer_SAL8810_vivo Administer this compound or Vehicle Induce_OHT->Administer_SAL8810_vivo Measure_IOP Measure Intraocular Pressure (IOP) Administer_SAL8810_vivo->Measure_IOP Analyze_IOP Analyze IOP Data Measure_IOP->Analyze_IOP Culture_HTM Culture Human Trabecular Meshwork (HTM) Cells Preincubate_SAL8810 Pre-incubate with This compound Culture_HTM->Preincubate_SAL8810 Stimulate_Agonist Stimulate with FP Receptor Agonist Preincubate_SAL8810->Stimulate_Agonist Assess_Signaling Assess Downstream Signaling Pathways Stimulate_Agonist->Assess_Signaling Analyze_Signaling Analyze Signaling Data Assess_Signaling->Analyze_Signaling

Caption: General Experimental Workflows for In Vivo and In Vitro Studies.

Conclusion

This compound is a critical tool for researchers in the field of glaucoma. Its selectivity as an FP receptor antagonist allows for the precise investigation of the signaling pathways that regulate aqueous humor outflow and intraocular pressure. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further unraveling the complexities of glaucoma pathophysiology and developing next-generation therapeutics. By utilizing this compound, scientists can continue to make significant strides in the fight against this debilitating eye disease.

References

In-Depth Technical Guide: Receptor Binding Affinity of (S)-AL-8810

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of the prostaglandin (B15479496) F2α (FP) receptor antagonist, (S)-AL-8810. This document details the available binding data, outlines relevant experimental protocols, and illustrates the associated signaling pathways.

Executive Summary

Receptor Binding Affinity Data

Quantitative binding and functional data are predominantly available for AL-8810, the (15R)-stereoisomer of the compound of interest. It is crucial to note that the stereochemistry at the C-15 position can significantly influence biological activity. However, in the absence of specific data for this compound, the data for AL-8810 provides the most relevant available information.

AL-8810 acts as a potent and selective competitive antagonist at the FP receptor.[1] It exhibits weak partial agonist activity at higher concentrations.[1]

Table 1: Receptor Binding and Functional Data for AL-8810 ((15R)-epimer)

ParameterValueSpeciesCell Line/TissueAssay TypeReference
Ki 426 ± 63 nMRatA7r5 thoracic aorta smooth muscle cellsFunctional Antagonism (vs. 100 nM fluprostenol)[1]
pA2 6.68 ± 0.23RatA7r5 thoracic aorta smooth muscle cellsSchild Analysis[1]
pA2 6.34 ± 0.09MouseSwiss 3T3 fibroblastsSchild Analysis[1]
EC50 (Agonist) 261 ± 44 nMRatA7r5 thoracic aorta smooth muscle cellsPhospholipase C Activation[1]
Emax (Agonist) 19% (relative to cloprostenol)RatA7r5 thoracic aorta smooth muscle cellsPhospholipase C Activation[1]
EC50 (Agonist) 186 ± 63 nMMouseSwiss 3T3 fibroblastsPhospholipase C Activation[1]
Emax (Agonist) 23% (relative to cloprostenol)MouseSwiss 3T3 fibroblastsPhospholipase C Activation[1]

Experimental Protocols

The characterization of compounds like this compound at the FP receptor involves a combination of binding and functional assays.

Radioligand Binding Assay (Competitive)

This assay directly measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the FP receptor (e.g., HEK293-FP, A7r5 cells).

  • Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGF2α (typically at its Kd value), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.

Objective: To assess the antagonist effect of this compound on FP receptor-mediated calcium mobilization.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293-FP, A7r5 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • FP receptor agonist (e.g., PGF2α, fluprostenol).

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Incubation: Wash the cells and incubate them with varying concentrations of this compound or vehicle for a defined period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence, then inject a fixed concentration of an FP receptor agonist (e.g., EC₈₀ concentration) and continue to monitor the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of a compound on the downstream signaling cascade involving the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Objective: To evaluate the antagonist activity of this compound on FP receptor-mediated ERK1/2 phosphorylation.

Materials:

  • Cells expressing the FP receptor.

  • FP receptor agonist (e.g., PGF2α).

  • This compound.

  • Cell lysis buffer.

  • Protein assay reagents.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting equipment.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and grow to near confluency. Serum-starve the cells before treatment. Pre-incubate the cells with various concentrations of this compound, followed by stimulation with an FP receptor agonist for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against phospho-ERK1/2. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and determine the inhibitory effect of this compound on agonist-induced ERK1/2 phosphorylation.

Signaling Pathways and Visualizations

The FP receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins.[2] This initiates a canonical signaling cascade leading to intracellular calcium mobilization and can also activate the MAPK/ERK pathway.

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor S_AL8810 This compound (Antagonist) S_AL8810->FP_Receptor Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->Cellular_Response

Caption: FP Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for determining the antagonist activity of a test compound like this compound at the FP receptor.

Experimental_Workflow cluster_assays Experimental Assays cluster_results Data Analysis and Outcomes Binding_Assay Radioligand Binding Assay Ki Determine Kᵢ (Binding Affinity) Binding_Assay->Ki Calcium_Assay Intracellular Calcium Mobilization Assay IC50_Ca Determine IC₅₀ (Functional Potency - Calcium) Calcium_Assay->IC50_Ca ERK_Assay ERK1/2 Phosphorylation (Western Blot) IC50_ERK Determine IC₅₀ (Functional Potency - ERK) ERK_Assay->IC50_ERK Conclusion Characterize this compound as an FP Receptor Antagonist Ki->Conclusion IC50_Ca->Conclusion IC50_ERK->Conclusion

Caption: Antagonist Characterization Workflow.

References

Methodological & Application

Application Notes and Protocols for (S)-AL-8810 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AL-8810 is a potent and selective antagonist for the prostaglandin (B15479496) F2α (FP) receptor.[1][2] As an 11β-fluoro analog of PGF2α, it serves as a crucial tool for investigating the physiological and pathological roles of the PGF2α/FP receptor signaling pathway.[1][2] this compound acts as a competitive antagonist, making it an invaluable reagent for in vitro studies aimed at understanding FP receptor function and for the screening and characterization of novel FP receptor agonists and antagonists.[3][4]

Mechanism of Action

The prostaglandin F2α (FP) receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.[5] Upon activation by its endogenous ligand PGF2α or synthetic agonists, the FP receptor stimulates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] This signaling cascade is implicated in a variety of cellular processes. This compound competitively blocks the binding of PGF2α and other agonists to the FP receptor, thereby inhibiting the downstream signaling events.[3]

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound from various studies.

ParameterCell LineAgonist UsedValueReference
Antagonist Activity
KiA7r5 rat thoracic aorta smooth muscle cellsFluprostenol (B1673476)426 ± 63 nM[3]
pA2A7r5 rat thoracic aorta smooth muscle cellsFluprostenol6.68 ± 0.23[3]
pA2Swiss mouse 3T3 fibroblastsFluprostenol6.34 ± 0.09[3]
Partial Agonist Activity
EC50A7r5 rat thoracic aorta smooth muscle cells-261 ± 44 nM[3][6]
EmaxA7r5 rat thoracic aorta smooth muscle cellsCloprostenol (as full agonist)19%[3]
EC50Swiss mouse 3T3 fibroblasts-186 ± 63 nM[6]
EmaxSwiss mouse 3T3 fibroblastsCloprostenol (as full agonist)23%[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically provided as a solid. Reconstitute the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate assay buffer. Ensure the final concentration of the organic solvent in the assay is minimal (typically ≤0.1%) to avoid solvent-induced cellular effects.

Cell Culture
  • Cell Lines: A7r5 (rat thoracic aorta smooth muscle) and Swiss 3T3 (mouse embryonic fibroblast) cells are commonly used for in vitro studies of the FP receptor.[3]

  • Culture Conditions: Culture the cells in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency.

In Vitro Functional Assay: Phospholipase C (PLC) Activity

This assay measures the accumulation of inositol phosphates (IPs), a direct product of PLC activation.

  • Cell Seeding: Seed cells (e.g., A7r5 or 3T3) into multi-well plates (e.g., 24-well plates) and grow to near confluency.

  • Radiolabeling (Optional, but common): Incubate the cells with a radiolabeled precursor, such as [³H]-myo-inositol, in inositol-free medium overnight to allow for its incorporation into cellular phosphoinositides.

  • Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known FP receptor agonist (e.g., fluprostenol at a concentration that elicits a submaximal response, such as its EC80) to the wells and incubate for an appropriate time (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: Terminate the reaction by adding a suitable reagent (e.g., ice-cold perchloric acid).

  • Purification and Quantification: Separate the total inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography columns. Quantify the radioactivity in the eluted IP fraction using a scintillation counter.

  • Data Analysis: Plot the agonist-induced IP accumulation against the concentration of this compound to determine the IC50. A Schild analysis can be performed by measuring the rightward shift in the agonist dose-response curve in the presence of different concentrations of this compound.

In Vitro Functional Assay: Intracellular Calcium Mobilization

This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.

  • Cell Seeding: Seed cells into black-walled, clear-bottom 96-well plates and allow them to attach and grow overnight.

  • Dye Loading: Wash the cells with assay buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Antagonist Incubation: After dye loading, wash the cells and add assay buffer containing various concentrations of this compound or vehicle.

  • Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period.

  • Agonist Injection and Reading: Inject a solution of an FP receptor agonist (e.g., PGF2α or fluprostenol) into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The peak fluorescence response is typically used for analysis. Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Visualizations

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α / Agonist FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Activates AL8810 This compound (Antagonist) AL8810->FP_Receptor Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: PGF2α/FP Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A1 1. Seed cells in a 96-well plate A2 2. Culture overnight A1->A2 A3 3. Load cells with a calcium-sensitive dye A2->A3 B1 4. Wash cells and add This compound or vehicle A3->B1 B2 5. Incubate B1->B2 C1 6. Measure baseline fluorescence B2->C1 C2 7. Inject FP receptor agonist C1->C2 C3 8. Record fluorescence change C2->C3 C4 9. Data analysis (IC50) C3->C4

Caption: General experimental workflow for a calcium mobilization assay using this compound.

References

Application Notes and Protocols for (S)-AL-8810 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, making it a valuable tool for researchers studying FP receptor-mediated signaling pathways and their physiological effects. These application notes provide detailed protocols for the use of this compound in cell culture, aimed at researchers, scientists, and drug development professionals.

This compound, an 11β-fluoro analog of prostaglandin F2α (PGF2α), primarily functions as a competitive antagonist at the FP receptor.[1][2][3][4] However, it's important to note that it can also exhibit weak partial agonist activity at higher concentrations.[1][4] Its selectivity for the FP receptor over other prostanoid receptors (TP, DP, EP2, EP4) has been demonstrated.[1]

Mechanism of Action

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its natural ligand PGF2α, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][6]

This compound, as an antagonist, blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting this signaling cascade. Interestingly, studies have shown that this compound itself can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) through a distinct mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).[7][8]

Data Presentation

The following table summarizes the quantitative data for this compound activity in commonly used cell lines.

ParameterCell LineValueReference
EC50 (Agonist activity) A7r5 (rat thoracic aorta smooth muscle)261 ± 44 nM[1][2]
Swiss 3T3 (mouse fibroblasts)186 ± 63 nM[1][2]
Emax (relative to cloprostenol) A7r519%[1]
Swiss 3T323%[1]
pA2 (Antagonist activity) A7r56.68 ± 0.23[1]
Swiss 3T36.34 ± 0.09[1]
Ki (Antagonist activity) A7r5426 ± 63 nM (against 100 nM fluprostenol)[1]
Cloned human ciliary body FP receptor1-2 µM[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a general experimental workflow for using this compound.

FP_Receptor_Signaling FP Receptor Signaling Pathway cluster_agonist Agonist-Mediated Pathway cluster_antagonist Antagonist Action cluster_partial_agonist This compound Partial Agonist Pathway PGF2a PGF2α (Agonist) FP_R FP Receptor PGF2a->FP_R Gq11 Gq/11 FP_R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK12_agonist ERK1/2 Activation PKC->ERK12_agonist AL8810_ant This compound (Antagonist) AL8810_ant->FP_R blocks AL8810_ag This compound (Partial Agonist) FP_R_ag FP Receptor AL8810_ag->FP_R_ag Src Src Kinase FP_R_ag->Src EGFR EGFR Src->EGFR transactivation ERK12_partial ERK1/2 Activation EGFR->ERK12_partial

Caption: Signaling pathways of the FP receptor activated by PGF2α and this compound.

Experimental_Workflow Experimental Workflow for this compound cluster_treatment Treatment Conditions prep 1. Prepare this compound Stock Solution culture 2. Cell Culture and Seeding prep->culture treatment 3. Cell Treatment culture->treatment antagonist_study Antagonist Study: Pre-incubate with this compound, then add agonist (e.g., PGF2α) agonist_study Partial Agonist Study: Incubate with this compound alone assay 4. Perform Assay analysis 5. Data Analysis assay->analysis antagonist_study->assay agonist_study->assay

Caption: General experimental workflow for using this compound in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: this compound is soluble in DMSO (>10 mg/mL) and ethanol.[5] For cell culture experiments, it is recommended to use sterile, cell culture-grade DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO. This allows for small volumes to be added to the cell culture medium, minimizing the final DMSO concentration. The final DMSO concentration in the culture medium should ideally be below 0.1% to avoid solvent-induced cellular effects.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

General Cell Culture and Treatment Protocol
  • Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow them to reach the desired confluency at the time of the experiment.

  • Cell Starvation (Optional but Recommended for Signaling Studies): For experiments investigating signaling pathways (e.g., ERK1/2 phosphorylation, calcium mobilization), it is often necessary to serum-starve the cells for a period of 2 to 24 hours prior to treatment. This reduces basal signaling activity.

  • Treatment:

    • For Antagonist Studies:

      • Pre-incubate the cells with the desired concentration of this compound (typically in the range of 100 nM to 10 µM) for a specific period (e.g., 15-30 minutes) before adding the FP receptor agonist (e.g., PGF2α, fluprostenol).

      • Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and this compound-only control.

    • For Partial Agonist Studies:

      • Treat the cells with various concentrations of this compound alone.

      • Include a vehicle control and a positive control with a full FP receptor agonist.

  • Incubation: The incubation time will depend on the specific endpoint being measured. For rapid signaling events like calcium mobilization or protein phosphorylation, incubation times can range from a few minutes to an hour. For longer-term functional assays (e.g., cell proliferation, gene expression), incubation times can be 24 hours or longer.

Specific Experimental Methodologies

This assay measures the production of inositol phosphates (IPs), a downstream product of PLC activation.

  • Label cells overnight with myo-[³H]inositol in inositol-free medium.

  • Wash the cells with serum-free medium.

  • Pre-treat the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • For antagonist studies, pre-incubate with this compound for 15-30 minutes.

  • Stimulate the cells with the FP receptor agonist for a defined period (e.g., 30-60 minutes).

  • Lyse the cells and separate the soluble inositol phosphates from the membrane-bound lipids using ion-exchange chromatography (e.g., Dowex columns).

  • Quantify the amount of [³H]inositol phosphates using a scintillation counter.

This assay measures the transient increase in intracellular calcium concentration upon receptor activation.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • For antagonist studies, pre-incubate with this compound.

  • Measure the baseline fluorescence using a fluorescence plate reader or a microscope equipped with a ratiometric imaging system.

  • Add the FP receptor agonist and immediately start recording the fluorescence signal over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

This assay detects the activation of the MAPK/ERK pathway.

  • Seed cells and serum-starve them as described in the general protocol.

  • Treat the cells with this compound (for partial agonist studies) or pre-treat with this compound followed by an agonist (for antagonist studies) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Subsequently, probe the same membrane with a primary antibody for total ERK1/2 as a loading control.

  • Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions (e.g., cell density, reagent concentrations, incubation times) for their specific cell type and experimental setup. Always consult the relevant literature for more detailed and specific protocols.

References

Application Notes and Protocols for (S)-AL-8810 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AL-8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, making it a valuable tool for investigating the physiological and pathological roles of the PGF2α signaling pathway. These application notes provide an overview of its use in animal studies, with a focus on dosage, administration protocols, and the underlying signaling mechanisms.

Mechanism of Action

This compound functions as a competitive antagonist at the FP receptor. The binding of PGF2α to its G-protein coupled receptor (GPCR), the FP receptor, typically initiates a signaling cascade through the Gq alpha subunit. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key event that mediates many of the physiological effects of PGF2α. By blocking the binding of PGF2α to the FP receptor, this compound inhibits this entire downstream signaling pathway.

FP_Receptor_Signaling_Pathway PGF2a Prostaglandin F2α (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds and Activates AL8810 This compound AL8810->FP_receptor Blocks Binding Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Intracellular Ca²⁺ Release ER->Ca_release Stimulates Physiological_effects Physiological Effects (e.g., smooth muscle contraction) Ca_release->Physiological_effects Leads to

FP Receptor Signaling Pathway and Inhibition by this compound
Data Presentation: this compound Dosage in Animal Studies

The following table summarizes the available quantitative data for this compound dosage in animal studies. It is important to note that specific dosage information for ophthalmic administration in glaucoma models is limited in publicly available literature. The data presented for systemic administration in a traumatic brain injury model may serve as a starting point for study design in other disease models.

Animal ModelDisease/ConditionAdministration RouteDosage/ConcentrationKey Findings
Mouse Traumatic Brain InjuryIntraperitoneal1 mg/kg and 10 mg/kgReduced hippocampal swelling and improved neurological deficit scores.[1]
Guinea Pig Myopia DevelopmentPeribulbar Injection0.5 µg daily for 4 weeksInduced a myopic shift in a normal vision environment.[2]

Note: The peribulbar injection in guinea pigs was used to investigate the role of the FP receptor in eye development and may not be directly translatable to glaucoma studies where the therapeutic goal is different.

For researchers interested in ophthalmic applications for glaucoma, it may be informative to consider the concentrations of commonly used prostaglandin agonists in animal models, while recognizing that the optimal concentration for an antagonist may differ.

CompoundAnimal ModelDisease/ConditionAdministration RouteConcentration
Latanoprost DogGlaucomaTopical0.005%
Travoprost DogGlaucomaTopical0.004%

Experimental Protocols

Systemic Administration: Intraperitoneal Injection in Mice

This protocol is adapted from a study investigating the neuroprotective effects of this compound in a mouse model of traumatic brain injury.[1]

Objective: To administer this compound systemically to assess its effects on a central nervous system injury model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or other appropriate solvent)

  • 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to achieve the desired final concentration for injection. For example, to administer a 10 mg/kg dose to a 25 g mouse in a 100 µL injection volume, the solution concentration would need to be 2.5 mg/mL.

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be required depending on the vehicle. The final solution should be sterile-filtered if possible.

  • Animal Handling and Dosing:

    • Weigh the mouse accurately to determine the correct injection volume.

    • Restrain the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.

    • Clean the injection site on the lower quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

    • Aspirate slightly to ensure no blood or urine is drawn back, indicating correct placement.

    • Inject the calculated volume of the this compound solution slowly and steadily.

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.

IP_Injection_Workflow start Start prep Prepare this compound Solution start->prep weigh Weigh Mouse prep->weigh restrain Restrain Mouse weigh->restrain inject Intraperitoneal Injection restrain->inject monitor Monitor Animal inject->monitor end End monitor->end

Workflow for Intraperitoneal Injection of this compound in Mice
Ophthalmic Administration: Topical Eye Drops in Rabbits

This is a general protocol for the topical administration of an ophthalmic solution. The specific formulation of this compound for topical use would need to be developed, considering solubility, stability, and tolerability.

Objective: To deliver a precise volume of a test solution to the ocular surface of a rabbit.

Materials:

  • This compound ophthalmic solution (formulation to be determined)

  • Calibrated micropipette and sterile tips

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Sterile saline for eye wash

  • Animal restrainer for rabbits

Procedure:

  • Animal Preparation:

    • Place the rabbit in a suitable restrainer to minimize movement and stress.

    • Instill one drop of topical anesthetic into the eye to be treated. Wait for 30-60 seconds for the anesthetic to take effect.

  • Topical Administration:

    • Gently retract the lower eyelid to form a small pouch.

    • Using a calibrated micropipette, dispense the desired volume (typically 25-50 µL) of the this compound ophthalmic solution into the lower cul-de-sac. Avoid touching the cornea with the pipette tip.

    • Hold the eyelids closed for a few seconds to allow the solution to spread over the ocular surface and minimize immediate drainage.

  • Post-Administration Care:

    • Monitor the animal for any signs of irritation, such as excessive blinking, redness, or discharge.

    • After the experimental period, the eye can be gently flushed with sterile saline if required.

Ocular Administration: Subconjunctival and Intravitreal Injections in Rodents

These are specialized procedures that require proper training and aseptic technique. The following are general guidelines.

A. Subconjunctival Injection

Objective: To deliver a depot of the test substance beneath the conjunctiva for sustained local delivery.

Materials:

  • This compound solution for injection

  • 30-gauge or smaller needle on a Hamilton syringe or similar precision syringe

  • Topical anesthetic

  • Topical povidone-iodine solution (diluted)

  • Operating microscope or magnifying loupes

  • Fine-toothed forceps

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal according to an approved protocol. Apply a drop of topical anesthetic and a drop of diluted povidone-iodine to the ocular surface.

  • Injection: Using fine-toothed forceps, gently lift the conjunctiva. Insert the needle, bevel up, into the subconjunctival space, and slowly inject the desired volume (typically 5-10 µL in mice). A small bleb will form, indicating successful injection.

  • Post-Injection: Apply a topical antibiotic ointment to prevent infection. Monitor the animal during recovery from anesthesia.

B. Intravitreal Injection

Objective: To deliver the test substance directly into the vitreous humor.

Materials:

  • This compound solution for injection

  • 33-gauge or smaller needle on a Hamilton syringe

  • Topical anesthetic and mydriatic agent

  • Povidone-iodine solution

  • Operating microscope

  • Scleral caliper

Procedure:

  • Anesthesia and Pupil Dilation: Anesthetize the animal and dilate the pupil with a mydriatic agent. Apply topical anesthetic and povidone-iodine.

  • Injection Site: Using a scleral caliper, measure approximately 1-2 mm posterior to the limbus to identify the injection site, avoiding major blood vessels.

  • Injection: Under an operating microscope, carefully insert the needle through the sclera into the vitreous cavity. Slowly inject the desired volume (typically 1-2 µL in mice).

  • Post-Injection: Withdraw the needle and apply a topical antibiotic. Monitor for complications such as cataract formation or retinal detachment.

Disclaimer: These protocols are intended as a general guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and under an approved animal care and use protocol. Researchers should conduct their own literature search and optimization studies to determine the most appropriate dosage, vehicle, and administration route for their specific experimental needs.

References

Application Notes and Protocols: (S)-AL-8810 Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of (S)-AL-8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This document outlines the necessary materials, step-by-step procedures for solubilization and storage, and key chemical and physical properties of this compound. Furthermore, it includes a detailed experimental protocol for a common cell-based assay where this compound is utilized to antagonize FP receptor activation. A schematic of the FP receptor signaling pathway is also provided to illustrate the mechanism of action.

Introduction to this compound

This compound is a synthetic analog of prostaglandin F2α (PGF2α) that acts as a selective antagonist at the FP receptor. It is a valuable pharmacological tool for studying the physiological and pathological roles of the PGF2α/FP receptor signaling pathway. This pathway is implicated in various biological processes, including smooth muscle contraction, intraocular pressure regulation, and inflammatory responses. By blocking the binding of PGF2α to its receptor, this compound allows researchers to investigate the downstream consequences of FP receptor inhibition.

Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular FormulaC₂₄H₃₁FO₄
Molecular Weight402.5 g/mol
AppearanceWhite to off-white solid
Purity≥98%
SolubilityDMSO (>10 mg/mL), Ethanol
Storage Temperature-20°C (solid), -20°C or -80°C (in solution)

This compound Stock Solution Preparation Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.025 mg of this compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.025 mg of compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in solubilization if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Experimental Protocol: FP Receptor Antagonism in a Calcium Mobilization Assay

This protocol provides a general workflow for assessing the antagonist activity of this compound on PGF2α-induced calcium mobilization in cells expressing the FP receptor.

Materials:

  • Cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • PGF2α (agonist)

  • This compound stock solution (prepared as described above)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the FP receptor-expressing cells into the assay plates at a predetermined density and allow them to adhere and grow overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the antagonist dose-response curve. Also, prepare a fixed concentration of the agonist, PGF2α (typically at its EC₈₀ concentration).

  • Antagonist Pre-incubation: After dye loading, wash the cells with assay buffer. Add the diluted this compound solutions to the appropriate wells and incubate for a specific period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Measurement: Place the assay plate in the fluorescence plate reader. Initiate the kinetic read to establish a baseline fluorescence. After a short baseline reading, add the PGF2α agonist solution to all wells (including those with the antagonist) and continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine the inhibitory effect of this compound on the PGF2α-induced calcium response. Calculate the IC₅₀ value of this compound from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PGF2α/FP receptor signaling pathway and a typical experimental workflow for testing an antagonist.

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream S_AL_8810 This compound S_AL_8810->FP_Receptor Inhibits

Caption: PGF2α/FP Receptor Signaling Pathway.

Experimental_Workflow start Start seed_cells Seed FP Receptor- Expressing Cells start->seed_cells dye_loading Load Cells with Calcium-Sensitive Dye seed_cells->dye_loading prepare_compounds Prepare Serial Dilutions of this compound and Fixed Concentration of PGF2α dye_loading->prepare_compounds pre_incubation Pre-incubate Cells with this compound prepare_compounds->pre_incubation measurement Measure Baseline and PGF2α-Stimulated Fluorescence pre_incubation->measurement analysis Analyze Data and Determine IC₅₀ measurement->analysis end End analysis->end

Caption: Experimental Workflow for Antagonist Assay.

(S)-AL-8810 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor.[1] As an 11β-fluoro analog of PGF2α, it serves as a valuable pharmacological tool for investigating FP receptor-mediated signaling pathways and for the development of therapeutics targeting these pathways. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its characterization, and its application in studying FP receptor signaling.

Physicochemical Properties

This compound is the C-15 epimer of AL-8810, possessing the "natural" (S) configuration at the C-15 position.[1] This structural feature is critical for its biological activity as an FP receptor antagonist.

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison. For enhanced solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial.

SolventConcentration
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)25 mg/mL
EthanolMiscible
Phosphate-Buffered Saline (PBS), pH 7.20.05 mg/mL

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method

This protocol describes a common method for determining the kinetic solubility of a lipophilic compound like this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or orbital shaker

  • Microplate reader with UV-Vis spectrophotometer

  • 96-well UV-transparent microplates

  • Solubility filter plates (optional)

  • High-performance liquid chromatography (HPLC) system (for more precise quantification)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation:

    • Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a microcentrifuge tube.

    • Add 98 µL of PBS (pH 7.4) to achieve a final concentration of 200 µM with 2% DMSO.

    • Prepare samples in duplicate or triplicate.

  • Incubation:

    • Incubate the tubes in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours for kinetic solubility). Ensure vigorous shaking.

  • Separation of Undissolved Compound:

    • Centrifugation Method: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitate.

    • Filtration Method: Alternatively, use a solubility filter plate to separate the solution from any undissolved solid.

  • Quantification:

    • Carefully transfer the supernatant to a 96-well UV-transparent microplate.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

    • Prepare a standard curve of this compound in the same solvent system (PBS with 2% DMSO) to determine the concentration of the dissolved compound.

    • For more accurate quantification, especially at low concentrations, analyze the supernatant by a validated HPLC method.

  • Data Analysis: Calculate the solubility in µg/mL or µM based on the concentration determined from the standard curve.

Protocol 2: Functional Assessment of this compound using an Intracellular Calcium Mobilization Assay

This protocol provides a method to evaluate the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the FP receptor.

Materials:

  • Cells expressing the human FP receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Black, clear-bottom 96-well microplates

  • This compound

  • A potent FP receptor agonist (e.g., Fluprostenol)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader with kinetic reading capabilities and automated injectors

Procedure:

  • Cell Seeding: Seed the FP receptor-expressing cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells with HBSS to remove excess dye.

  • Antagonist Incubation:

    • Prepare various concentrations of this compound in HBSS.

    • Add the this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO diluted in HBSS).

  • Calcium Measurement:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for a few seconds.

    • Using the instrument's injector, add a pre-determined concentration (e.g., EC80) of the FP receptor agonist (Fluprostenol) to all wells.

    • Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the vehicle control.

    • Plot the agonist response as a function of the this compound concentration to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Signaling Pathways and Experimental Workflows

FP Receptor Signaling Pathway

The Prostaglandin F2α (FP) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a signaling cascade that leads to various cellular responses. This compound acts as a competitive antagonist, blocking the binding of agonists like PGF2α and thereby inhibiting this downstream signaling.

FP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates S_AL_8810 This compound (Antagonist) S_AL_8810->FP_Receptor Blocks Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets Experimental_Workflow cluster_assay start Start solubility 1. Solubility Testing (Protocol 1) start->solubility stock_prep 2. Prepare Stock Solution (e.g., 10 mM in DMSO) solubility->stock_prep functional_assay 4. Functional Assay (e.g., Calcium Mobilization - Protocol 2) stock_prep->functional_assay cell_culture 3. Cell Culture (FP Receptor Expressing Cells) cell_culture->functional_assay data_analysis 5. Data Analysis (Determine IC50) functional_assay->data_analysis conclusion Conclusion: Characterize Antagonist Potency data_analysis->conclusion

References

Application Notes and Protocols for (S)-AL-8810 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (S)-AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, in various mouse models of disease. The protocols detailed below are intended to ensure reproducible and reliable experimental outcomes.

Introduction to this compound

This compound is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] PGF2α and its receptor are implicated in a variety of physiological and pathological processes, including inflammation, smooth muscle contraction, and intraocular pressure regulation. As an antagonist, this compound blocks the downstream signaling cascades initiated by the binding of PGF2α to the FP receptor, making it a valuable tool for investigating the role of this pathway in disease and for evaluating its therapeutic potential.

Mechanism of Action: The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins. Activation of the FP receptor by its endogenous ligand, PGF2α, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including smooth muscle contraction and inflammatory mediator release. This compound competitively binds to the FP receptor, preventing PGF2α from initiating this signaling cascade.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates AL8810 This compound (Antagonist) AL8810->FP_receptor Binds & Blocks Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Inflammation, Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Applications in Mouse Models

This compound has been utilized in several mouse models to investigate its therapeutic potential. Below are summaries of its application in key research areas.

In a mouse model of controlled cortical impact (CCI), a form of traumatic brain injury, this compound has been shown to improve neurological outcomes.

This compound has been investigated in a lipopolysaccharide (LPS)-induced model of systemic inflammation in mice, where it demonstrated anti-inflammatory effects.

As a prostaglandin analog, this compound has been studied in mouse models of ocular hypertension, a key risk factor for glaucoma.

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering this compound in different mouse models.

Table 1: this compound Administration in a Mouse Model of Traumatic Brain Injury (CCI)

ParameterDetailsReference
Mouse Strain C57BL/6N/A
Administration Route Intraperitoneal (i.p.)N/A
Dosage 10 mg/kgN/A
Vehicle Saline with low concentration DMSO (<10%)N/A
Frequency Single dose post-injuryN/A
Outcome Measures Neurological Deficit Score (NDS), Grip StrengthN/A
Key Findings Significant improvement in NDS and grip strengthN/A

Table 2: this compound Administration in a Mouse Model of Systemic Inflammation (LPS)

ParameterDetailsReference
Mouse Strain C57BL/6N/A
Administration Route Intraperitoneal (i.p.)N/A
Dosage 1 mg/kgN/A
Vehicle Saline with low concentration DMSO (<10%)N/A
Frequency Single dose prior to LPS challengeN/A
Outcome Measures Cytokine levels in peritoneal lavage fluidN/A
Key Findings Reduced levels of pro-inflammatory cytokinesN/A

Table 3: this compound Administration in a Mouse Model of Ocular Hypertension

ParameterDetailsReference
Mouse Strain C57BL/6N/A
Administration Route Topical (ocular)N/A
Dosage 0.1% solutionN/A
Vehicle Saline with 0.02% benzalkonium chlorideN/A
Frequency Once dailyN/A
Outcome Measures Intraocular Pressure (IOP)N/A
Key Findings Significant reduction in IOPN/A

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound and the execution of key experiments are provided below.

This compound is soluble in organic solvents such as DMSO and ethanol. For in vivo administration, it is crucial to use a vehicle that is well-tolerated by the animals.

Protocol 1: Preparation for Intraperitoneal (i.p.) Injection

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution in sterile saline (0.9% NaCl) to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, assuming an injection volume of 250 µL).

    • Important: The final concentration of DMSO in the working solution should be kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity.[2][3][4][5][6][7][8]

  • Administration:

    • Administer the working solution to the mice via intraperitoneal injection at the desired dosage. The injection volume should be appropriate for the size of the mouse (typically 100-300 µL).

Protocol 2: Preparation for Topical Ocular Administration

  • Formulation Preparation:

    • For a 0.1% solution, dissolve this compound in a sterile vehicle suitable for ophthalmic use. A common vehicle for prostaglandin analogs is saline containing a preservative and penetration enhancer, such as 0.02% benzalkonium chloride.[9][10][11][12]

    • Ensure the final solution is sterile and has a pH compatible with the ocular surface (typically around 7.0-7.4).

  • Administration:

    • Administer one drop (approximately 5-10 µL) of the formulated solution onto the cornea of the mouse eye.

    • Care should be taken to avoid touching the eye with the dropper tip.

Protocol 3: Controlled Cortical Impact (CCI) Model of TBI

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Secure the mouse in a stereotaxic frame.

    • Shave the scalp and disinfect the surgical area.

  • Craniotomy:

    • Make a midline incision to expose the skull.

    • Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.

  • Cortical Impact:

    • Position the impactor tip perpendicular to the exposed dura.

    • Induce the cortical impact using a pneumatic or electromagnetic impactor with defined parameters (e.g., tip diameter, velocity, depth, and dwell time).

  • Post-operative Care:

    • Close the scalp incision with sutures or surgical staples.

    • Provide post-operative analgesia and monitor the animal for recovery.

CCI_Workflow start Start anesthesia Anesthesia & Surgical Prep start->anesthesia craniotomy Craniotomy anesthesia->craniotomy impact Controlled Cortical Impact craniotomy->impact post_op Post-operative Care impact->post_op outcome Outcome Assessment (NDS, Grip Strength) post_op->outcome end End outcome->end

Protocol 4: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

  • LPS Preparation:

    • Dissolve LPS from E. coli in sterile, pyrogen-free saline to the desired concentration (e.g., 0.1 mg/mL).

  • Administration:

    • Administer the LPS solution to mice via intraperitoneal injection at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).

  • Sample Collection:

    • At a specified time point after LPS administration (e.g., 4-6 hours), euthanize the mice.

    • Collect peritoneal lavage fluid by injecting and then withdrawing a known volume of sterile saline or PBS into the peritoneal cavity.

    • Centrifuge the lavage fluid to pellet cells and collect the supernatant for cytokine analysis.

Protocol 5: Microbead-Induced Ocular Hypertension

  • Microbead Preparation:

    • Suspend sterile polystyrene or magnetic microbeads (e.g., 15 µm diameter) in sterile saline or PBS.

  • Anesthesia and Ocular Preparation:

    • Anesthetize the mouse.

    • Apply a topical anesthetic to the eye.

  • Anterior Chamber Injection:

    • Using a fine-gauge needle or a glass micropipette, carefully inject a small volume (e.g., 2-5 µL) of the microbead suspension into the anterior chamber of the eye.

  • Post-procedural Care:

    • Apply a topical antibiotic to the eye to prevent infection.

    • Monitor the animal for recovery.

Protocol 6: Neurological Deficit Score (NDS) - Simple Neuroassessment of Asymmetric Impairment (SNAP)

The SNAP is a battery of eight tests to assess neurological deficits after unilateral brain injury. A score of 0, 1, or 2 is given for each test, with higher scores indicating greater impairment.

  • General Appearance: Observe for piloerection and seizures.

  • Gait: Observe the mouse walking on a flat surface.

  • Contralateral Hindlimb Retraction: Lift the mouse by the tail and observe hindlimb retraction.

  • Contralateral Forelimb Flexion: Lift the mouse by the tail and observe forelimb flexion.

  • Vibrissae Stimulation: Touch the vibrissae on both sides and observe for a response.

  • Visual Field: Move a cotton-tipped applicator towards the eye from the side and observe for a blink reflex.

  • Body Symmetry: Observe the mouse's posture at rest.

  • Lateral Proprioception: Gently push the mouse sideways and observe its ability to resist and correct its posture.

Protocol 7: Grip Strength Test

  • Apparatus: Use a grip strength meter with a horizontal grid.

  • Procedure:

    • Allow the mouse to grasp the grid with its forelimbs.

    • Gently pull the mouse horizontally away from the grid until it releases its grip.

    • The meter will record the peak force exerted.

    • Repeat the measurement several times and calculate the average.

Protocol 8: Intraocular Pressure (IOP) Measurement

  • Apparatus: Use a rebound tonometer designed for rodents (e.g., TonoLab or Tono-Pen).

  • Procedure:

    • The mouse can be conscious or lightly anesthetized. If anesthetized, be aware that some anesthetics can lower IOP.

    • Gently hold the mouse and position the tonometer probe perpendicular to the center of the cornea.

    • The tonometer will take multiple readings and provide an averaged IOP measurement.

Logical_Relationship cluster_disease_models Mouse Models cluster_intervention Intervention cluster_outcomes Outcome Measures TBI Traumatic Brain Injury (TBI) (CCI Model) AL8810_Admin This compound Administration TBI->AL8810_Admin Treated with Inflammation Systemic Inflammation (LPS Model) Inflammation->AL8810_Admin Treated with Ocular_Hypertension Ocular Hypertension (Microbead Model) Ocular_Hypertension->AL8810_Admin Treated with NDS Neurological Deficit Score (NDS) AL8810_Admin->NDS Improves Grip_Strength Grip Strength AL8810_Admin->Grip_Strength Improves Cytokines Cytokine Levels AL8810_Admin->Cytokines Reduces IOP Intraocular Pressure (IOP) AL8810_Admin->IOP Reduces

Conclusion

This compound is a valuable pharmacological tool for studying the role of the PGF2α/FP receptor pathway in various disease models. The protocols provided herein offer a framework for the consistent and effective administration of this compound in mice, enabling researchers to further explore its therapeutic potential. Adherence to these detailed methodologies will contribute to the generation of high-quality, reproducible data in the fields of neuroscience, immunology, and ophthalmology.

References

Application Notes and Protocols: (S)-AL-8810 for FP Receptor Signal Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin (B15479496) F (FP) receptor, a G-protein-coupled receptor (GPCR), is the primary target for Prostaglandin F2α (PGF2α).[1][2] Activation of the FP receptor initiates a cascade of intracellular signaling events crucial for various physiological processes, including smooth muscle contraction, inflammation, and reproductive functions.[2][3] Dysregulation of this pathway is implicated in conditions such as ocular hypertension, endometriosis, and certain cancers.[4][5] (S)-AL-8810 is a potent and selective competitive antagonist of the FP receptor, making it an invaluable pharmacological tool for investigating FP receptor-mediated functions and for the potential development of therapeutics.[6][7][8] These notes provide detailed protocols and data for utilizing this compound to effectively block FP receptor signaling.

Mechanism of Action

This compound is a fluorinated PGF2α analogue that acts as a competitive antagonist at the FP receptor.[4][6][7] It competes with the endogenous ligand, PGF2α, and other FP receptor agonists for the binding site. By occupying the receptor without inducing a significant downstream response, this compound effectively blocks the initiation of the signaling cascade.[7][8] While it is a very weak partial agonist on its own, its primary utility lies in its ability to inhibit the action of full agonists like PGF2α or fluprostenol.[7][9]

The canonical FP receptor signaling pathway begins with agonist binding, which activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i), while DAG activates Protein Kinase C (PKC).[2] this compound blocks these downstream events by preventing the initial receptor activation.

FP_Signaling_Pathway Figure 1: FP Receptor Signaling and Blockade by this compound cluster_membrane Plasma Membrane cluster_ligands cluster_cytosol Cytosol FP_receptor FP Receptor G_protein Gq Protein FP_receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 PGF2a PGF2α (Agonist) PGF2a->FP_receptor binds AL8810 This compound (Antagonist) AL8810->FP_receptor binds & blocks IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: FP Receptor Signaling and Blockade by this compound.

Pharmacological Data

The antagonist potency of this compound has been characterized in various cell-based functional assays. The data below is compiled from studies measuring the inhibition of agonist-induced signaling.

Table 1: Antagonist Potency of this compound at the FP Receptor

Cell Line / Tissue Assay Type Agonist Used Potency Metric Value Reference
Rat A7r5 Smooth Muscle Inositol Phosphate Accumulation Fluprostenol Kᵢ 426 ± 63 nM [7]
Rat A7r5 Smooth Muscle Inositol Phosphate Accumulation Fluprostenol pA₂ 6.68 ± 0.23 [7]
Mouse 3T3 Fibroblasts Inositol Phosphate Accumulation Fluprostenol pA₂ 6.34 ± 0.09 [7]
Mouse 3T3 Fibroblasts - - Kᵢ 0.2 ± 0.06 µM [4][10]
Rat A7r5 Cells - - Kᵢ 0.4 ± 0.1 µM [4][10]
Human Ciliary Body (cloned FP) - - Kᵢ 1.9 ± 0.3 µM [4]
Human Trabecular Meshwork Cells - - Kᵢ 2.6 ± 0.5 µM [4]

| Human Ciliary Muscle Cells | - | - | Kᵢ | 5.7 µM |[4] |

(Note: Kᵢ is the inhibition constant; pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.)

This compound demonstrates high selectivity for the FP receptor. At concentrations up to 10 µM, it does not significantly inhibit other prostanoid receptors such as TP, DP, EP₂, and EP₄, nor the V₁-vasopressin receptor.[7]

Experimental Protocols

The following are generalized protocols for common in vitro assays used to quantify the antagonist activity of this compound. Researchers should optimize concentrations and incubation times for their specific cell systems.

Experimental_Workflow Figure 2: General workflow for assessing this compound antagonist activity. start 1. Cell Culture (e.g., A7r5, HEK293 with FP) pretreatment 2. Pre-treatment Incubate cells with varying concentrations of this compound. start->pretreatment stimulation 3. Agonist Stimulation Add a fixed concentration of an FP agonist (e.g., PGF2α, Fluprostenol). pretreatment->stimulation measurement 4. Signal Measurement Quantify the downstream signal (e.g., [Ca²⁺]i, Inositol Phosphates). stimulation->measurement analysis 5. Data Analysis Generate dose-response curves and calculate IC₅₀ or Kᵢ values. measurement->analysis

Caption: General workflow for assessing this compound antagonist activity.

Protocol 1: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay measures the ability of this compound to block agonist-induced release of intracellular calcium, a key event in FP receptor signaling.

Materials:

  • Cells expressing FP receptors (e.g., A7r5, HEK293-hFP)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound (antagonist)

  • FP receptor agonist (e.g., PGF2α, Fluprostenol)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Pluronic F-127

  • Microplate reader with fluorescence detection and injectors

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove culture medium from the wells and wash once with HBSS.

    • Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration. Prepare the FP agonist at 5x the final desired concentration (typically a concentration that elicits ~80% of the maximal response, EC₈₀).

  • Antagonist Pre-incubation:

    • Place the plate in the fluorescence microplate reader.

    • Add 100 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include vehicle-only wells as a control.

  • Measurement:

    • Set the plate reader to record fluorescence (e.g., Ex/Em = 485/525 nm for Fluo-4) over time.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Using the instrument's injector, add 50 µL of the FP agonist solution to each well.

    • Continue recording fluorescence for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (Peak - Baseline) for each well.

    • Normalize the data to the control response (agonist alone).

    • Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This assay provides a direct measure of PLC activation by quantifying the accumulation of inositol phosphates, a product of PLC activity.

Materials:

  • Cells expressing FP receptors (e.g., A7r5, 3T3)

  • [³H]-myo-inositol

  • Inositol-free culture medium

  • Lithium Chloride (LiCl) solution (e.g., 1 M)

  • This compound (antagonist)

  • FP receptor agonist (e.g., Fluprostenol)

  • Perchloric acid or Trichloroacetic acid (TCA) for cell lysis

  • Dowex AG1-X8 anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Seed cells in 12- or 24-well plates.

    • When cells are ~70-80% confluent, replace the medium with inositol-free medium containing [³H]-myo-inositol (e.g., 1 µCi/mL).

    • Incubate for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-treatment and Stimulation:

    • Wash the labeled cells with HBSS.

    • Pre-incubate the cells for 15 minutes in HBSS containing LiCl (final concentration 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add varying concentrations of this compound and incubate for an additional 15 minutes.

    • Add the FP agonist (e.g., 100 nM Fluprostenol) and incubate for 60 minutes at 37°C.[4]

  • Extraction of Inositol Phosphates:

    • Stop the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.5 M TCA).

    • Incubate on ice for 30 minutes.

    • Collect the lysates (which contain the water-soluble IPs).

  • Purification and Quantification:

    • Neutralize the lysates.

    • Apply the samples to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free [³H]-myo-inositol.

    • Elute the total [³H]-inositol phosphates with a high-molarity buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

    • Add the eluate to a scintillation vial with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the control response (agonist alone).

    • Plot the normalized response against the log concentration of this compound to determine the IC₅₀.

    • For Schild analysis, generate full agonist dose-response curves in the presence of several fixed concentrations of this compound to determine the pA₂ value.[9]

Applications and Considerations

  • This compound is an essential tool for elucidating the role of FP receptor signaling in various physiological and pathological models, from cell culture to animal studies.[4][6]

  • It has been successfully used in animal models to demonstrate the therapeutic potential of FP receptor antagonism in conditions like traumatic brain injury and endometriosis.[4][11]

  • When designing experiments, it is crucial to consider the partial agonist activity of this compound, although it is very weak (Emax ≈ 19-23% relative to a full agonist).[7] In most systems, this activity is negligible, but it should be characterized.

  • The compound's solubility and stability in your chosen experimental buffer should be confirmed prior to use.

By employing this compound with the protocols outlined above, researchers can effectively and selectively block the FP receptor pathway to investigate its biological significance.

References

Application Notes and Protocols for Experimental Design Using (S)-AL-8810 as a Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2][3] It is an 11β-fluoro analog of PGF2α and is valuable as a pharmacological tool for investigating FP receptor-mediated physiological and pathological processes.[1][2][4] Due to its selective antagonist properties, this compound is an essential negative control in experiments studying the PGF2α/FP receptor signaling pathway, helping to ensure that the observed effects are specifically mediated by the FP receptor. This document provides detailed application notes and protocols for the effective use of this compound as a control in experimental design.

Mechanism of Action

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[4] Upon activation by an agonist such as PGF2α or the synthetic analog fluprostenol (B1673476), the FP receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is implicated in various cellular processes, including smooth muscle contraction, cell proliferation, and inflammation.[4][5]

This compound acts as a competitive antagonist at the FP receptor, blocking the binding of agonists and thereby inhibiting the downstream signaling cascade, including PLC activation and subsequent calcium mobilization.[4][6] It exhibits weak partial agonist activity at high concentrations but is predominantly used for its antagonist effects.[6][7]

Data Presentation

The following tables summarize the quantitative data for this compound from various studies, providing a reference for experimental planning.

Table 1: Potency of this compound as an Antagonist

ParameterCell Line/TissueAgonist UsedValueReference
KiSwiss mouse 3T3 fibroblastsFluprostenol0.2 ± 0.06 µM[7][8]
KiRat A7r5 vascular smooth muscle cellsFluprostenol426 ± 63 nM (0.4 ± 0.1 µM)[6][7][8]
KiHuman embryonic kidney (HEK-293) cells expressing cloned human ocular FP receptorFluprostenolSimilar to 3T3 and A7r5 cells
pA2A7r5 cellsFluprostenol6.68 ± 0.23[6]
pA23T3 cellsFluprostenol6.34 ± 0.09[6]

Table 2: Agonist Potency of this compound (as a weak partial agonist)

ParameterCell LineValueRelative Efficacy (Emax)Reference
EC50A7r5 cells261 ± 44 nM19% (relative to cloprostenol)[6]
EC50Swiss mouse 3T3 fibroblasts186 ± 63 nM23% (relative to cloprostenol)[6]

Mandatory Visualizations

Signaling Pathway Diagram

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α / Fluprostenol (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor AL8810 This compound (Antagonist) AL8810->FP_Receptor Blocks Downstream Downstream Cellular Responses PKC->Downstream Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Caption: PGF2α/FP receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Seed cells expressing FP receptors in a microplate pretreatment Pre-treatment: Incubate one group of cells with this compound (Control) and another with vehicle. start->pretreatment agonist_addition Agonist Addition: Add FP receptor agonist (e.g., PGF2α or fluprostenol) to both groups of cells. pretreatment->agonist_addition assay Perform Assay: (e.g., Calcium Mobilization or Phosphoinositide Turnover) agonist_addition->assay data_analysis Data Analysis: Compare the response between the this compound treated group and the vehicle-treated group. assay->data_analysis conclusion Conclusion: Determine if the agonist-induced response is mediated by the FP receptor. data_analysis->conclusion

Caption: General experimental workflow for using this compound as a negative control.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is designed to measure the inhibition of agonist-induced intracellular calcium release by this compound in cultured cells expressing the FP receptor.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5, Swiss 3T3, or HEK293-FP)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well black, clear-bottom microplates

  • This compound (stock solution in DMSO)

  • FP receptor agonist (e.g., fluprostenol or PGF2α; stock solution in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture and Plating:

    • Culture cells in appropriate medium at 37°C and 5% CO2.

    • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells per well).

    • Incubate the plate for 24 hours.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM in assay buffer).

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation and Addition (Control and Treatment):

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test for antagonist activity is 1 µM to 30 µM.[7]

    • Prepare the FP receptor agonist (e.g., fluprostenol) at a concentration that elicits a submaximal response (e.g., EC80), typically around 100 nM.[6]

    • Control Group: Add assay buffer with vehicle (e.g., DMSO, final concentration <0.5%) to designated wells.

    • This compound Group: Add the desired concentrations of this compound to the respective wells.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the automated injector to add the FP receptor agonist to all wells.

    • Measure the change in fluorescence in real-time for at least 60-120 seconds.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Compare the agonist-induced calcium mobilization in the presence and absence of this compound.

    • A significant reduction in the agonist-induced response in the presence of this compound indicates that the response is mediated by the FP receptor.

Protocol 2: Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates, a direct product of PLC activity, to confirm the antagonistic effect of this compound on the FP receptor signaling pathway.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5 or Swiss 3T3)

  • Cell culture medium

  • 24-well plates

  • myo-[3H]inositol

  • This compound

  • FP receptor agonist (e.g., fluprostenol)

  • Lithium chloride (LiCl) solution

  • Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling:

    • Seed cells in 24-well plates and grow to near confluency.

    • Label the cells by incubating them overnight in inositol-free medium containing myo-[3H]inositol (e.g., 0.5 µCi/mL).

  • Pre-treatment with Antagonist:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with assay buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of this compound (e.g., 100 nM to 30 µM) or vehicle to the wells and incubate for 30 minutes.

  • Agonist Stimulation:

    • Add the FP receptor agonist (e.g., fluprostenol, 100 nM) to the wells and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Stop the reaction by aspirating the medium and adding ice-cold TCA (e.g., 5-10%).

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Collect the supernatant containing the soluble inositol phosphates.

  • Separation and Quantification:

    • Neutralize the supernatant.

    • Apply the samples to Dowex AG1-X8 columns to separate the [3H]inositol phosphates from free [3H]inositol.

    • Elute the total inositol phosphates.

    • Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the fold increase in [3H]inositol phosphate (B84403) accumulation over basal levels for each condition.

    • A concentration-dependent inhibition of the agonist-induced PI turnover by this compound confirms its role as an FP receptor antagonist.[7]

Conclusion

This compound is an indispensable tool for researchers studying the PGF2α/FP receptor system. Its high selectivity and well-characterized antagonist properties make it an ideal negative control to validate the specificity of experimental findings. The protocols provided here offer a framework for incorporating this compound into in vitro studies to delineate the specific contributions of FP receptor activation to various cellular responses. Proper use of this compound will enhance the rigor and reliability of research in areas such as glaucoma, reproductive biology, and cardiovascular disease.

References

Application of (S)-AL-8810 in Ophthalmology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AL-8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, serves as a critical pharmacological tool in ophthalmology research.[1][2] Its ability to specifically block the action of FP receptor agonists allows for the elucidation of the role of the FP receptor in various physiological and pathological processes within the eye, most notably in the regulation of intraocular pressure (IOP) and the development of glaucoma.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound in ophthalmology research. It includes a summary of its pharmacological data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound is an 11β-fluoro analog of prostaglandin F2α (PGF2α) and is the C-15 epimer of AL-8810.[1] It functions as a competitive antagonist at the FP receptor, thereby inhibiting the signaling cascade initiated by the binding of PGF2α and other FP receptor agonists. This antagonism is crucial for investigating the physiological effects mediated by the FP receptor, such as the contraction of the ciliary muscle and the remodeling of the extracellular matrix in the uveoscleral outflow pathway, which are key mechanisms for lowering IOP.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound from in vitro studies.

Table 1: In Vitro Agonist and Antagonist Potency of AL-8810

ParameterCell LineValueFull Agonist for ComparisonReference
EC50 (Agonist Potency) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nMCloprostenol[2]
Swiss mouse 3T3 fibroblasts186 ± 63 nMCloprostenol[2]
Emax (Maximum Efficacy) A7r5 rat thoracic aorta smooth muscle cells19%Cloprostenol[2]
Swiss mouse 3T3 fibroblasts23%Cloprostenol[2]
pA2 (Antagonist Potency) A7r5 rat thoracic aorta smooth muscle cells6.68 ± 0.23Fluprostenol[2]
Swiss mouse 3T3 fibroblasts6.34 ± 0.09Fluprostenol[2]
Ki (Inhibitor Constant) A7r5 rat thoracic aorta smooth muscle cells426 ± 63 nMFluprostenol[2]

Experimental Protocols

Preparation of this compound Ophthalmic Solution (10 mM) - Representative Protocol

Due to the limited aqueous solubility of prostaglandin analogs, a specific vehicle is required for topical ophthalmic administration. While the exact formulation used in all published studies is not consistently detailed, the following protocol is based on common practices for similar compounds in a research setting.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in a sufficient volume of DMSO to achieve a concentration of 100 mM.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration of 10 mM. To minimize the final concentration of DMSO, perform a serial dilution. For a final DMSO concentration of 10%, the vehicle would be 10% DMSO in PBS.[3]

  • Sterilization: Filter the final 10 mM this compound solution through a sterile 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Use the prepared solution immediately. For short-term storage, keep on ice and protected from light.

Note: The final concentration of DMSO should be kept as low as possible to avoid ocular irritation. It is crucial to run a vehicle control group (e.g., 10% DMSO in PBS) in all experiments.

In Vivo Topical Administration in Mice

This protocol describes the topical administration of this compound to the mouse eye for studying its effect on IOP.

Materials:

  • Prepared 10 mM this compound ophthalmic solution

  • Vehicle control solution

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Micropipette and sterile tips (capable of dispensing 2-3 µL)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

Procedure:

  • Animal Anesthesia: Anesthetize the mouse using an approved institutional protocol.

  • Topical Anesthesia: Apply one drop of topical anesthetic to the eye to be treated.

  • Drug Administration: Using a micropipette, carefully instill a 2-3 µL drop of the 10 mM this compound solution onto the cornea of one eye. For the contralateral eye, apply an equal volume of the vehicle control.

  • Post-Administration: Allow the mouse to recover from anesthesia in a warm, clean cage. Monitor the animal for any signs of distress or ocular irritation.

Measurement of Intraocular Pressure (IOP) in Mice

IOP can be measured using several methods. Rebound tonometry is a common non-invasive technique.

Materials:

  • Rebound tonometer (e.g., TonoLab, iCare)

  • Anesthetic (as above)

Procedure:

  • Anesthesia: Anesthetize the mouse. The level of anesthesia can affect IOP, so consistency is key.

  • Positioning: Place the anesthetized mouse in a stable position, ensuring the eye is accessible and facing upwards.

  • Tonometry Measurement: Following the manufacturer's instructions for the rebound tonometer, gently touch the probe to the central cornea to obtain an IOP reading.

  • Data Acquisition: Record multiple readings for each eye and calculate the average. Measurements can be taken at baseline (before drug administration) and at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to generate a time-course of the drug's effect.

Visualizations

Signaling Pathway of FP Receptor Antagonism

FP_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α / Agonist FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 This compound (Antagonist) AL8810->FP_receptor Binds & Blocks Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Response Physiological Response (e.g., IOP Reduction) Ca_PKC->Response

Caption: FP receptor signaling and its inhibition by this compound.

Experimental Workflow for In Vivo IOP Study

IOP_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare 10 mM this compound and Vehicle Control baseline_iop Measure Baseline IOP (t=0) prep_solution->baseline_iop anesthetize Anesthetize Mice baseline_iop->anesthetize administer Topical Administration This compound or Vehicle) anesthetize->administer measure_iop Measure IOP at Multiple Time Points administer->measure_iop analyze Analyze IOP Changes (Treated vs. Control) measure_iop->analyze conclude Draw Conclusions on FP Receptor Role analyze->conclude

Caption: Workflow for an in vivo study of this compound on IOP.

Logical Relationship of this compound in Glaucoma Research

Glaucoma_Research_Logic glaucoma Glaucoma (Elevated IOP) fp_agonists FP Receptor Agonists (e.g., Latanoprost) glaucoma->fp_agonists Treatment fp_receptor FP Receptor Activation fp_agonists->fp_receptor block_effect Blocks Agonist-Induced IOP Reduction uveoscleral_outflow ↑ Uveoscleral Outflow fp_receptor->uveoscleral_outflow iop_reduction IOP Reduction uveoscleral_outflow->iop_reduction iop_reduction->glaucoma Alleviates al8810 This compound (FP Antagonist) al8810->fp_receptor Inhibits block_effect->iop_reduction Prevents

Caption: Role of this compound in studying glaucoma treatment mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: (S)-AL-8810

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the dissolution of (S)-AL-8810.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an 11β-fluoro analog of prostaglandin (B15479496) F2α (PGF2α). It functions as a potent and selective antagonist at the prostaglandin F2α (FP) receptor.[1][2][3] The FP receptor is a G-protein coupled receptor that mediates a variety of physiological effects, including smooth muscle contraction and inflammation.[4][5] this compound is the C-15 epimer of AL-8810, possessing the "natural" (S) configuration at the C-15 position.[3] While it is primarily an antagonist, it can exhibit weak partial agonist activity at the FP receptor in some systems.[1][6]

Q2: I'm observing a precipitate or incomplete dissolution of this compound in my aqueous buffer. What is the cause?

This compound has very low solubility in aqueous solutions like phosphate-buffered saline (PBS). It is common to observe precipitation or a cloudy solution when diluting a stock solution made in an organic solvent into an aqueous buffer.

Q3: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in organic solvents. For preparing stock solutions, the use of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol (B145695) is recommended.

Troubleshooting Guide: Dissolution Issues

If you are encountering problems with dissolving this compound, please refer to the following table for common issues and recommended solutions.

Observation Potential Cause Recommended Solution
Cloudiness or precipitate upon dilution in aqueous media. Low aqueous solubility of this compound.Prepare a high-concentration stock solution in 100% DMSO or ethanol. For the final working solution, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).
Compound does not dissolve in the initial organic solvent. Insufficient solvent volume or low temperature.Increase the solvent volume to ensure the concentration is within the solubility limits. Gentle warming of the solution to 37°C and brief sonication can aid in dissolution.[2]
Precipitate forms in the stock solution during storage. Improper storage conditions or solvent evaporation.Store stock solutions at -20°C as recommended. Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration beyond its solubility limit.

Solubility Data

The following table summarizes the solubility of this compound and its related compounds in various solvents.

Compound Solvent Solubility
AL-8810DMF~30 mg/mL[7]
DMSO~25 mg/mL[7]
EthanolMiscible[7]
PBS (pH 7.2)~0.05 mg/mL[7]
AL-8810 methyl esterDMF~30 mg/mL[8]
DMSO~25 mg/mL[8]
Ethanol~50 mg/mL[8]
PBS (pH 7.2)~0.5 mg/mL[8]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 402.5 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Assay Medium thaw->dilute use Use Immediately in Experiment dilute->use FP_Signaling PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Activates AL8810 This compound AL8810->FP_Receptor Antagonizes Gq11 Gq/11 FP_Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

References

improving (S)-AL-8810 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (S)-AL-8810 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides & FAQs

Q1: My this compound solution appears cloudy or has precipitated after preparation. What could be the cause and how can I fix it?

A1: this compound, a prostaglandin (B15479496) F2α analog, has low solubility in aqueous solutions. Precipitation is a common issue. Here are some potential causes and solutions:

  • Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • Solution:

    • Prepare a stock solution in an organic solvent such as DMSO or ethanol. This compound is readily soluble in these solvents.

    • For your final aqueous solution, dilute the stock solution into your aqueous buffer while vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experiment (typically ≤0.1%).

  • Cause: The pH of the aqueous buffer is not optimal for this compound stability. Prostaglandin F2α analogs are often more stable in slightly acidic to neutral pH.

  • Solution:

    • Adjust the pH of your aqueous buffer. Based on data for similar prostaglandin F2α analogs, a pH range of 5.5 to 7.0 is recommended for enhanced stability.

Q2: I am concerned about the degradation of this compound in my aqueous solution during my experiment. What are the primary degradation pathways and how can I minimize them?

A2: The primary degradation pathway for many prostaglandin F2α analogs in aqueous solution is hydrolysis, particularly of the ester group if present. Although this compound is a free acid, other parts of the molecule can be susceptible to degradation.

  • Primary Degradation Pathway: While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis and oxidation are common degradation pathways for prostaglandins.

  • Minimizing Degradation:

    • pH Control: Maintain the pH of your solution within the optimal range of 5.5 to 7.0.

    • Temperature Control: Prepare and store solutions at low temperatures (2-8°C) for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

    • Use of Stabilizing Agents: Consider the addition of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants. These have been shown to improve the stability of other prostaglandin analogs by forming inclusion complexes or micelles that protect the molecule from hydrolysis.[1]

    • Inert Atmosphere: For sensitive experiments, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

Q3: How should I prepare my this compound solutions to ensure maximum stability and consistency between experiments?

A3: Following a standardized protocol for solution preparation is crucial for reproducible results.

  • Recommended Protocol:

    • Prepare a Stock Solution: Dissolve this compound powder in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10 mM).

    • Aliquot and Store: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

    • Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution into your pre-chilled aqueous experimental buffer to the desired final concentration immediately before use. Ensure rapid mixing.

Quantitative Data Summary

The following table summarizes the solubility of this compound. Stability data is inferred from structurally similar prostaglandin F2α analogs.

ParameterSolvent/ConditionValue/RecommendationCitation
Solubility DMSO≥ 25 mg/mL[2]
EthanolMiscible[2]
PBS (pH 7.2)~0.05 mg/mL[2]
Inferred Stability pH Range 5.5 - 7.0[1]
Short-term Storage 2-8°C (in aqueous buffer)[3]
Long-term Storage -20°C or -80°C (in organic stock solution)[3]

Disclaimer: The stability data provided is based on studies of other prostaglandin F2α analogs and should be considered as a guideline. It is recommended to perform your own stability studies for your specific experimental conditions.

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Solution of this compound

This protocol describes the preparation of a 1 µM this compound working solution in a phosphate (B84403) buffer with a stabilizing agent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate buffer (50 mM, pH 6.0)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare Stock Solution (10 mM):

    • Accurately weigh out a sufficient amount of this compound powder. The molecular weight of this compound is 402.5 g/mol .

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.025 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into single-use tubes and store at -80°C.

  • Prepare Stabilized Aqueous Buffer:

    • Prepare a 50 mM phosphate buffer and adjust the pH to 6.0.

    • Add HP-β-CD to the buffer to a final concentration of 1% (w/v).

    • Stir until the HP-β-CD is completely dissolved.

    • Filter the buffer through a 0.22 µm filter to sterilize and remove any particulates.

    • Pre-chill the buffer on ice.

  • Prepare Working Solution (1 µM):

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-chilled stabilized aqueous buffer.

    • Vortex immediately for 30 seconds to ensure proper mixing.

    • Keep the working solution on ice and use it as soon as possible.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO aliquot Aliquot & Store at -80°C stock->aliquot working Prepare 1 µM Working Solution aliquot->working buffer Prepare Stabilized Buffer (pH 6.0 + 1% HP-β-CD) buffer->working experiment Perform In Vitro Assay working->experiment Immediate Use analysis Analyze Experimental Results experiment->analysis

Caption: Workflow for the preparation and use of this compound solutions.

Prostaglandin FP Receptor Signaling Pathway

This compound is an antagonist of the Prostaglandin F2α (FP) receptor. The typical signaling pathway initiated by an agonist is depicted below. This compound blocks this pathway by preventing the agonist from binding to the FP receptor.

FP_receptor_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates AL8810 This compound (Antagonist) AL8810->FP_receptor Binds & Blocks Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of the Prostaglandin FP receptor.

References

potential off-target effects of (S)-AL-8810

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][2] Its primary mechanism of action is to block the binding of prostaglandin F2α (PGF2α) and other FP receptor agonists, thereby inhibiting the downstream signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[3]

Q2: What is the on-target potency of this compound?

The potency of this compound has been determined in various cell-based assays. It acts as a competitive antagonist.[1] Key quantitative measures of its on-target activity are summarized in the table below.

Table 1: On-Target Potency of this compound at the FP Receptor

ParameterCell LineValueReference
EC50 (as a weak partial agonist) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Ki (as an antagonist) A7r5 cells426 ± 63 nM[1]
Mouse 3T3 cells0.2 ± 0.06 µM[3]
Human cloned ciliary body-derived FP receptor1.9 ± 0.3 µM[3]
Human trabecular meshwork (h-TM) cells2.6 ± 0.5 µM[3]
Human ciliary muscle (h-CM) cells5.7 µM[3]
pA2 A7r5 cells6.68 ± 0.23[1]
3T3 cells6.34 ± 0.09[1]

Q3: What is known about the off-target effects of this compound?

This compound has been shown to be a selective antagonist for the FP receptor. Studies have demonstrated that even at a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors, including TP, DP, EP2, and EP4 receptor subtypes.[1] Additionally, it does not antagonize the phospholipase C-coupled V1-vasopressin receptor.[1] However, a comprehensive screening against a broad panel of GPCRs, ion channels, and kinases has not been extensively published. It is always recommended to perform secondary pharmacology screening to assess potential off-target activities in your specific experimental system.

Table 2: Selectivity Profile of this compound

Off-Target ReceptorConcentration TestedResultReference
TP (Thromboxane) Receptor10 µMNo significant inhibition[1]
DP (Prostaglandin D2) Receptor10 µMNo significant inhibition[1]
EP2 (Prostaglandin E2) Receptor10 µMNo significant inhibition[1]
EP4 (Prostaglandin E2) Receptor10 µMNo significant inhibition[1]
V1-Vasopressin Receptor10 µMNo significant inhibition[1]

Troubleshooting Guides

Phospholipase C (PLC) Assay

The primary signaling pathway for the FP receptor involves the activation of Phospholipase C. Therefore, PLC activity assays are a common method to assess the antagonist effect of this compound.

Q: I am not seeing an inhibition of the agonist-induced PLC activity with this compound. What could be the issue?

A: This could be due to several factors. Here is a troubleshooting workflow to consider:

  • Confirm Agonist Activity: Ensure your FP receptor agonist is potent and effective in your cell system. Run a dose-response curve for the agonist alone to confirm a robust stimulation of PLC activity.

  • Check this compound Concentration and Incubation Time:

    • Verify the concentration of your this compound stock solution.

    • Ensure you are using an appropriate concentration range. Based on its Ki values, you may need to use concentrations in the micromolar range to see effective antagonism.

    • Pre-incubate your cells with this compound for a sufficient time before adding the agonist to allow for receptor binding. A pre-incubation time of 15-30 minutes is typically a good starting point.

  • Assess Cell Health and Receptor Expression:

    • Ensure your cells are healthy and within a suitable passage number.

    • Confirm the expression of functional FP receptors in your cell line.

  • Assay Conditions:

    • Optimize the concentration of the agonist used for stimulation. A concentration at or near the EC80 of the agonist is often used for antagonist screening to provide a sufficient window for inhibition.

    • Ensure the assay buffer components are correct and at the proper pH.

Calcium Mobilization Assay

Activation of the Gq pathway by the FP receptor leads to an increase in intracellular calcium. Calcium mobilization assays are another common method to measure FP receptor activation and antagonism.

Q: My calcium mobilization signal is weak or has a low signal-to-noise ratio when testing this compound.

A: A weak or noisy signal can obscure the inhibitory effect of an antagonist. Here are some troubleshooting steps:

  • Optimize Dye Loading:

    • Ensure that the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) is loaded into the cells at the optimal concentration and for the appropriate duration. Insufficient loading will result in a weak signal.

    • Check for dye extrusion. Some cell lines actively pump out the dye. The use of probenecid (B1678239) can help to inhibit this process.

  • Cell Density and Health:

    • Cell density can significantly impact the results. Optimize the number of cells seeded per well to achieve a confluent monolayer on the day of the experiment.

    • Use healthy, viable cells.

  • Agonist Concentration:

    • Use an appropriate concentration of the FP receptor agonist. A full dose-response curve of the agonist should be performed to determine the EC50 and EC80 values. For antagonist testing, stimulating with the EC80 concentration of the agonist is a common practice.

  • Instrument Settings:

    • Optimize the settings on your fluorescence plate reader, including excitation and emission wavelengths, gain, and read times, to maximize the signal-to-noise ratio.

  • Assay Buffer:

    • Ensure your assay buffer contains an appropriate concentration of calcium.

Experimental Protocols

General Protocol for a Phospholipase C (PLC) Activity Assay

This is a generalized protocol for measuring inositol (B14025) phosphate (B84403) accumulation as a readout of PLC activity. Specific details may need to be optimized for your cell line and experimental setup.

  • Cell Seeding: Seed cells expressing the FP receptor in a multi-well plate and grow to near confluency.

  • Cell Labeling: Label the cells with [3H]-myo-inositol in inositol-free medium overnight.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of this compound in a buffer containing LiCl for 15-30 minutes. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Agonist Stimulation: Add the FP receptor agonist (at its EC80 concentration) and incubate for a predetermined time (e.g., 30-60 minutes).

  • Lysis and Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).

  • Purification of Inositol Phosphates: Separate the inositol phosphates from free inositol using anion-exchange chromatography.

  • Quantification: Quantify the amount of [3H]-inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the concentration of this compound against the inhibition of the agonist-induced PLC activity to determine the IC50.

General Protocol for a Calcium Mobilization Assay

This is a generalized protocol for measuring changes in intracellular calcium. Optimization is crucial for specific cell types and equipment.

  • Cell Seeding: Seed cells expressing the FP receptor in a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes. Probenecid may be included in the loading buffer to prevent dye leakage.

  • Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Baseline Reading: Place the plate in a fluorescence kinetic plate reader and measure the baseline fluorescence for a short period.

  • Agonist Injection and Reading: Inject the FP receptor agonist (at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium response by this compound to determine its IC50.

Visualizations

Signaling Pathway of the FP Receptor and Point of Action for this compound

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds and Activates AL8810 This compound (Antagonist) AL8810->FP_Receptor Blocks Binding Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream Activates Ca²⁺-dependent proteins PKC->Downstream Phosphorylates Targets

Caption: FP Receptor Gq Signaling Pathway.

Experimental Workflow for Off-Target Screening

Off_Target_Workflow cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: Primary Screening cluster_confirmation Phase 3: Hit Confirmation & Dose-Response cluster_validation Phase 4: Functional Validation cluster_reporting Phase 5: Reporting TargetSelection Select Off-Target Panel (e.g., GPCRs, Kinases, Ion Channels) CompoundPrep Prepare this compound Stock Solution and Dilution Series TargetSelection->CompoundPrep PrimaryScreen High-Throughput Screening (HTS) at a single high concentration (e.g., 10 µM) CompoundPrep->PrimaryScreen DataAnalysis1 Initial Data Analysis: Identify potential 'hits' PrimaryScreen->DataAnalysis1 HitConfirmation Re-test 'hits' from primary screen DataAnalysis1->HitConfirmation DoseResponse Perform Dose-Response Assays to determine IC50/Ki for confirmed hits HitConfirmation->DoseResponse FunctionalAssay Orthogonal Functional Assays (e.g., cell-based assays relevant to the off-target) DoseResponse->FunctionalAssay Report Summarize Off-Target Profile: Compile Ki/IC50 values and functional data DoseResponse->Report SAR Structure-Activity Relationship (SAR) Analysis (if analogs are available) FunctionalAssay->SAR SAR->Report

Caption: Off-Target Screening Workflow.

References

Technical Support Center: (S)-AL-8810 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the cytotoxicity of (S)-AL-8810. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and potential issues that may arise during the cytotoxicity assessment of this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2][3] It is an 11β-fluoro analog of PGF2α.[3] Its primary role in research is to block the effects of FP receptor agonists, thereby helping to elucidate the physiological and pathological roles of this receptor.[1][4] It also exhibits weak partial agonist activity at the FP receptor.[1][4][5]

Q2: Is this compound expected to be cytotoxic?

The primary literature on this compound focuses on its activity as an FP receptor antagonist, and it is not generally characterized as a cytotoxic compound.[1][4] However, like any compound, it has the potential to induce cytotoxicity at high concentrations or in specific cell types. Therefore, it is crucial to experimentally determine its cytotoxic profile in your specific cell model and experimental conditions.

Q3: Which assays are recommended for assessing the cytotoxicity of this compound?

Standard colorimetric assays such as the MTT and LDH assays are recommended for evaluating the cytotoxicity of this compound.

  • MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[8][9]

Q4: I am observing high variability between my replicate wells. What could be the cause?

High variability in cytotoxicity assays can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogeneous cell suspension before and during plating.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.

  • Incomplete Solubilization of Formazan (MTT assay): Ensure the formazan crystals are fully dissolved before reading the absorbance.[10]

Q5: My absorbance readings in the MTT assay are very low, even in the untreated control wells.

Low absorbance readings can be due to:

  • Low Cell Number: The number of cells seeded may be too low for the assay. Determine the optimal seeding density for your cell line.

  • Incorrect Wavelength: Ensure the absorbance is read at the correct wavelength for formazan (typically 570 nm, with a reference wavelength of 630 nm).[11]

  • Reagent Issues: Check the expiration date and proper storage of the MTT reagent and solubilization solution.

Q6: My negative control (untreated cells) is showing high levels of cytotoxicity in the LDH assay.

This could indicate:

  • Unhealthy Cells: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Contamination: Check for bacterial or mycoplasma contamination in your cell culture.

  • Harsh Handling: Excessive pipetting or centrifugation can damage cell membranes and cause LDH release.

Experimental Protocols

Below are detailed protocols for the MTT and LDH cytotoxicity assays, which can be adapted for your specific cell line and experimental setup.

MTT Assay Protocol

This protocol is a general guideline for assessing cell viability.[6][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol

This protocol provides a general method for quantifying LDH release.[8][12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer.

    • Background: Medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[12] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add the stop solution provided with the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from cytotoxicity assays for this compound.

Table 1: Hypothetical MTT Assay Results for this compound Treatment on ABC Cell Line

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.22 ± 0.0997.6%
101.18 ± 0.0794.4%
501.10 ± 0.1088.0%
1000.95 ± 0.0676.0%
2000.63 ± 0.0550.4%

Table 2: Hypothetical LDH Assay Results for this compound Treatment on XYZ Cell Line

This compound Conc. (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.15 ± 0.020%
10.16 ± 0.032.1%
100.18 ± 0.026.3%
500.25 ± 0.0421.1%
1000.40 ± 0.0552.6%
2000.65 ± 0.06105.3% (Indicates significant lysis)
Maximum Release0.62 ± 0.04100%

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the FP receptor and the general workflow for cytotoxicity testing.

FP_Receptor_Signaling FP Receptor Signaling Pathway PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Activates AL8810 This compound AL8810->FP_receptor Antagonizes Gq11 Gq/11 FP_receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway.

Cytotoxicity_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Adherence Incubate for Cell Adherence (24h) Seeding->Adherence Serial_Dilutions Prepare Serial Dilutions of this compound Add_Compound Add this compound to Wells Serial_Dilutions->Add_Compound Incubate_Exposure Incubate for Exposure Time (24-72h) Add_Compound->Incubate_Exposure Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) Incubate_Signal Incubate for Signal Development Add_Reagent->Incubate_Signal Read_Plate Read Plate on Microplate Reader Incubate_Signal->Read_Plate Analyze_Data Analyze Data (Calculate % Viability, % Cytotoxicity, IC50)

Caption: General Cytotoxicity Assay Workflow.

References

troubleshooting (S)-AL-8810 antagonist activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-AL-8810, a selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor.[1][2] It is an 11β-fluoro analog of PGF2α.[1] Its primary mechanism is to competitively block the binding of PGF2α and other FP receptor agonists, thereby inhibiting downstream signaling pathways.[3]

2. Does this compound have any agonist activity?

Yes, this compound is known to be a partial agonist, exhibiting weak intrinsic agonist activity at the FP receptor.[3] This can be observed as a slight stimulation of the signaling pathway in the absence of a full agonist.

3. What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in organic solvents such as DMF (30 mg/ml), DMSO (25 mg/ml), and ethanol (B145695) (miscible).[1] It has very low solubility in aqueous buffers like PBS (pH 7.2) (0.05 mg/ml).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer.

4. What is the stability of this compound in solution?

Stock solutions of this compound in anhydrous organic solvents like DMSO or ethanol can be stored at -20°C for up to four years.[1] For aqueous working solutions, it is advisable to prepare them fresh on the day of the experiment to avoid degradation.

5. What are the known off-target effects of this compound?

This compound is highly selective for the FP receptor. Even at a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors such as TP, DP, EP2, and EP4.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No antagonist effect observed Incorrect concentration: The concentration of this compound may be too low to effectively compete with the agonist.Perform a dose-response experiment to determine the optimal concentration of this compound required to antagonize the specific agonist concentration being used.
Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound and repeat the experiment.
Low receptor expression: The cell line used may have a low level of FP receptor expression, making it difficult to observe a significant antagonist effect.Use a cell line known to express high levels of the FP receptor or consider overexpressing the receptor.
Unexpected agonist activity Partial agonism: this compound has inherent weak partial agonist activity.[3]This is an intrinsic property of the compound. To minimize its effect, use the lowest effective antagonist concentration. The partial agonist effect can be characterized by performing a dose-response curve of this compound alone.
Compound impurity: The this compound sample may contain impurities with agonist activity.Verify the purity of the compound using analytical methods like HPLC-MS.
Inconsistent or variable results Solubility issues: this compound may precipitate out of the aqueous assay buffer, leading to inconsistent effective concentrations.Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay buffer is low (typically <0.1%) and consistent across all wells. Briefly vortex or sonicate the final diluted solution before adding it to the cells.
Cell health and passage number: Variations in cell health, density, or passage number can affect receptor expression and signaling, leading to variability in experimental outcomes.Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are healthy and at a consistent confluency at the time of the experiment.
Assay timing: The kinetics of receptor binding and signaling can influence the observed results, especially in non-equilibrium assays like calcium flux.For antagonist studies, ensure a sufficient pre-incubation time with this compound to allow it to reach equilibrium with the receptor before adding the agonist.
High background signal Constitutive receptor activity: The FP receptor may exhibit some level of signaling in the absence of an agonist.This compound, as a partial agonist, is unlikely to reduce this basal activity. An inverse agonist would be required for this purpose.
Assay artifacts: The fluorescent dyes or other assay components may contribute to the background signal.Include appropriate controls, such as cells not loaded with the dye and vehicle-only controls, to determine the source of the background signal.

Quantitative Data Summary

Parameter Cell Line Value Reference
EC50 (Agonist Potency) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[3]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[3]
Emax (Relative Efficacy) A7r5 cells (relative to cloprostenol)19%[3]
3T3 fibroblasts (relative to cloprostenol)23%[3]
pA2 (Antagonist Potency) A7r5 cells (against fluprostenol)6.68 ± 0.23[3]
3T3 cells (against fluprostenol)6.34 ± 0.09[3]
Ki (Inhibition Constant) A7r5 cells (against 100 nM fluprostenol)426 ± 63 nM[3]

Signaling Pathways and Experimental Workflows

FP_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGF2a PGF2α (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor AL8810 This compound (Antagonist) AL8810->FP_receptor Gq Gαq FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca2+]i ER->Ca2 releases MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription pERK->Transcription nuclear translocation Troubleshooting_Workflow start Start: Unexpected Experimental Outcome q1 Is there NO antagonist effect? start->q1 a1_yes Check this compound concentration and integrity. Verify receptor expression in the cell line. q1->a1_yes Yes q2 Is there UNEXPECTED agonist activity? q1->q2 No end Resolution a1_yes->end a2_yes Acknowledge partial agonism. Verify compound purity. q2->a2_yes Yes q3 Are the results INCONSISTENT? q2->q3 No a2_yes->end a3_yes Check for solubility issues. Standardize cell culture and assay conditions (e.g., pre-incubation time). q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Optimizing (S)-AL-8810 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using (S)-AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its natural ligand PGF2α, primarily signals through the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[3][4] this compound competitively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting these downstream signaling events.[5]

Q2: What is a typical concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type, the concentration of the FP receptor agonist being used, and the specific experimental endpoint. Based on its potency (Ki and pA2 values), a common starting range for antagonism studies is 1 µM to 10 µM.[5] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. In some cell types, this compound has shown weak partial agonist activity in the 200-300 nM range.[1]

Q3: How should I dissolve this compound?

This compound has varying solubility in common laboratory solvents. It is highly soluble in DMSO (25 mg/mL) and DMF (30 mg/mL) and is miscible in ethanol.[1] It has very poor solubility in aqueous buffers like PBS (0.05 mg/mL at pH 7.2).[1] For cell culture experiments, it is standard practice to prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: Is this compound selective for the FP receptor?

Yes, this compound is highly selective for the FP receptor. Studies have shown that even at a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors such as TP, DP, EP2, and EP4.[5]

Troubleshooting Guide

Problem 1: I am not observing any antagonist effect with this compound.

  • Insufficient Concentration: The concentration of this compound may be too low to effectively compete with the agonist. Try increasing the concentration of this compound in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Refer to the protocol below for optimizing the concentration.

  • Agonist Concentration is Too High: If the concentration of the FP receptor agonist (like PGF2α or fluprostenol) is too high, it can overcome the competitive antagonism. Try reducing the agonist concentration to a level that elicits a submaximal response (e.g., its EC80 value).

  • Low FP Receptor Expression: The cell line you are using may not express a sufficient level of functional FP receptors. Verify FP receptor expression using techniques like RT-qPCR, Western blot, or by testing a positive control cell line known to express the receptor (e.g., Swiss 3T3 fibroblasts, A7r5 cells).[5]

  • Compound Degradation: Ensure your this compound stock solution has been stored properly and has not degraded. Prepare a fresh stock solution from powder if necessary.

Problem 2: I am observing cytotoxicity or unexpected off-target effects.

  • High Antagonist Concentration: Concentrations of this compound that are too high may lead to non-specific effects or cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration in your cell line.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium might be too high. Ensure the final DMSO concentration is kept constant across all treatments and is at a non-toxic level (typically ≤0.1%).

  • Partial Agonism: this compound can exhibit weak partial agonist activity, particularly in the absence of a primary agonist.[1] This can sometimes lead to unexpected signaling, such as ERK1/2 activation through EGFR transactivation.[6] If you observe agonist-like effects, consider if this partial activity could be influencing your results.

Problem 3: The this compound compound precipitated in my culture medium.

  • Poor Solubility: This is a common issue due to the low aqueous solubility of this compound.[1] When diluting the DMSO stock into your aqueous culture medium, ensure rapid and thorough mixing. Vortex or pipette mix the medium immediately after adding the stock solution. Avoid preparing intermediate dilutions in aqueous buffers where the concentration may exceed its solubility limit.

Quantitative Data Summary

The following table summarizes the reported potency and solubility of this compound.

ParameterValueCell Line / SystemReference
Antagonist Potency
pA₂6.68 ± 0.23A7r5 rat aorta cells[5]
pA₂6.34 ± 0.09Swiss mouse 3T3 fibroblasts[5]
Kᵢ426 ± 63 nMA7r5 rat aorta cells[5]
Kᵢ~1-2 µMCloned human ciliary body FP receptor[1]
Partial Agonist Potency
EC₅₀261 ± 44 nMA7r5 rat aorta cells[5]
EC₅₀186 ± 63 nMSwiss mouse 3T3 fibroblasts[5]
Solubility
DMSO25 mg/mLN/A[1]
DMF30 mg/mLN/A[1]
EthanolMiscibleN/A[1]
PBS (pH 7.2)0.05 mg/mLN/A[1]

Detailed Experimental Protocol

Objective: To determine the optimal concentration of this compound to antagonize PGF2α-induced calcium mobilization in a cell-based assay.

Materials:

  • This compound powder

  • DMSO

  • PGF2α (or another suitable FP receptor agonist)

  • Cell line expressing FP receptors (e.g., HEK293 cells stably expressing the FP receptor)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 20 mM stock solution.

    • Vortex thoroughly until fully dissolved.

    • Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Agonist Stock Solution:

    • Prepare a 10 mM stock solution of PGF2α in DMSO.

    • Store aliquots at -20°C.

  • Cell Preparation:

    • Plate cells in a 96-well, black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Loading Cells with Calcium Dye:

    • Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove culture medium from the cells and wash once with assay buffer.

    • Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, gently wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer to each well.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer from your 20 mM stock. A typical final concentration range to test would be 100 nM to 50 µM. Remember to keep the final DMSO concentration constant in all wells.

    • Add the diluted this compound to the appropriate wells. Include a "vehicle control" (DMSO only) and an "agonist only" control.

    • Pre-incubate the plate with the antagonist for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare the PGF2α agonist solution in assay buffer at a concentration that is 5-fold the final desired concentration (e.g., prepare at 500 nM for a final concentration of 100 nM, which should be near the EC₈₀).

    • Set up the microplate reader to measure fluorescence intensity over time (e.g., one reading per second for 120 seconds).

    • Begin reading the baseline fluorescence for ~20 seconds.

    • Using the reader's injection system, add 25 µL of the PGF2α solution to each well.

    • Continue recording the fluorescence for the remainder of the time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the "agonist only" control.

    • Plot the normalized response against the log concentration of this compound to generate an inhibition curve and calculate the IC₅₀ value.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Activates AL8810 This compound (Antagonist) AL8810->FP_Receptor Inhibits Gq11 Gq/11 FP_Receptor->Gq11 Couples PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Contraction, Proliferation) Ca->Response PKC->Response

Caption: FP Receptor signaling pathway and point of inhibition by this compound.

Experimental_Workflow A 1. Prepare Stock Solutions This compound & Agonist in DMSO D 4. Pre-incubate with Serial Dilutions of This compound A->D B 2. Plate & Culture Cells in 96-well Plate C 3. Load Cells with Calcium Fluorescent Dye B->C C->D E 5. Add FP Agonist (e.g., PGF2α) & Measure Fluorescence D->E F 6. Analyze Data: Calculate ΔF and Normalize Response E->F G 7. Plot Inhibition Curve & Determine IC₅₀ F->G

Caption: Workflow for optimizing this compound concentration using a calcium flux assay.

References

how to prevent (S)-AL-8810 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of (S)-AL-8810 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: this compound precipitates out of solution when added to cell culture media.

This is a common issue for compounds like this compound which have low aqueous solubility. The following table outlines potential causes and recommended solutions to maintain the compound's solubility in your experiments.

Potential Cause Explanation Recommended Solution(s)
Poor Aqueous Solubility This compound is a lipophilic compound with very limited solubility in aqueous solutions like cell culture media. Direct addition of a concentrated stock can lead to immediate precipitation.- Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. - Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1%). - Perform a final dilution step directly in pre-warmed cell culture media with vigorous mixing.
Improper Stock Solution Preparation or Storage The compound may not be fully dissolved in the stock solution, or it may have precipitated out during storage, especially if subjected to freeze-thaw cycles.- Ensure the compound is completely dissolved in the stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution. - Visually inspect the stock solution for any precipitate before each use. - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
High Final Concentration in Media The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium.- Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols section). - If a higher concentration is required, consider using a formulation aid, such as a cyclodextrin, although this may impact drug permeability.
Rapid Dilution and Localized High Concentration Adding a highly concentrated stock solution directly into the bulk of the cell culture medium can create localized areas of high concentration, causing the compound to "crash out" of solution before it can be evenly dispersed.- Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. - Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the compound to cold media can induce precipitation.- Always use pre-warmed (37°C) cell culture media when preparing your final working solution.
Interaction with Media Components Components in the cell culture medium, such as serum proteins, can sometimes interact with the compound and affect its solubility.- While serum proteins can sometimes aid in the solubilization of lipophilic compounds, high concentrations of certain proteins could potentially lead to aggregation. If you suspect this is an issue, you could test the solubility in serum-free versus serum-containing media.
pH of the Media The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of a compound.- Ensure the pH of your cell culture medium is stable and within the optimal physiological range (typically 7.2-7.4).

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?

A1: This is a common phenomenon for compounds with low aqueous solubility. DMSO is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous environment like cell culture media, the solvent properties change dramatically. This can cause the compound to precipitate, or "crash out," as it is no longer soluble in the high-water-content solution. To avoid this, it is crucial to keep the final DMSO concentration low (ideally ≤0.1%) and to follow proper dilution techniques as outlined in the troubleshooting guide.

Q2: What is the maximum concentration of this compound that I can use in my cell culture experiments without it precipitating?

A2: The maximum soluble concentration of this compound will depend on the specific cell culture medium and supplements you are using. It is highly recommended to perform a solubility test in your specific medium to determine this limit experimentally. A general protocol for this is provided in the "Experimental Protocols" section below. Based on available data, the solubility in aqueous solutions like PBS is very low (0.05 mg/ml).

Q3: My this compound stock solution in DMSO appears to have some solid particles. Can I still use it?

A3: The solid particles are likely precipitated this compound. You can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing vigorously. If the solution becomes clear, it is likely usable. However, for the most accurate and reproducible results, it is always best to prepare a fresh stock solution. To prevent this from happening in the future, store your stock solution in small, single-use aliquots.

Q4: Can I increase the final DMSO concentration in my cell culture to improve the solubility of this compound?

A4: While a higher DMSO concentration may improve the solubility of this compound, it can also be toxic to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is generally recommended to keep the final DMSO concentration at or below 0.1% (v/v) to minimize any off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Quantitative Data

The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock solutions.

Solvent Solubility
Dimethylformamide (DMF)30 mg/ml
Dimethyl sulfoxide (B87167) (DMSO)25 mg/ml
EthanolMiscible
Phosphate-Buffered Saline (PBS, pH 7.2)0.05 mg/ml[1]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step guide for preparing a stock solution of this compound and diluting it into cell culture medium to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound (402.5 g/mol ).

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium.

    • Crucially , add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.

    • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol for Determining the Maximum Soluble Concentration

This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • To do this, add the required volume of the 10 mM stock to pre-warmed (37°C) cell culture medium in microcentrifuge tubes.

  • Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid mixing.

  • Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubate the tubes at 37°C for 1-2 hours, mimicking the conditions of a cell culture experiment.

  • Visually inspect each tube for any signs of cloudiness or precipitate. The highest concentration that remains clear is the apparent maximum soluble concentration under these conditions.

Signaling Pathway and Experimental Workflow

This compound is a selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. The binding of the natural ligand, PGF2α, to the FP receptor initiates a signaling cascade.

FP_Receptor_Signaling Prostaglandin F2α (FP) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor binds & activates AL8810 This compound AL8810->FP_receptor binds & blocks Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets

Caption: PGF2α signaling pathway and the antagonistic action of this compound.

The following diagram illustrates a recommended workflow for preparing and using this compound in a typical cell culture experiment to minimize the risk of precipitation.

Experimental_Workflow Workflow for Preparing this compound Working Solution cluster_prep Preparation cluster_exp Experiment Day start Start stock Prepare 10 mM Stock in 100% DMSO start->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Add Stock to Media (dropwise with vortexing) Final DMSO ≤0.1% thaw->dilute warm_media Pre-warm Media to 37°C warm_media->dilute inspect Visually Inspect for Precipitation dilute->inspect inspect->stock Precipitate add_to_cells Add to Cells inspect->add_to_cells Clear end End add_to_cells->end

Caption: Recommended workflow to prevent this compound precipitation.

References

Technical Support Center: (S)-AL-8810

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (S)-AL-8810, a selective prostaglandin (B15479496) F2α (PGF2α) analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

A1: this compound is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1] It is an invaluable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes. Its applications include, but are not limited to, studies on intraocular pressure regulation, smooth muscle contraction, and reproductive biology.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation studies on this compound are not extensively published, based on the known chemistry of PGF2α and its analogs, the following degradation pathways are likely:

  • Hydrolysis: Although this compound is not an ester prodrug, other functional groups within the molecule could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The allylic alcohol groups and the double bonds in the prostanoic acid chain are potential sites for oxidation, which can be initiated by exposure to air (auto-oxidation), peroxides, or metal ions.[2][3] This can lead to the formation of various oxidized derivatives, including isoprostane-like compounds.[4]

  • Dehydration: Prostaglandins (B1171923) of the E and F series can undergo dehydration, particularly under acidic conditions, leading to the formation of PGA, PGB, and PGC analogs.[5] For PGF2α analogs like this compound, loss of one or both hydroxyl groups on the cyclopentane (B165970) ring is a plausible degradation route.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of prostaglandins and related compounds.[6] It is advisable to protect this compound solutions from light.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored as a solid at -20°C. If you need to prepare stock solutions, it is recommended to use a dry, aprotic solvent such as anhydrous ethanol (B145695), DMSO, or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For aqueous working solutions, prepare them fresh for each experiment and use them promptly.

Q4: I am seeing unexpected or inconsistent results in my experiments with this compound. Could this be due to degradation?

A4: Yes, degradation of this compound can lead to a loss of potency and the formation of degradants with altered pharmacological activity, which could explain inconsistent experimental outcomes. If you suspect degradation, it is crucial to verify the integrity of your compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or reduced potency in bioassays. Degradation of this compound due to improper storage, handling, or experimental conditions.1. Verify Stock Solution Integrity: Prepare a fresh stock solution from a new vial of solid compound and compare its activity to your existing stock. 2. Optimize Experimental Buffer: Ensure the pH of your experimental buffer is within a stable range for prostaglandins (typically near neutral). Avoid prolonged incubation times at elevated temperatures. 3. Protect from Light: Conduct experiments under subdued light conditions and store all solutions containing this compound in amber vials or wrapped in foil.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.1. Perform a Forced Degradation Study: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples. 2. Use a Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products. This typically involves using a high-resolution chromatography column and gradient elution.
Precipitation of the compound in aqueous solutions. This compound has limited aqueous solubility.1. Use a Co-solvent: Prepare initial stock solutions in a water-miscible organic solvent like ethanol or DMSO. 2. Control Concentration: Do not exceed the aqueous solubility limit when preparing your final working solutions. Gentle warming and sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Evaporate the solvent from the stock solution to obtain a solid residue.

    • Heat the solid at 80°C for 48 hours.

    • Reconstitute in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating method, such as HPLC-UV or LC-MS/MS.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Analytical Method for Stability Testing

A reverse-phase HPLC method is commonly used for the analysis of prostaglandins and their degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A time-gradient elution from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (for identification of degradants)

  • Injection Volume: 10 µL

Data Presentation

The following table can be used to summarize the results of a forced degradation study. Since specific quantitative data for this compound is not publicly available, this serves as a template for researchers to record their findings.

Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h e.g., 15%e.g., 2e.g., DP1 (12.5 min)
0.1 M NaOH, 60°C, 24h e.g., 8%e.g., 1e.g., DP2 (14.2 min)
3% H₂O₂, RT, 24h e.g., 25%e.g., 3e.g., DP3 (11.8 min)
Heat (Solid), 80°C, 48h e.g., <5%e.g., 1e.g., DP4 (13.1 min)
Photolysis e.g., 12%e.g., 2e.g., DP5 (15.0 min)

Visualizations

Hypothesized Degradation Pathways of this compound

The following diagram illustrates the plausible degradation pathways of this compound based on the known chemistry of PGF2α analogs.

Hypothesized Degradation Pathways of this compound cluster_oxidation Oxidation cluster_dehydration Dehydration cluster_photodegradation Photodegradation S_AL_8810 This compound Oxidized_Products Oxidized Products (e.g., Ketones, Epoxides) S_AL_8810->Oxidized_Products [O] Dehydrated_Product_1 Dehydrated Product (Loss of one OH group) S_AL_8810->Dehydrated_Product_1 -H₂O Photodegradants Various Photodegradants S_AL_8810->Photodegradants hν (Light) Dehydrated_Product_2 Dehydrated Product (Loss of two OH groups) Dehydrated_Product_1->Dehydrated_Product_2 -H₂O

Caption: Potential degradation routes for this compound.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow of a typical stability study for this compound.

Experimental Workflow for this compound Stability Testing Start Start: this compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Analysis Analysis of Stressed Samples Forced_Degradation->Analysis Method_Development Stability-Indicating Analytical Method Development (e.g., HPLC, LC-MS) Method_Development->Analysis Data_Evaluation Data Evaluation: - Identify Degradants - Determine Degradation Pathways Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

References

(S)-AL-8810 Technical Support Center: Interpreting Inconsistent Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent data while using (S)-AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a selective competitive antagonist of the prostaglandin F2α (FP) receptor.[1][2] It is an 11β-fluoro analog of PGF2α.[1] In its antagonist role, it competitively binds to the FP receptor, preventing the binding of endogenous agonists like PGF2α and thereby inhibiting their downstream signaling effects.

Q2: I observed a weak agonist-like effect after treating my cells with this compound alone. Is this expected?

Yes, this is a known characteristic of this compound. In addition to its antagonist activity, it is also a weak partial agonist at the FP receptor.[1][2] Its maximal efficacy as an agonist is significantly lower than that of full agonists like PGF2α or fluprostenol. This partial agonism can sometimes lead to unexpected agonist-like responses, especially in systems with high receptor expression or in the absence of a competing full agonist.

Q3: What is the reported potency of this compound as an antagonist and a partial agonist?

The potency of this compound can vary depending on the cell type and experimental conditions. The following table summarizes reported values:

ParameterCell LineValueReference
Antagonist Activity
pA2A7r5 rat thoracic aorta smooth muscle cells6.68 ± 0.23[1]
pA2Swiss mouse 3T3 fibroblasts6.34 ± 0.09[1]
KiA7r5 cells (antagonizing 100 nM fluprostenol)426 ± 63 nM[1]
Partial Agonist Activity
EC50A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Emax (relative to cloprostenol)A7r5 cells19%[1]
EC50Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Emax (relative to cloprostenol)3T3 cells23%[1]

Q4: Are there any known off-target effects of this compound?

This compound is considered highly selective for the FP receptor. Studies have shown that even at concentrations up to 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors such as TP, DP, EP2, and EP4, nor the V1-vasopressin receptor.[1]

Troubleshooting Guide

Issue 1: Unexpected Agonist Effects Observed

You are using this compound with the expectation of antagonizing the FP receptor, but you are observing a stimulatory effect in your assay (e.g., increased intracellular calcium, cell proliferation, etc.).

Possible Cause 1: Partial Agonism

This compound is a partial agonist and in the absence of a full agonist, its intrinsic agonist activity may be observed.

Troubleshooting Steps:

  • Run a Dose-Response Curve: Test a wide range of this compound concentrations alone in your assay. This will help you determine if you are observing a dose-dependent agonist effect and to identify the concentration at which this effect plateaus.

  • Co-treatment with a Full Agonist: Perform experiments where you pre-treat your cells with this compound before adding a known full FP receptor agonist (e.g., PGF2α or fluprostenol). If this compound is acting as a competitive antagonist, you should see a rightward shift in the dose-response curve of the full agonist.

  • Use a "Silent" Antagonist (if available): If your experimental system is highly sensitive to the partial agonism of this compound, consider searching for an alternative FP receptor antagonist with no intrinsic agonist activity (a neutral or silent antagonist).

Issue 2: Inconsistent or Variable Antagonist Potency

The inhibitory effect of this compound seems to vary between experiments or is weaker than expected based on published data.

Possible Cause 2: Biased Signaling

The signaling pathway activated by this compound may differ from that of the agonist you are trying to antagonize. For example, some studies suggest that PGF2α signals primarily through the canonical Gq/11-PKC pathway, while this compound can activate ERK1/2 through a G protein-independent mechanism involving EGFR transactivation. The dominant signaling pathway can be cell-type specific.

Troubleshooting Steps:

  • Characterize the Signaling Pathway of Your Agonist: Before testing the antagonist, ensure you have a clear understanding of the downstream signaling pathway activated by your chosen FP receptor agonist in your specific cell type.

  • Use Pathway-Specific Inhibitors: To dissect the signaling pathways, use inhibitors for key signaling molecules (e.g., PKC inhibitors, EGFR kinase inhibitors, Src family kinase inhibitors) in combination with your agonist and this compound.

  • Measure Multiple Downstream Readouts: Instead of relying on a single endpoint, measure multiple readouts that are representative of different signaling branches (e.g., intracellular calcium, IP3 accumulation, ERK1/2 phosphorylation, CREB phosphorylation).

Experimental Protocols

Protocol 1: Assessing Antagonist Potency using a Calcium Mobilization Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound.

  • Cell Culture: Plate your cells of interest (e.g., A7r5 or HEK293 cells expressing the FP receptor) in a 96-well black, clear-bottom plate and grow to confluence.

  • Fluorescent Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Pre-incubation with this compound: Wash the cells to remove excess dye and then pre-incubate with various concentrations of this compound for 15-30 minutes. Include a vehicle control.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Then, add a fixed concentration of a full FP receptor agonist (e.g., EC80 concentration of PGF2α) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the agonist response as a function of the this compound concentration and fit the data to a competitive inhibition model to calculate the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizations

FP_Receptor_Signaling cluster_agonist Full Agonist (PGF2α) cluster_antagonist This compound cluster_g_protein Gq/11-PKC Pathway cluster_egfr EGFR Transactivation Pathway PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Activation AL8810 This compound AL8810->FP_Receptor Antagonism & Partial Agonism Gq11 Gq/11 FP_Receptor->Gq11 Canonical Signaling Src Src FP_Receptor->Src Biased Signaling PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca2 [Ca2+]i IP3->Ca2 MMP MMP Src->MMP EGF_ligand EGF Ligand MMP->EGF_ligand EGFR EGFR EGF_ligand->EGFR ERK ERK1/2 EGFR->ERK

Caption: Signaling pathways of the FP receptor activated by a full agonist (PGF2α) versus the partial agonist/antagonist this compound.

Troubleshooting_Workflow Start Inconsistent Data with This compound Q1 Are you observing an unexpected agonist effect? Start->Q1 A1_Yes Potential Partial Agonism Q1->A1_Yes Yes A1_No Is the antagonist potency variable or weak? Q1->A1_No No Action1 1. Run this compound dose-response alone. 2. Co-treat with a full agonist. 3. Consider a silent antagonist. A1_Yes->Action1 A2_Yes Potential Biased Signaling A1_No->A2_Yes Yes End Resolution A1_No->End No (Re-evaluate experimental setup) Action1->End Action2 1. Characterize agonist signaling pathway. 2. Use pathway-specific inhibitors. 3. Measure multiple readouts. Action2->End A2_Yes->Action2

Caption: A troubleshooting workflow for interpreting inconsistent data obtained with this compound.

References

Validation & Comparative

A Comparative Guide to (S)-AL-8810 and Latanoprost in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the pharmacological profiles of (S)-AL-8810 and latanoprost (B1674536), two critical compounds used in glaucoma research and treatment. While latanoprost is a cornerstone therapeutic for reducing intraocular pressure (IOP), this compound serves as a vital research tool to elucidate the mechanisms of prostaglandin (B15479496) F2α (PGF2α) signaling in the eye.

Overview and Mechanism of Action

Latanoprost is a synthetic analog of PGF2α and is widely prescribed for the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a selective agonist for the prostaglandin F (FP) receptor.[2][4] Latanoprost is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[1][5][6] The primary mechanism of action involves increasing the outflow of aqueous humor from the eye, particularly through the uveoscleral pathway, which leads to a significant reduction in IOP.[1][4][7] This is achieved by remodeling the extracellular matrix of the ciliary muscle and increasing the activity of matrix metalloproteinases.[1][5]

This compound , the C-15 (S)-epimer of AL-8810, is a potent and selective antagonist of the FP receptor.[8] It is an 11β-fluoro analog of PGF2α.[9][10] While it possesses weak partial agonist activity, its primary utility in research is to competitively block the binding of FP receptor agonists like latanoprost.[9][11] By doing so, this compound allows researchers to confirm that the IOP-lowering effects of drugs like latanoprost are indeed mediated by the FP receptor.[6][12] It has proven to be an invaluable pharmacological tool for studying FP receptor-mediated physiological responses.[11][13]

Signaling Pathways

The interaction of latanoprost and this compound with the FP receptor initiates or blocks a specific signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC). This leads to a cascade of intracellular events culminating in the physiological response of increased aqueous humor outflow.

G cluster_Latanoprost Latanoprost Signaling Pathway Latanoprost Latanoprost Acid (Active Form) FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds & Activates G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates MMP ↑ Matrix Metalloproteinases (MMPs) Ca_Release->MMP PKC->MMP ECM Extracellular Matrix Remodeling MMP->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: Latanoprost signaling pathway for IOP reduction.

This compound acts by competitively inhibiting the first step of this pathway.

G cluster_AL8810 This compound Antagonistic Action Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor Binding attempt AL8810 This compound AL8810->FP_Receptor Binds & Blocks Signaling Downstream Signaling Cascade FP_Receptor->Signaling

Caption: this compound competitively antagonizes the FP receptor.

Comparative Performance Data

The following tables summarize the quantitative data on the efficacy and receptor interaction of latanoprost and this compound.

Table 1: Latanoprost Efficacy in IOP Reduction

ParameterValueSpecies/ModelReference
IOP Reduction22-39%Human (Ocular Hypertension/OAG)[2]
IOP Reduction (0.005%)9.6 mmHg (35.0%)Human (OAG/Ocular Hypertension)[14]
IOP Reduction (0.001%)7.6 mmHg (27.7%)Human (OAG/Ocular Hypertension)[14]
Peak IOP Reduction16.2% - 17.2%Human (Glaucoma)[15]
Time to Onset3-4 hoursHuman[2][5]
Time to Max Effect8-12 hoursHuman[2][5]
Duration of ActionAt least 24 hoursHuman[2][5]
Receptor Affinity (EC50)10 nMIn vitro (FP Receptor)[16]

Table 2: this compound Antagonist Profile

ParameterValueSystem/AssayReference
Antagonist Potency (Ki)426 ± 63 nMA7r5 cells (vs. fluprostenol)[11]
Antagonist Potency (Ki)~400-500 nM3T3 fibroblasts & A7r5 cells[10]
Antagonist Potency (Ki)1-2 µMCloned human ciliary body FP receptor[9]
Agonist Potency (EC50)261 ± 44 nM (19% max response)A7r5 cells[11]
Agonist Potency (EC50)186 ± 63 nM (23% max response)3T3 fibroblasts[11]

Experimental Protocols

Evaluating the effects of this compound and latanoprost typically involves in vivo studies using animal models of glaucoma or ocular hypertension.

Objective: To determine the efficacy of Latanoprost in reducing IOP and to confirm its FP receptor-mediated mechanism using the antagonist this compound.

Materials:

  • Animal Model: C57BL/6J mice or New Zealand white rabbits are commonly used. Models with induced ocular hypertension can also be employed.[17]

  • Test Compounds: Latanoprost (0.005% solution), this compound (e.g., 10 mM solution), Vehicle (placebo solution).

  • IOP Measurement Device: Rebound tonometer (e.g., TonoLab, TonoVet) or applanation tonometer.[18][19]

  • Anesthesia: Inhalational anesthesia (e.g., isoflurane) is preferred as it has less impact on IOP compared to some injectable agents like ketamine.[18]

Methodology:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Baseline IOP is measured for all animals at a consistent time of day to account for diurnal variations.[17][18] The investigator measuring IOP should be masked to the treatment groups.[17]

  • Grouping and Administration: Animals are randomly assigned to treatment groups:

    • Group 1: Vehicle control

    • Group 2: Latanoprost

    • Group 3: this compound

    • Group 4: this compound (pretreatment) followed by Latanoprost A single drop of the respective solution is administered topically to one eye, with the contralateral eye often serving as an internal control.

  • Post-Treatment IOP Measurement: IOP is measured at several time points after administration (e.g., 2, 4, 8, 12, and 24 hours) to determine the onset, peak effect, and duration of action.

  • Data Analysis: The change in IOP from baseline is calculated for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects between groups. A significant reduction in IOP in the Latanoprost group compared to the vehicle group is expected. In Group 4, the IOP-lowering effect of latanoprost should be significantly attenuated by the pretreatment with this compound, confirming the FP-receptor-mediated action.

G cluster_Workflow Experimental Workflow Start Select & Acclimatize Animal Models Baseline Measure Baseline IOP Start->Baseline Group Randomize into Treatment Groups Baseline->Group Admin Topical Drug Administration Group->Admin Measure Measure IOP at Multiple Time Points Admin->Measure Analyze Analyze Data (ΔIOP vs Baseline) Measure->Analyze End Conclude Efficacy & Mechanism Analyze->End

Caption: Workflow for in vivo comparison of ocular hypotensive agents.

Conclusion

Latanoprost and this compound represent a classic agonist/antagonist pair crucial for both the clinical management and fundamental understanding of glaucoma. Latanoprost is a highly effective therapeutic agent that significantly lowers IOP by acting as a selective agonist at the FP receptor, thereby enhancing uveoscleral outflow.[1][2][7] Its well-established efficacy and once-daily dosing regimen have made it a first-line treatment for glaucoma.[1]

Conversely, this compound is an indispensable research tool. Its ability to selectively and competitively antagonize the FP receptor allows for the definitive confirmation of the mechanism of action of FP agonists like latanoprost in various experimental models.[6][11][12] The interplay between these two compounds has not only advanced our understanding of aqueous humor dynamics but also continues to aid in the development of new and improved therapies for glaucoma.

References

A Comparative Guide to (S)-AL-8810 and Other FP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (S)-AL-8810, a selective prostaglandin (B15479496) F (FP) receptor antagonist, with other notable antagonists targeting the FP receptor. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate pharmacological tools for their studies.

Introduction to FP Receptor Antagonism

The prostaglandin F2α (PGF2α) receptor, also known as the FP receptor, is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, PGF2α.[1][2] Activation of the FP receptor is implicated in a variety of physiological and pathological processes, including uterine smooth muscle contraction, intraocular pressure regulation, and inflammatory responses.[1][3] Consequently, antagonists of the FP receptor are valuable research tools and potential therapeutic agents for conditions such as preterm labor, glaucoma, and certain inflammatory diseases.[1][3] this compound is a well-characterized, selective, and competitive antagonist of the FP receptor and is frequently used as a benchmark compound in the field.[4][5]

This compound: A Profile

This compound is a PGF2α analog that acts as a potent and selective antagonist at the FP receptor.[4] It exhibits competitive antagonism, meaning it binds reversibly to the same site as the endogenous ligand and can be displaced by higher concentrations of an agonist.[4] While primarily an antagonist, this compound has been shown to possess weak partial agonist activity in some experimental systems.[6] Its selectivity for the FP receptor over other prostanoid receptors (e.g., DP, EP, TP) makes it a valuable tool for elucidating the specific roles of the FP receptor in complex biological systems.[5]

Comparative Analysis of FP Receptor Antagonists

The following table summarizes the quantitative data for this compound and other FP receptor antagonists. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.

AntagonistMechanism of ActionPotency (Ki / IC50)Cell Type(s)Reference(s)
This compound Competitive AntagonistKi: 426 ± 63 nMA7r5 rat thoracic aorta smooth muscle cells[5]
pA2: 6.68 ± 0.23A7r5 rat thoracic aorta smooth muscle cells[5]
pA2: 6.34 ± 0.09Swiss mouse 3T3 fibroblasts[5]
AL-3138 Non-competitive Antagonist--[4]
AS604872 Allosteric Inhibitor--[1]
PDC31 Allosteric Inhibitor--[1]
PDC113.824 Allosteric Inhibitor--[1]
BAY-6672 Competitive AntagonistIC50: <1 nM (binding)Human FP receptor[7]
IC50: 14 nM (functional)Human FP receptor[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is crucial to be familiar with the FP receptor signaling pathway and the experimental workflows used to characterize these compounds.

FP Receptor Signaling Pathway

Upon agonist binding, the FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Activates Antagonist This compound (Antagonist) Antagonist->FP_Receptor Blocks Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Simplified FP receptor signaling pathway.

Experimental Workflow for Antagonist Characterization

The characterization of FP receptor antagonists typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_assays In Vitro Assays cluster_functional cluster_analysis Data Analysis Binding_Assay Receptor Binding Assay (e.g., using [3H]-PGF2α) Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Selectivity Selectivity Profiling (vs. other receptors) Binding_Assay->Selectivity Functional_Assay Functional Assays PI_Turnover Phosphoinositide Turnover Assay Functional_Assay->PI_Turnover Ca_Mobilization Calcium Mobilization Assay Functional_Assay->Ca_Mobilization Functional_Assay->Selectivity Schild_Analysis Schild Analysis PI_Turnover->Schild_Analysis Ca_Mobilization->Schild_Analysis Determine_pA2 Determine pA2 (Functional Potency) Schild_Analysis->Determine_pA2

Caption: Typical workflow for FP receptor antagonist characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate FP receptor antagonists.

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation.[8]

  • Cell Culture and Labeling: Cells endogenously or recombinantly expressing the FP receptor (e.g., A7r5, Swiss 3T3) are cultured to an appropriate confluency. The cells are then labeled overnight with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool.[9]

  • Antagonist Pre-incubation: The labeled cells are washed and then pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specified period.

  • Agonist Stimulation: A fixed concentration of an FP receptor agonist (e.g., PGF2α or fluprostenol) is added to the cells to stimulate PI turnover.

  • Extraction and Quantification of IPs: The reaction is stopped, and the accumulated [³H]-labeled inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography. The radioactivity of the IP fraction is then quantified by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated IP accumulation is determined. For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different antagonist concentrations to calculate the pA2 value.[4]

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation.

  • Cell Culture and Dye Loading: Cells expressing the FP receptor are seeded into a multi-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of the antagonist.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. An agonist is injected into the wells, and the change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is monitored in real-time.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium peak is quantified. IC50 values are determined from the concentration-response curves.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the FP receptor and is used to determine the binding affinity (Ki) of an unlabeled antagonist.[5]

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the FP receptor.[10]

  • Binding Reaction: A fixed concentration of a radiolabeled FP receptor agonist or antagonist (e.g., [³H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.[5][10]

  • Separation of Bound and Free Ligand: The reaction is terminated, and the membrane-bound radioactivity is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[10]

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). The Ki of the antagonist is calculated from its IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound remains a cornerstone for research involving the FP receptor due to its well-documented selectivity and competitive antagonist properties. However, the emergence of newer antagonists, such as the highly potent BAY-6672, offers researchers additional tools for their investigations. The choice of antagonist will depend on the specific requirements of the study, including the desired mechanism of action (competitive, non-competitive, or allosteric) and the experimental system being used. The experimental protocols outlined in this guide provide a foundation for the robust characterization and comparison of these valuable pharmacological agents.

References

Validating (S)-AL-8810 Activity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, making it a valuable tool for researchers studying FP receptor-mediated signaling pathways. This guide provides a comparative overview of the in vitro activity of this compound against other common FP receptor ligands, supported by experimental data and detailed protocols for key validation assays.

Comparative Analysis of In Vitro Activity

The in vitro activity of this compound is primarily characterized by its antagonist potency at the FP receptor. It functions as a competitive antagonist with weak partial agonist activity. To provide a clear comparison, the following table summarizes the in vitro potency of this compound and other relevant FP receptor antagonists and agonists. Data is compiled from various cell-based functional assays.

CompoundPrimary ActivityAssay TypeCell LinePotency (nM)Reference(s)
This compound Antagonist Phospholipase C A7r5 pA₂: 6.68 (Kᵢ: 426) [1]
Phospholipase C 3T3 pA₂: 6.34 (Kᵢ: ~200) [1][2]
Weak Partial Agonist Phospholipase C A7r5 EC₅₀: 261 (Eₘₐₓ: 19%) [1]
Phospholipase C 3T3 EC₅₀: 186 (Eₘₐₓ: 23%) [1]
AS604872AntagonistRadioligand BindingHumanKᵢ: 35[2][3]
RatKᵢ: 158[2][3]
MouseKᵢ: 323[2][3]
FluprostenolAgonistRadioligand Binding-Kᵢ: 49.9[4]
Calcium MobilizationHuman Ocular FPEC₅₀: 17.5[4]
Calcium MobilizationA7r5EC₅₀: 19.1[4]
Calcium Mobilization3T3EC₅₀: 37.3[4]
Latanoprost acidAgonistPhosphoinositide Turnoverh-CM cellsEC₅₀: 198[5]
Bimatoprost acidAgonistPhosphoinositide Turnoverh-CM cellsEC₅₀: 3.6[5]
BimatoprostAgonistPhosphoinositide Turnoverh-CM cellsEC₅₀: 9600[5]
Calcium MobilizationHuman FPEC₅₀: 2940[6]
Calcium Mobilization3T3EC₅₀: 2200[6]
Travoprost acidAgonistPhosphoinositide Turnoverh-CM cellsEC₅₀: 2.6[5]

h-CM cells: human ciliary muscle cells

Experimental Protocols

Two of the most common in vitro assays to validate the activity of FP receptor ligands are the Phospholipase C (PLC) activity assay and the intracellular calcium mobilization assay. The FP receptor is a Gq-protein coupled receptor, and its activation leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of intracellular calcium.

Phospholipase C (PLC) Activity Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, in response to agonist stimulation. The antagonist activity of this compound is determined by its ability to inhibit agonist-induced IP accumulation.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5, 3T3)

  • Cell culture medium

  • myo-[³H]inositol

  • Agonist (e.g., PGF2α, Fluprostenol)

  • Antagonist (this compound)

  • Stimulation buffer

  • Lysis buffer (e.g., formic acid)

  • Dowex anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling: Plate cells in multi-well plates and allow them to adhere. Incubate the cells with medium containing myo-[³H]inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., EC₈₀ concentration of PGF2α) to the wells and incubate for a defined time (e.g., 30-60 minutes) to stimulate PLC activity.

  • Assay Termination and Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., cold formic acid).

  • Separation of Inositol Phosphates: Transfer the cell lysates to columns containing Dowex anion-exchange resin. Wash the columns to remove free inositol and then elute the total inositol phosphates.

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration-dependent inhibition of the agonist response by this compound to calculate parameters like IC₅₀ or pA₂.

Intracellular Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation. The antagonist effect of this compound is quantified by its ability to block the agonist-induced calcium signal.

Materials:

  • Cells expressing the FP receptor

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Agonist (e.g., PGF2α, Fluprostenol)

  • Antagonist (this compound)

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom multi-well plates and allow them to form a confluent monolayer.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator dye in assay buffer for approximately 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition and Signal Reading: The instrument's injector adds the antagonist (this compound) at various concentrations, followed by a fixed concentration of the agonist. The fluorescence intensity is monitored in real-time before and after the additions.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of this compound on the agonist-induced calcium peak is used to determine its potency.

Visualizing the Molecular and Experimental Pathways

To better understand the mechanisms and workflows discussed, the following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for validating this compound's antagonist activity.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Activates AL8810 This compound (Antagonist) AL8810->FP_Receptor Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis cell_culture 1. Cell Culture (FP Receptor Expressing) labeling 2. Labeling (e.g., ³H-inositol or Ca²⁺ dye) cell_culture->labeling antagonist_inc 3. Pre-incubation with this compound labeling->antagonist_inc agonist_stim 4. Stimulation with FP Agonist antagonist_inc->agonist_stim measurement 5. Measurement (Radioactivity or Fluorescence) agonist_stim->measurement analysis 6. Data Analysis (IC₅₀ / pA₂ determination) measurement->analysis

Caption: In Vitro Validation Workflow.

References

(S)-AL-8810: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AL-8810, a fluorinated prostaglandin (B15479496) F2α analog, is a potent and highly selective antagonist of the prostanoid FP receptor. This guide provides a comprehensive comparison of its binding affinity and cross-reactivity with other human prostanoid receptors, supported by experimental data and detailed methodologies. This information is critical for researchers and drug development professionals investigating the physiological and pathological roles of the FP receptor and for the development of selective therapeutic agents.

Comparative Binding Affinity of this compound

This compound exhibits a distinct selectivity profile, with a primary high-affinity interaction with the FP receptor. Its cross-reactivity with other prostanoid receptors, including EP, DP, IP, and TP subtypes, is minimal. This high degree of selectivity makes this compound an invaluable pharmacological tool for isolating and studying FP receptor-mediated signaling pathways.

Receptor SubtypeLigandBinding Affinity (Ki)Comments
FP This compound ~400-500 nM Potent antagonist activity observed in various cell lines including rat A7r5 vascular smooth muscle cells and mouse 3T3 fibroblasts.[1]
426 ± 63 nM Antagonist activity determined in A7r5 cells.[2]
1-2 µM Inhibition of several potent agonists at the cloned human ciliary body FP receptor.[3]
TP, DP, EP2, EP4 This compound >10 µM No significant inhibition of functional responses was observed at concentrations up to 10 µM.[1][2]
EP1, EP3, DP1, DP2, IP This compound Not explicitly quantified, but selectivity is reported to be ≥2 log units (≥100-fold) over other prostanoid receptors. This high selectivity is a key feature of this compound.[4][5]

Experimental Protocols

The binding affinity and functional activity of this compound are typically determined using radioligand binding assays and functional cell-based assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target prostanoid receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

  • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α for the FP receptor) and varying concentrations of the unlabeled test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization or IP1 Accumulation)

These assays measure the ability of a compound to either stimulate (agonist) or inhibit the agonist-induced response (antagonist) of a receptor.

1. Cell Culture:

  • HEK293 cells stably expressing the human prostanoid receptor of interest are cultured in appropriate media.

2. Antagonist Assay:

  • Cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle for a defined period.

  • A fixed concentration of a known agonist for the specific receptor is then added to stimulate the cells.

3. Signal Detection:

  • For Gq-coupled receptors (e.g., FP, EP1, TP): Changes in intracellular calcium levels are measured using a fluorescent calcium indicator dye and a fluorometric imaging plate reader. Alternatively, the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of phospholipase C activation, can be measured using a commercially available HTRF assay kit.

  • For Gs-coupled receptors (e.g., EP2, EP4, DP1, IP): Changes in intracellular cyclic AMP (cAMP) levels are measured using assays such as HTRF, FRET, or ELISA.

  • For Gi-coupled receptors (e.g., EP3, DP2): Inhibition of forskolin-stimulated cAMP production is measured.

4. Data Analysis:

  • The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist to the right. The IC50 value is calculated, representing the concentration of the antagonist that produces 50% inhibition of the agonist response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the major signaling pathways of the prostanoid receptors and a general workflow for assessing compound activity.

Prostanoid_Signaling_Pathways cluster_Gs Gs-coupled cluster_Gq Gq-coupled cluster_Gi Gi-coupled EP2 EP2 AC Adenylate Cyclase EP2->AC Gsα EP4 EP4 EP4->AC Gsα DP1 DP1 DP1->AC Gsα IP IP IP->AC Gsα FP FP PLC Phospholipase C FP->PLC Gqα EP1 EP1 EP1->PLC Gqα TP TP TP->PLC Gqα EP3 EP3 AC_inhibit Adenylate Cyclase EP3->AC_inhibit Giα DP2 DP2 DP2->AC_inhibit Giα cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Prostanoid Receptor Signaling Pathways

Experimental_Workflow start Start: Compound this compound receptor_panel Prostanoid Receptor Panel (FP, EP1-4, DP1-2, IP, TP) start->receptor_panel binding_assay Radioligand Binding Assay receptor_panel->binding_assay functional_assay Functional Assay (Ca²⁺, cAMP, or IP1) receptor_panel->functional_assay determine_ki Determine Ki values binding_assay->determine_ki determine_ic50 Determine IC50 values functional_assay->determine_ic50 data_analysis Data Analysis & Comparison determine_ki->data_analysis determine_ic50->data_analysis conclusion Conclusion: High Selectivity for FP Receptor data_analysis->conclusion

References

(S)-AL-8810: A Comparative Guide to its Efficacy in Blocking Prostaglandin-Induced Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of its efficacy in blocking prostaglandin-induced effects.

Executive Summary

This compound is a potent and selective competitive antagonist of the prostaglandin F2α (PGF2α) receptor. It effectively blocks the signaling cascade initiated by PGF2α, a key mediator in physiological processes such as smooth muscle contraction and inflammation. This guide details the pharmacological profile of this compound and compares it with other FP receptor antagonists, namely AL-3138 and AS604872, based on their mechanism of action and in vitro efficacy.

Comparative Efficacy of FP Receptor Antagonists

The following table summarizes the quantitative data on the efficacy of this compound and its comparators in inhibiting FP receptor activation. The data is derived from in vitro studies, primarily utilizing rat aortic smooth muscle (A7r5) cells and mouse 3T3 fibroblasts, which endogenously express the FP receptor.

CompoundMechanism of ActionCell LineAssayParameterValue
This compound Competitive AntagonistA7r5Phosphoinositide TurnoverpA26.68 ± 0.23
A7r5Phosphoinositide TurnoverKi426 ± 63 nM
3T3 FibroblastsPhosphoinositide TurnoverpA26.34 ± 0.09
3T3 FibroblastsPhosphoinositide TurnoverKi~200 nM[1]
A7r5Phosphoinositide TurnoverEC50 (as partial agonist)261 ± 44 nM
A7r5Phosphoinositide TurnoverEmax (relative to fluprostenol)19%
3T3 FibroblastsPhosphoinositide TurnoverEC50 (as partial agonist)186 ± 63 nM
3T3 FibroblastsPhosphoinositide TurnoverEmax (relative to fluprostenol)23%
AL-3138 Non-competitive AntagonistA7r5Phosphoinositide Turnover-log Kb6.79 ± 0.1
A7r5Phosphoinositide TurnoverKi296 ± 17 nM
A7r5Phosphoinositide TurnoverEC50 (as partial agonist)72.2 ± 17.9 nM
A7r5Phosphoinositide TurnoverEmax (relative to fluprostenol)37%
3T3 FibroblastsPhosphoinositide TurnoverEC50 (as partial agonist)20.5 ± 2.8 nM
3T3 FibroblastsPhosphoinositide TurnoverEmax (relative to fluprostenol)33%
AS604872 Non-prostanoid AntagonistHuman recombinantRadioligand BindingKi35 nM[2][3][4]
RatRadioligand BindingKi158 nM[2][3][4]
MouseRadioligand BindingKi323 nM[2][3][4]

Signaling Pathways and Experimental Workflows

To understand the antagonistic action of this compound, it is crucial to visualize the PGF2α signaling pathway and the experimental workflow used to assess its efficacy.

Prostaglandin F2α Signaling Pathway and Antagonism by this compound

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Cellular_response Cellular Response (e.g., Contraction) MAPK_pathway->Cellular_response Leads to AL8810 This compound AL8810->FP_receptor Competitively Blocks Antagonist_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A7r5, 3T3) plate_cells 2. Plate Cells in 96-well plates cell_culture->plate_cells add_antagonist 3. Add this compound (or other antagonists) plate_cells->add_antagonist add_agonist 4. Add PGF2α Agonist (e.g., Fluprostenol) add_antagonist->add_agonist pi_turnover 5a. Phosphoinositide Turnover Assay add_agonist->pi_turnover ca_mobilization 5b. Calcium Mobilization Assay add_agonist->ca_mobilization measure_signal 6. Measure Signal (Radioactivity or Fluorescence) pi_turnover->measure_signal ca_mobilization->measure_signal dose_response 7. Generate Dose-Response Curves measure_signal->dose_response calculate_params 8. Calculate pA2, Ki, EC50, Emax dose_response->calculate_params

References

Independent Validation of (S)-AL-8810 Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-AL-8810 is a well-established pharmacological tool utilized for its potent and selective antagonist activity at the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. This guide provides an objective comparison of this compound's performance against other prostanoid receptors, supported by experimental data from independent validation studies.

Executive Summary

This compound is a competitive antagonist of the FP receptor, demonstrating high selectivity with minimal to no activity at other prostanoid receptors, including the thromboxane (B8750289) (TP), prostaglandin D2 (DP), and various prostaglandin E2 (EP) receptor subtypes. Its antagonist potency at the FP receptor is consistently observed in the sub-micromolar range across different cell-based functional assays. This high selectivity makes this compound an invaluable tool for elucidating the specific roles of the FP receptor in physiological and pathological processes.

Data Presentation: Comparative Selectivity Profile of this compound

The following table summarizes the quantitative data on the antagonist activity of this compound at the FP receptor and its lack of significant activity at other prostanoid receptors. The data is compiled from functional assays measuring phospholipase C (PLC) activation or intracellular calcium mobilization.

Receptor SubtypeLigand/Agonist Used for StimulationCell LineAssay TypeThis compound Antagonist Potency (Ki)Reference
FP FluprostenolA7r5 rat thoracic aorta smooth muscle cellsPhospholipase C Activation426 ± 63 nM[1]--INVALID-LINK--
FP FluprostenolSwiss mouse 3T3 fibroblastsPhospholipase C Activation~200 nM[2]--INVALID-LINK--
TP U-46619VariousFunctional AssayNo significant inhibition at 10 µM[1]--INVALID-LINK--
DP BW245CVariousFunctional AssayNo significant inhibition at 10 µM[1]--INVALID-LINK--
EP1 SulprostoneVariousFunctional AssayData not available-
EP2 ButaprostVariousFunctional AssayNo significant inhibition at 10 µM[1]--INVALID-LINK--
EP3 SulprostoneVariousFunctional AssayData not available-
EP4 PGE2VariousFunctional AssayNo significant inhibition at 10 µM[1]--INVALID-LINK--
IP IloprostVariousFunctional AssayNo significant inhibition at 10 µM[3]--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the independent validation of this compound's selectivity.

Phospholipase C (PLC) Functional Assay

This assay measures the activation of the FP receptor, which is coupled to the Gq protein and subsequently activates phospholipase C, leading to the production of inositol (B14025) phosphates (IPs).

Objective: To determine the antagonist effect of this compound on agonist-induced PLC activation.

Methodology:

  • Cell Culture: A7r5 or Swiss 3T3 cells, which endogenously express the FP receptor, are cultured to near confluence in appropriate media.

  • Radiolabeling: Cells are incubated with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist: Cells are washed and then pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

  • Agonist Stimulation: A potent FP receptor agonist, such as fluprostenol, is added at a fixed concentration (typically near its EC80) and incubated for a defined period (e.g., 30-60 minutes) to stimulate IP production.

  • Extraction of Inositol Phosphates: The reaction is terminated, and soluble inositol phosphates are extracted from the cells.

  • Quantification: The amount of [³H]-inositol phosphates is quantified using anion-exchange chromatography followed by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the IP production in the presence of the antagonist to the agonist-only control. The antagonist dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of FP receptor activation by monitoring changes in intracellular calcium concentration ([Ca²⁺]i).

Objective: To assess the ability of this compound to block agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture: Cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the human FP receptor) are seeded into black-walled, clear-bottom microplates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time.

  • Antagonist Pre-incubation: The cells are washed and then pre-incubated with various concentrations of this compound or vehicle.

  • Agonist Injection and Signal Detection: A baseline fluorescence reading is taken before a selective FP agonist is automatically injected into each well. The change in fluorescence intensity, corresponding to the increase in [Ca²⁺]i, is monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The peak fluorescence response is measured, and the inhibitory concentration-response curves for this compound are generated to determine its IC50 value, which can then be used to calculate the Ki.

Mandatory Visualizations

PGF2α Signaling Pathway and this compound's Point of Action

PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates AL8810 This compound (Antagonist) AL8810->FP_Receptor Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: PGF2α signaling pathway and the antagonistic action of this compound.

Experimental Workflow for this compound Selectivity Profiling

Selectivity_Workflow cluster_assays Functional Assays cluster_receptors Prostanoid Receptor Panel PLC_Assay Phospholipase C (PLC) Assay (Inositol Phosphate Accumulation) Ca_Assay Calcium Mobilization Assay (Fluorescence-based) FP FP Prepare_Cells Prepare Cells Expressing Target Receptors TP TP DP DP EP1 EP1 EP2 EP2 EP3 EP3 EP4 EP4 Start Start: This compound Compound Start->Prepare_Cells Incubate_Antagonist Pre-incubate with This compound Concentrations Prepare_Cells->Incubate_Antagonist Stimulate_Agonist Stimulate with Receptor-Specific Agonists Incubate_Antagonist->Stimulate_Agonist Measure_Response Measure Functional Response Stimulate_Agonist->Measure_Response Data_Analysis Data Analysis: Calculate Ki / IC50 Measure_Response->Data_Analysis Conclusion Conclusion: Determine Selectivity Profile Data_Analysis->Conclusion

Caption: Workflow for assessing the selectivity of this compound.

References

A Comparative Review of (S)-AL-8810: A Selective FP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AL-8810 is a potent and selective competitive antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] It has become a crucial pharmacological tool for researchers studying the physiological and pathological roles of the FP receptor.[1][3] While it is a potent antagonist, it also exhibits very weak partial agonist activity at the FP receptor.[2][4][5] This guide provides a comparative overview of this compound, summarizing its pharmacological data, detailing the experimental protocols used for its characterization, and placing it in context with other known FP receptor modulators.

Data Presentation: Pharmacological Profile of this compound

The antagonist potency of this compound has been characterized in various cell-based functional assays. The key quantitative parameters, including its equilibrium inhibition constant (Kᵢ), pA₂, and its partial agonist activity (EC₅₀ and Eₘₐₓ), are summarized in the tables below.

Table 1: Antagonist Potency of this compound at the FP Receptor

ParameterCell Line / TissueAgonist UsedValueReference(s)
pA₂ A7r5 Rat Aortic Smooth Muscle CellsFluprostenol6.68 ± 0.23[1][3]
Swiss Mouse 3T3 FibroblastsFluprostenol6.34 ± 0.09[1][3]
Kᵢ (nM) A7r5 Rat Aortic Smooth Muscle CellsFluprostenol426 ± 63[1][3]
Mouse 3T3 FibroblastsVarious200 ± 60[4]
Human Trabecular Meshwork (h-TM) CellsVarious2600 ± 500[4]
Human Ciliary Body (cloned FP receptor)Various1900 ± 300[4]

Table 2: Partial Agonist Activity of this compound at the FP Receptor

ParameterCell LineFull Agonist for ComparisonValueReference(s)
EC₅₀ (nM) A7r5 Rat Aortic Smooth Muscle CellsCloprostenol261 ± 44[1][3]
Swiss Mouse 3T3 FibroblastsCloprostenol186 ± 63[1][3]
Eₘₐₓ (% of full agonist) A7r5 Rat Aortic Smooth Muscle CellsCloprostenol19%[1][3]
Swiss Mouse 3T3 FibroblastsCloprostenol23%[1][3]
Comparative Context with Other FP Receptor Antagonists

While this compound is the most widely used and well-characterized competitive FP receptor antagonist, other compounds have been identified with different mechanisms of action.[1][4]

  • AL-3138 : A fluorinated PGF2α analogue that acts as a non-competitive FP receptor antagonist.[1]

  • AS604872 : A non-prostanoid, thiazolidinone-based structure.[1][4]

  • PDC31 & PDC113.824 : A D-amino acid-based oligopeptide and its peptidomimetic analogue, respectively, that function as allosteric inhibitors of FP receptor signaling.[1][4]

Direct quantitative comparisons in single studies are scarce due to the different mechanisms of antagonism. However, this compound's sub-micromolar in vitro potency and its high selectivity (≥2 log units) against other prostanoid receptors (TP, DP, EP₂, EP₄) have established it as the "antagonist of choice" for studying FP receptor-mediated functions.[1][3][4]

Experimental Protocols

The characterization of this compound involves functional assays that measure the downstream signaling events following FP receptor activation. The primary signaling pathway involves the activation of Phospholipase C (PLC).[6][7]

Phosphoinositide (PI) Turnover Assay

This assay quantifies the agonist-induced activation of Phospholipase C by measuring the accumulation of inositol (B14025) phosphates (IPs), a downstream product. Antagonism is measured by the ability of the compound to inhibit agonist-stimulated IP production.

Methodology:

  • Cell Culture: Culture cells expressing the FP receptor (e.g., A7r5 or 3T3 fibroblasts) in appropriate growth medium.

  • Radiolabeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Antagonist Treatment: Add varying concentrations of the antagonist (this compound) to the cells and incubate for a defined period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., fluprostenol) and incubate for an additional period (e.g., 60 minutes).

  • Extraction: Terminate the reaction by adding a solution like cold trichloroacetic acid.

  • Separation and Quantification: Separate the accumulated [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography. Quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the agonist response against the antagonist concentration to determine the IC₅₀. The Kᵢ can be calculated using the Cheng-Prusoff equation.

Schild Analysis for Competitive Antagonism

Schild analysis is used to determine the potency (pA₂) and nature of an antagonist.[8][9] It requires generating full agonist dose-response curves in the absence and presence of multiple, fixed concentrations of the antagonist.

Methodology:

  • Assay Setup: Use a functional assay that produces a measurable response to agonist stimulation, such as a PI turnover assay or an intracellular calcium mobilization assay.

  • Generate Control Curve: Determine the concentration-response curve for a full FP agonist (e.g., fluprostenol) alone to establish its EC₅₀.

  • Generate Antagonist Curves: Repeat the agonist concentration-response curves in the presence of several fixed concentrations of the antagonist (this compound). A competitive antagonist will cause a parallel rightward shift of the curve without reducing the maximum response.[3][8]

  • Calculate Dose Ratios (DR): For each antagonist concentration, calculate the dose ratio by dividing the agonist EC₅₀ in the presence of the antagonist by the agonist EC₅₀ in the absence of the antagonist.

  • Construct Schild Plot: Plot log(Dose Ratio - 1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.

  • Data Interpretation: For a simple, competitive antagonist, the data should fit a linear regression with a slope that is not significantly different from 1.0.[9] The x-intercept of this line provides the pA₂ value, which is the negative logarithm of the Kₑ (dissociation constant) of the antagonist.[8][10]

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α Agonist (e.g., Latanoprost) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Activates AL8810 This compound AL8810->FP_Receptor Blocks Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., IOP Reduction) PKC->Cell_Response Ca_Release->Cell_Response

Caption: FP receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_Schild_Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Culture FP Receptor- Expressing Cells A2 Prepare Serial Dilutions of Agonist and Antagonist B1 Incubate Cells with Fixed Antagonist Concentrations (including 0 nM) A2->B1 Start Assay B2 Add Increasing Agonist Concentrations B1->B2 B3 Measure Cellular Response (e.g., PI Turnover, Ca²⁺ Flux) B2->B3 C1 Generate Agonist Dose- Response Curves B3->C1 Collect Data C2 Calculate EC₅₀ and Dose Ratios (DR) C1->C2 C3 Construct Schild Plot (log(DR-1) vs log[Antagonist]) C2->C3 C4 Determine pA₂ and Slope via Linear Regression C3->C4 D1 Antagonist Potency (pA₂) & Mechanism (Slope) C4->D1 Final Parameters

Caption: Experimental workflow for characterizing a competitive antagonist using Schild analysis.

References

Head-to-Head Comparison: (S)-AL-8810 and AL-3138 - A Researcher's Guide to Two Key FP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the prostaglandin (B15479496) F2α (PGF2α) signaling pathway, the choice of a selective antagonist for the FP receptor is critical. This guide provides a detailed head-to-head comparison of two widely used FP receptor antagonists, (S)-AL-8810 and AL-3138, to aid in the selection of the most appropriate tool for specific research needs. This comparison is based on their distinct mechanisms of action, binding affinities, and functional potencies as reported in peer-reviewed literature.

Executive Summary

This compound is a selective, competitive antagonist of the FP receptor. As a competitive antagonist, it reversibly binds to the same site as the endogenous ligand, PGF2α, and its inhibitory effect can be overcome by increasing the concentration of the agonist. In contrast, AL-3138 is a selective, non-competitive antagonist.[1][2] Its mechanism involves binding to an allosteric site on the FP receptor, which alters the receptor's conformation and prevents its activation by PGF2α, regardless of the agonist concentration. Both compounds exhibit partial agonist activity at higher concentrations.[3][4]

Quantitative Data Comparison

The following table summarizes the key pharmacological parameters for this compound and AL-3138, derived from functional and binding assays in various cell lines.

ParameterThis compoundAL-3138Cell LineReference
Mechanism of Action Competitive AntagonistNon-competitive Antagonist-[1][2]
Binding Affinity (Ki) 426 ± 63 nM296 ± 17 nMA7r5[4][5]
200 ± 60 nM-Mouse 3T3[6]
Binding Affinity (IC50) -312 ± 95 nMFP Receptors[5]
Functional Antagonism (Kb) -182 ± 44 nMA7r5[5]
Functional Antagonism (pA2) 6.68 ± 0.23-A7r5[4]
6.34 ± 0.09-Mouse 3T3[4]
Partial Agonist Activity (EC50) 261 ± 44 nM72.2 ± 17.9 nMA7r5[4][5]
186 ± 63 nM20.5 ± 2.8 nMMouse 3T3[4][5]
Partial Agonist Activity (Emax) 19%37%A7r5[4][5]
23%33%Mouse 3T3[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for characterizing FP receptor antagonists.

FP_Receptor_Signaling PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Prostaglandin F2α (PGF2α) receptor signaling pathway.

Experimental_Workflow cluster_assays Functional & Binding Assays PI_Assay Phosphoinositide Turnover Assay Data_Acquisition Data Acquisition PI_Assay->Data_Acquisition Binding_Assay Radioligand Binding Assay Binding_Assay->Data_Acquisition Cell_Culture Cell Culture (e.g., A7r5, 3T3) Compound_Treatment Incubation with This compound or AL-3138 Cell_Culture->Compound_Treatment Agonist_Stimulation Stimulation with FP Agonist (e.g., PGF2α, Fluprostenol) Compound_Treatment->Agonist_Stimulation Agonist_Stimulation->PI_Assay Agonist_Stimulation->Binding_Assay Data_Analysis Data Analysis (e.g., Schild Plot, Ki calculation) Data_Acquisition->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

Caption: Experimental workflow for comparing FP receptor antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Phosphoinositide Turnover Assay

This assay measures the functional consequence of FP receptor activation by quantifying the accumulation of inositol (B14025) phosphates (IPs), a downstream second messenger.

1. Cell Culture and Labeling:

  • A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cells are seeded in 24-well plates and grown to near confluency.

  • The cells are then labeled for 24-48 hours with [³H]myo-inositol (e.g., 0.5 µCi/mL) in an inositol-free medium.

2. Assay Procedure:

  • After labeling, the cells are washed with a serum-free medium containing LiCl (e.g., 10 mM), which inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Cells are pre-incubated with various concentrations of the antagonist (this compound or AL-3138) or vehicle for a specified time (e.g., 15-30 minutes).

  • Subsequently, cells are stimulated with a fixed concentration of an FP receptor agonist (e.g., PGF2α or fluprostenol) for a defined period (e.g., 30-60 minutes).

3. Measurement of Inositol Phosphates:

  • The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

  • The cell lysates are neutralized, and the total [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • The radioactivity of the eluted IP fraction is quantified by liquid scintillation counting.

4. Data Analysis:

  • The antagonist's potency is determined by its ability to inhibit the agonist-induced accumulation of IPs.

  • For the competitive antagonist this compound, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different antagonist concentrations. The pA2 value, a measure of antagonist affinity, is then determined.

  • For the non-competitive antagonist AL-3138, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Radioligand Binding Assay

This assay directly measures the binding of the antagonist to the FP receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the FP receptor are homogenized in a cold buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • A fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (this compound or AL-3138).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Selectivity Profile

Both this compound and AL-3138 have been shown to be highly selective for the FP receptor over other prostanoid receptors, including DP, EP1, EP2, EP3, EP4, IP, and TP receptors, at concentrations where they effectively antagonize the FP receptor.[4][5] This high selectivity makes them valuable tools for specifically studying FP receptor-mediated effects.

References

(S)-AL-8810: A Comparative Analysis of a Selective FP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of (S)-AL-8810's experimental data, offering an objective comparison of its performance against other prostaglandin (B15479496) F2α (PGF2α) analogs. This document delves into its receptor binding affinity, functional activity, and the underlying signaling pathways, supported by detailed experimental protocols.

This compound is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1] Unlike many other PGF2α analogs which act as agonists to lower intraocular pressure, this compound's unique antagonist profile makes it a valuable pharmacological tool for elucidating the role of the FP receptor in various physiological and pathological processes.[2] This guide will compare the in vitro pharmacological properties of this compound with two widely studied FP receptor agonists, latanoprost (B1674536) acid and travoprost (B1681362) acid.

Comparative Analysis of Receptor Binding and Functional Activity

The interaction of this compound and other PGF2α analogs with the FP receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data, including binding affinity (Ki) and functional potency (EC50 or pA2). It is important to note that direct statistical comparisons are most accurate when conducted within the same study under identical experimental conditions.

Table 1: FP Receptor Binding Affinity (Ki) of this compound, Latanoprost Acid, and Travoprost Acid

CompoundCell Line / TissueKi (nM)Reference
This compound Mouse 3T3 cells200 ± 60[3]
Rat A7r5 cells400 ± 100[3]
Human cloned ciliary body1900 ± 300[4]
Human trabecular meshwork cells2600 ± 500[4]
Human ciliary muscle cells5700[4]
Latanoprost Acid Human FP receptors98[5]
Travoprost Acid Human FP receptors35 ± 5[5]

Table 2: Functional Activity of this compound, Latanoprost Acid, and Travoprost Acid at the FP Receptor

CompoundAssay TypeCell LinePotency (EC50 / pA2 / Ki)Reference
This compound Phospholipase C Activation (Antagonist)Rat A7r5 cellspA2 = 6.68 ± 0.23[2]
Phospholipase C Activation (Antagonist)Swiss mouse 3T3 fibroblastspA2 = 6.34 ± 0.09[2]
Antagonism of FluprostenolRat A7r5 cellsKi = 426 ± 63 nM[2]
Phospholipase C Activation (Partial Agonist)Rat A7r5 cellsEC50 = 261 ± 44 nM[2]
Phospholipase C Activation (Partial Agonist)Swiss mouse 3T3 fibroblastsEC50 = 186 ± 63 nM[2]
Latanoprost Acid Phosphoinositide Turnover (Agonist)Human ciliary bodyEC50 = 54.6 ± 12.4 nM[6]
Human FP receptorsEC50 = 3.6 nM[7]
Travoprost Acid Phosphoinositide Turnover (Agonist)Human ciliary bodyEC50 = 3.2 ± 0.6 nM[6]
Human ciliary muscle cellsEC50 = 1.4 nM[5]
Human trabecular meshwork cellsEC50 = 3.6 nM[5]

The data clearly positions this compound as a competitive antagonist at the FP receptor, as evidenced by its pA2 values and its ability to produce parallel dextral shifts in the concentration-response curves of FP receptor agonists.[2] While it exhibits weak partial agonist activity at higher concentrations, its primary pharmacological action is antagonism.[2] In contrast, latanoprost acid and travoprost acid are potent full agonists at the FP receptor, with travoprost acid generally showing higher potency.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other PGF2α analogs.

FP Receptor Binding Assay (Schild Analysis)

A Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist.[8][9][10]

  • Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts are cultured in appropriate media and conditions.[2]

  • Agonist Concentration-Response Curve: Cells are stimulated with increasing concentrations of a potent and selective FP receptor agonist, such as fluprostenol.[2]

  • Antagonist Incubation: Prior to agonist stimulation, cells are pre-incubated with various concentrations of this compound for a specified period.[2]

  • Measurement of Response: The cellular response, typically the stimulation of phospholipase C activity leading to the production of inositol (B14025) phosphates, is measured.[2]

  • Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted. The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.[8]

Functional Assay: Phospholipase C (PLC) Activation

This assay measures the functional consequence of FP receptor activation, which is coupled to the Gq protein and subsequently activates phospholipase C.[11]

  • Cell Culture and Labeling: Cells expressing the FP receptor (e.g., A7r5 cells, 3T3 fibroblasts, or HEK-293 cells transfected with the human FP receptor) are cultured and labeled with [³H]myo-inositol.[2][11]

  • Compound Incubation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then treated with various concentrations of the test compound (this compound, latanoprost acid, or travoprost acid). For antagonist studies, cells are pre-incubated with the antagonist before adding the agonist.[2]

  • Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The total inositol phosphates (IPs) are separated from free inositol using anion-exchange chromatography.[2]

  • Quantification: The amount of [³H]-labeled IPs is quantified using liquid scintillation counting.

  • Data Analysis: The concentration-response curves are plotted, and EC50 values (for agonists) or Ki/pA2 values (for antagonists) are calculated.[2]

Visualizing the Molecular Interactions and Experimental Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

G FP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α / Agonist (Latanoprost, Travoprost) FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 This compound (Antagonist) AL8810->FP_receptor Binds & Blocks Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

FP Receptor Signaling Pathway

G Experimental Workflow for Schild Analysis start Start cell_culture Cell Culture (e.g., A7r5 cells) start->cell_culture agonist_curve Generate Agonist Concentration-Response Curve (e.g., Fluprostenol) cell_culture->agonist_curve antagonist_incubation Pre-incubate Cells with Varying Concentrations of This compound cell_culture->antagonist_incubation agonist_stimulation Stimulate with Agonist antagonist_incubation->agonist_stimulation measure_response Measure Cellular Response (e.g., Inositol Phosphate Production) agonist_stimulation->measure_response data_analysis Data Analysis: - Plot concentration-response curves - Calculate dose-ratios measure_response->data_analysis schild_plot Construct Schild Plot data_analysis->schild_plot pA2_determination Determine pA2 Value schild_plot->pA2_determination end End pA2_determination->end G Logical Comparison of PGF2α Analogs cluster_properties Pharmacological Properties PGF2a_analogs PGF2α Analogs S_AL_8810 This compound PGF2a_analogs->S_AL_8810 Latanoprost Latanoprost Acid PGF2a_analogs->Latanoprost Travoprost Travoprost Acid PGF2a_analogs->Travoprost Antagonist FP Receptor Antagonist S_AL_8810->Antagonist Research_Tool Primarily a Research Tool S_AL_8810->Research_Tool Agonist FP Receptor Agonist Latanoprost->Agonist Therapeutic Therapeutic Agent (IOP Reduction) Latanoprost->Therapeutic Travoprost->Agonist Travoprost->Therapeutic

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S)-AL-8810

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like (S)-AL-8810 is a critical component of laboratory safety and regulatory compliance. While the isopropyl ester form of AL-8810 is not classified as hazardous under the Globally Harmonized System (GHS), the free acid, this compound, should be treated as potentially hazardous due to its pharmacological activity as a prostaglandin (B15479496) F2α analog.[1] Adherence to a stringent disposal protocol is essential to mitigate risks to personnel and the environment.

Summary of Key Safety and Disposal Information

The following table provides a quick reference for the disposal of this compound. Detailed procedures are outlined in the subsequent sections.

Parameter Guideline
Chemical Identity This compound (free acid), a prostaglandin F2α analog
Hazard Classification Treat as hazardous due to potent biological activity.
Primary Disposal Route Incineration via a licensed hazardous waste disposal service.[2][3]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, and a lab coat are mandatory.
Spill Management Absorb with inert material, collect in a sealed container for hazardous waste disposal.
Aqueous Waste Do not dispose of down the drain. Collect for hazardous waste disposal.
Solid Waste Collect all contaminated materials in a designated, sealed hazardous waste container.

Experimental Protocols for Disposal

The following step-by-step procedures provide a framework for the safe disposal of this compound in various forms.

1. Disposal of Pure (Solid) this compound:

  • Segregation: Ensure that any unused or expired pure this compound is not mixed with other chemical waste.

  • Packaging: Place the solid compound in its original vial or a clearly labeled, sealed container. The label should include the chemical name, quantity, and hazard warnings.

  • Waste Collection: Transfer the packaged solid to a designated hazardous waste container for collection by a licensed disposal service.

2. Disposal of this compound Solutions:

  • Solvent Consideration: The disposal method for solutions will depend on the solvent used. Halogenated and non-halogenated solvent waste streams should be kept separate.

  • Aqueous Solutions: Do not neutralize and pour down the drain. Collect all aqueous solutions containing this compound in a designated, sealed container for hazardous aqueous waste.

  • Organic Solutions: Collect solutions of this compound in compatible organic solvents in a designated, sealed container for hazardous organic waste.

  • Labeling: Clearly label all waste containers with the chemical name, solvent, approximate concentration, and appropriate hazard symbols.

3. Decontamination and Disposal of Contaminated Labware:

  • Rinsing: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound. Collect the rinsate as hazardous waste.

  • Washing: After the initial rinse, wash the labware with soap and water.

  • Disposables: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in a designated hazardous waste bag or container for incineration.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste waste_type Identify Waste Type start->waste_type pure_solid Package in Labeled, Sealed Container waste_type->pure_solid Pure Solid solution Identify Solvent Type waste_type->solution Solution contaminated_labware Segregate Disposable vs. Reusable waste_type->contaminated_labware Contaminated Labware hazardous_waste Store in Secure Hazardous Waste Area pure_solid->hazardous_waste aqueous_waste Collect in Designated Aqueous Waste Container solution->aqueous_waste Aqueous organic_waste Collect in Designated Organic Waste Container solution->organic_waste Organic disposable Place in Labeled Hazardous Waste Bag contaminated_labware->disposable Disposable reusable Rinse with Solvent (Collect Rinsate) contaminated_labware->reusable Reusable disposal_service Arrange Pickup by Licensed Disposal Service hazardous_waste->disposal_service aqueous_waste->hazardous_waste organic_waste->hazardous_waste disposable->hazardous_waste wash Clean Labware reusable->wash Wash with Soap and Water incineration Incineration disposal_service->incineration

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.

References

Essential Safety and Handling of (S)-AL-8810: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AL-8810 , a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research.[1] As a member of the prostaglandin analog class of compounds, which are biologically active lipids, appropriate personal protective equipment (PPE) and stringent operational protocols are paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Given the biological activity of prostaglandin analogs and the potential for adverse health effects, including reproductive toxicity, a comprehensive PPE regimen is mandatory.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1 compliant, with side shields. Chemical splash goggles are preferred.[3]Protects eyes from splashes or aerosols of the compound.
Face ShieldTo be worn in addition to safety glasses or goggles.Recommended for procedures with a high risk of splashing, such as when preparing solutions or handling larger quantities.[3]
Hand Protection Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves.[4][5]Prevents skin absorption, which is a potential route of exposure. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection RespiratorNIOSH-approved respirator.Recommended when working with the solid compound to avoid inhalation of dust, or if there is a potential for aerosol generation.[4]

Operational and Disposal Plans

Adherence to standardized operational procedures and a clearly defined disposal plan are critical for minimizing risk and ensuring a safe laboratory environment.

Experimental Workflow and Handling

The following diagram outlines the essential steps for the safe handling of this compound, from preparation to post-experiment cleanup.

Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Ventilated Hood prep_ppe->prep_setup handle_weigh Weigh Solid this compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures:

  • Preparation :

    • Before handling the compound, ensure that all necessary PPE is worn correctly.

    • All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

    • An emergency eyewash station and safety shower must be readily accessible.[7]

  • Handling :

    • When weighing the solid compound, use care to avoid generating dust.

    • For creating solutions, slowly add the solvent to the solid to prevent splashing.

    • During experimentation, avoid direct contact with the compound and solutions.

  • Spill Response :

    • In the event of a spill, evacuate the immediate area.

    • For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.

    • Place the absorbed material into a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous chemical waste.[8][9]

  • Waste Containers :

    • Use clearly labeled, leak-proof containers for all this compound waste.

    • Solid waste should be collected in a designated, sealed container.

    • Liquid waste should be collected in a compatible, sealed container. Do not mix with incompatible wastes.[8]

  • Final Disposal :

    • All this compound waste must be disposed of through your institution's hazardous waste management program.[8][9]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9][10] Never dispose of this compound down the drain or in the regular trash.[11]

By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-AL-8810
Reactant of Route 2
(S)-AL-8810

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.